molecular formula C12H12F2O3 B1325933 Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate CAS No. 898753-06-5

Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate

Cat. No.: B1325933
CAS No.: 898753-06-5
M. Wt: 242.22 g/mol
InChI Key: BETJGRNOWLCZIM-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate is a useful research compound. Its molecular formula is C12H12F2O3 and its molecular weight is 242.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c1-2-17-12(16)6-5-11(15)9-4-3-8(13)7-10(9)14/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETJGRNOWLCZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645616
Record name Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-06-5
Record name Ethyl 2,4-difluoro-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthesis of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate, a fluorinated aromatic β-ketoester of significant interest in medicinal chemistry and drug development. While this specific molecule is not widely cataloged in commercial databases, this document consolidates its predicted chemical properties, outlines robust synthetic methodologies based on established chemical principles, and discusses its potential applications as a pharmaceutical intermediate. The guide delves into the compound's structural features, including the critical concept of keto-enol tautomerism, and provides predicted spectroscopic data to aid in its identification and characterization. All proposed experimental protocols are grounded in analogous, well-documented procedures, offering a practical framework for its synthesis and handling in a research setting.

Introduction and Chemical Identity

Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate belongs to the class of γ-keto-β-arylbutanoates, a family of compounds recognized for their utility as versatile building blocks in organic synthesis. The presence of a difluorinated phenyl ring makes this molecule a particularly valuable precursor for creating complex pharmaceutical agents, as the inclusion of fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. Pharmaceutical intermediates are chemical compounds that form the building blocks of the active pharmaceutical ingredient (API)[1][2].

This guide addresses the absence of a dedicated public data file for this specific compound by providing a well-reasoned, predictive analysis of its properties and synthesis, empowering researchers to approach its use with a solid theoretical and practical foundation.

Table 1: Chemical Identifiers and Predicted Properties

PropertyValueSource
IUPAC Name ethyl 4-(2,4-difluorophenyl)-4-oxobutanoatePredicted
Molecular Formula C₁₂H₁₂F₂O₃Calculated
Molecular Weight 242.22 g/mol Calculated
Canonical SMILES CCOC(=O)CC(=O)C1=C(C=C(C=C1)F)FPredicted
InChI Key Predicted - Not available-
CAS Number Not assigned or not publicly available-
Physical Form Likely a solid or high-boiling point oilAnalogy

Synthetic Routes and Experimental Protocols

The synthesis of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate can be approached through two primary and highly effective methods: Friedel-Crafts acylation and Claisen condensation. The choice between these routes may depend on the availability of starting materials and desired scale.

Method 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

This method represents a classic and direct approach to forming the aryl ketone bond.[3][4] The reaction involves the electrophilic substitution of 1,3-difluorobenzene with an acylating agent derived from succinic acid. Of the difluorobenzene isomers, 1,3-difluorobenzene is the most reactive towards Friedel-Crafts acylation due to the directing effects of the fluorine atoms.[5]

Causality of Experimental Choices:

  • Lewis Acid: Aluminum chloride (AlCl₃) is a powerful Lewis acid required to generate the highly reactive acylium ion from the acylating agent. A stoichiometric amount is necessary as the product ketone will complex with the catalyst.[3][4]

  • Acylating Agent: Ethyl succinyl chloride (or succinic anhydride) provides the four-carbon chain that will be attached to the aromatic ring.

  • Solvent: An inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is used to facilitate the reaction without participating in it.

  • Temperature Control: The reaction is initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and then warmed to drive the reaction to completion.

Experimental Protocol:

  • Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and cooled under a stream of nitrogen.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The mixture is cooled to 0 °C in an ice bath.

  • Substrate Addition: 1,3-Difluorobenzene (1.0 equivalent) is added to the cooled suspension.

  • Acylating Agent Addition: Ethyl 3-(chloroformyl)propanoate (ethyl succinyl chloride, 1.05 equivalents) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is carefully quenched by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Workflow Diagram: Friedel-Crafts Acylation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry 3-neck flask under N2 B Add AlCl3 and DCM A->B C Cool to 0 °C B->C D Add 1,3-Difluorobenzene C->D Maintain Temp E Add Ethyl Succinyl Chloride dropwise D->E F Warm to RT, stir 4-12h E->F G Quench with Ice/HCl F->G Reaction Complete H Extract with DCM G->H I Wash, Dry, Concentrate H->I J Column Chromatography I->J K K J->K Final Product

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Method 2: Crossed Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base.[6][7] For this synthesis, a "crossed" Claisen condensation between 2',4'-difluoroacetophenone and diethyl oxalate is a highly viable route.[8] Diethyl oxalate is an excellent electrophile in this context as it cannot enolize and self-condense.[8][9]

Causality of Experimental Choices:

  • Base: Sodium ethoxide (NaOEt) is used to deprotonate the 2',4'-difluoroacetophenone, forming the nucleophilic enolate. It is crucial to use a non-aqueous base to prevent saponification of the ester.

  • Reagents: 2',4'-Difluoroacetophenone serves as the nucleophile precursor, and diethyl oxalate is the electrophilic partner.

  • Solvent: Anhydrous ethanol or THF is used as the solvent.

  • Acidification: A final acidic workup is required to protonate the resulting enolate of the β-dicarbonyl product, which is the thermodynamic sink of the reaction.[6]

Experimental Protocol:

  • Setup: A round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet, then flame-dried and cooled under nitrogen.

  • Base Preparation: A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.1 equivalents) in anhydrous ethanol under nitrogen. Alternatively, commercial sodium ethoxide solution can be used.

  • Reaction: The sodium ethoxide solution is cooled to room temperature. A mixture of 2',4'-difluoroacetophenone (1.0 equivalent) and diethyl oxalate (1.2 equivalents) is added dropwise.[10]

  • Stirring: The reaction is stirred overnight at room temperature, then gently heated (e.g., to 50-60 °C) for 1-2 hours to ensure completion.[10]

  • Workup: The reaction mixture is cooled and then acidified with a dilute acid (e.g., 1M H₂SO₄ or HCl) to a pH of ~2.[10] The mixture is then extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography.

Chemical Reactivity: Keto-Enol Tautomerism

A defining chemical property of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate is its existence as an equilibrium mixture of keto and enol tautomers. This is a characteristic feature of β-keto esters.[11][12] The equilibrium is dynamic, involving the migration of a proton and a shift of electrons. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and its population can be influenced by solvent polarity and temperature. This phenomenon is critical for interpreting spectroscopic data, particularly NMR spectra, where signals for both tautomers may be observed simultaneously.[11]

Diagram: Keto-Enol Tautomerism

Caption: Keto-enol tautomerism of the title compound.

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not publicly available, a detailed prediction of its key spectroscopic features can be made based on the analysis of structurally similar compounds.[10][12]

Table 2: Predicted Spectroscopic Features

TechniquePredicted Features
¹H NMR Ethyl Group: Triplet (~1.3-1.4 ppm, 3H) and a quartet (~4.2-4.4 ppm, 2H). Methylene Groups (Keto form): Two triplets, one around 3.0-3.3 ppm and another around 3.5-3.8 ppm. Aromatic Protons: Complex multiplets in the range of 7.0-8.0 ppm, showing characteristic splitting due to F-H coupling. Enol Form: A vinyl proton singlet (~6.0-7.0 ppm) and a broad enolic OH proton (>12 ppm).
¹³C NMR Carbonyls: Ketone C=O (~190-200 ppm), Ester C=O (~165-170 ppm). Aromatic Carbons: Multiple signals between 105-165 ppm, with large C-F coupling constants for the carbons directly attached to fluorine. Aliphatic Carbons: Ethyl group carbons (~14 ppm and ~62 ppm), and methylene carbons of the chain.
IR Spectroscopy Strong C=O stretching bands for the ketone (~1685 cm⁻¹) and the ester (~1735 cm⁻¹). Aromatic C=C stretches (~1600 cm⁻¹). C-F stretches (~1100-1300 cm⁻¹). For the enol form, a broad O-H stretch and a conjugated C=O stretch at a lower frequency may be observed.
Mass Spectrometry Molecular Ion (M⁺): Expected at m/z = 242.22. Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 197), loss of the ethyl ester group (-COOC₂H₅, m/z = 169), and a prominent fragment corresponding to the 2,4-difluorobenzoyl cation (m/z = 141).

Applications in Drug Development

Arylbutanoate derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1] The structural motif present in Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate is a key pharmacophore in various classes of drugs. For instance, similar 4-aryl-4-oxobutanoic acid structures are intermediates in the synthesis of antifungal agents like Posaconazole. The presence of the difluorophenyl group makes it a candidate for the synthesis of novel kinase inhibitors, where such substitutions are known to enhance potency and selectivity.[10]

Safety and Handling

No specific safety data sheet (SDS) is available for Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate. However, based on analogous compounds, the following precautions should be observed:

  • Hazard Statements (Predicted): May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[13]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate is a valuable, albeit not commonly cataloged, chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a robust framework for its synthesis via Friedel-Crafts acylation or Claisen condensation, drawing upon established, reliable protocols. The predictive analysis of its physicochemical and spectroscopic properties, along with an understanding of its key reactivity in the form of keto-enol tautomerism, offers researchers the necessary tools to confidently synthesize, characterize, and utilize this compound in their research endeavors. As with any novel compound, all experimental work should be conducted with due diligence and appropriate safety precautions.

References

  • Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor.
  • Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran.
  • BenchChem. (n.d.). A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). The Claisen Condensation. Retrieved from University of Calgary, Department of Chemistry website.
  • Google Patents. (n.d.). EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone.
  • Ikigai® Corporation. (n.d.). Pharmaceutical intermediates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Synfine Drugs Private Limited. (n.d.). Pharmaceutical Intermediates. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Claisen Condensation Reactions Involving Diethyl Oxalate.
  • BenchChem. (n.d.). An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate.
  • BenchChem. (n.d.). An In-depth Technical Guide to the ¹³C NMR Spectrum of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate.
  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • University of Victoria. (n.d.). Crossed Claisen Condensations. Retrieved from University of Victoria, Department of Chemistry website.

Sources

Technical Profile: 5-Methoxy-3-pyridinecarboxaldehyde (CAS 113118-83-5)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Part 1: Executive Summary

5-Methoxy-3-pyridinecarboxaldehyde (CAS 113118-83-5) is a critical heterocyclic building block utilized in the synthesis of complex pharmaceutical agents. Distinguished by its 3,5-disubstituted pyridine scaffold, it serves as a "privileged structure" in medicinal chemistry, offering a balance of electronic richness (via the methoxy group) and electrophilic reactivity (via the aldehyde).

This guide provides a rigorous analysis of its molecular weight, structural properties, synthetic pathways, and applications in neurodegenerative drug discovery (specifically O-GlcNAc hydrolase inhibitors).

Part 2: Molecular Identity & Physicochemical Properties

The following data aggregates experimentally validated parameters essential for stoichiometric calculations and analytical characterization.

Parameter Technical Specification
Chemical Name 5-Methoxy-3-pyridinecarboxaldehyde
Synonyms 5-Methoxynicotinaldehyde; 3-Formyl-5-methoxypyridine
CAS Registry Number 113118-83-5
Molecular Formula C

H

NO

Molecular Weight 137.14 g/mol
Exact Mass 137.0477 g/mol
Physical State Pale yellow solid or colorless slurry (purity dependent)
Solubility Soluble in DCM, THF, Ethyl Acetate, Methanol
Storage Conditions Inert atmosphere (

/Ar), 2–8°C (Aldehyde is oxidation-prone)
Part 3: Structural Analysis & Reactivity Profile
3.1 Electronic Architecture

The molecule features a pyridine ring substituted at the meta positions (3 and 5) relative to the nitrogen.[1] This substitution pattern is chemically significant:

  • Position 3 (Aldehyde): Acts as an electrophilic handle for condensation reactions (e.g., reductive amination, Wittig olefination). The electron-deficient nature of the pyridine ring enhances the electrophilicity of the carbonyl carbon compared to benzaldehyde analogs.

  • Position 5 (Methoxy): An electron-donating group (EDG) via resonance, which modulates the basicity of the pyridine nitrogen and the lipophilicity of the overall scaffold.

3.2 Diagram: Structural Hierarchy & Functional Logic

G Core Pyridine Core (Electron Deficient) Pos3 Position 3: Aldehyde (Electrophilic Handle) Core->Pos3 Substitution Pos5 Position 5: Methoxy (Lipophilic/Electronic Modulator) Core->Pos5 Substitution Reactivity Reactivity Profile: 1. Reductive Amination 2. Knoevenagel Condensation 3. C-H Activation Pos3->Reactivity Drives Pos5->Reactivity Tunes

Figure 1: Structural decomposition of CAS 113118-83-5 highlighting the functional interplay between the core scaffold and its substituents.

Part 4: Synthetic Methodologies

High-purity synthesis of CAS 113118-83-5 typically employs metal-halogen exchange followed by formylation. The choice between Lithium and Magnesium reagents depends on the scale and tolerance of other functional groups.

4.1 Protocol: Magnesiation via Turbo-Grignard (Recommended)

This method avoids the cryogenic temperatures required for lithiation, offering a more scalable process for process chemistry.

Reagents:

  • Substrate: 3-Bromo-5-methoxypyridine[2]

  • Reagent: Isopropylmagnesium chloride (iPrMgCl)[2]

  • Electrophile: N,N-Dimethylformamide (DMF)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Activation: Dissolve 3-Bromo-5-methoxypyridine in anhydrous THF under Argon.

  • Exchange: Cool to 0°C and add iPrMgCl (1.1 equiv) dropwise.

  • Equilibration: Stir at room temperature for 2 hours. Observation: Solution shifts from light brown to yellow, indicating formation of the pyridyl-magnesium species.

  • Formylation: Cool to 0°C and slowly add DMF (1.5 equiv).

  • Quench: Hydrolyze with saturated aqueous NH

    
    Cl.
    
  • Isolation: Extract with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane:EtOAc 4:1).

4.2 Diagram: Synthetic Pathway

Synthesis Start 3-Bromo-5-methoxypyridine Step1 Step 1: Metal-Halogen Exchange (iPrMgCl, THF, 0°C -> RT) Start->Step1 Intermediate Intermediate: (5-methoxypyridin-3-yl)magnesium chloride Step1->Intermediate Step2 Step 2: Formylation (DMF, 0°C) Intermediate->Step2 Product Product: 5-Methoxy-3-pyridinecarboxaldehyde (CAS 113118-83-5) Step2->Product

Figure 2: Synthesis of CAS 113118-83-5 via Grignard exchange mechanism.

Part 5: Applications in Drug Discovery

This aldehyde is not merely a reagent; it is a core scaffold for several high-value therapeutic targets.

5.1 O-GlcNAc Hydrolase (OGA) Inhibitors

Research into tauopathies (e.g., Alzheimer's Disease) utilizes this building block to synthesize OGA inhibitors. The aldehyde undergoes reductive amination to link the pyridine ring to complex amine scaffolds, improving blood-brain barrier (BBB) permeability due to the pyridine's physicochemical properties.

5.2 Somatostatin sst3 Receptor Antagonists

The 5-methoxy-3-pyridyl moiety serves as a bioisostere for phenyl rings in sst3 antagonists. The nitrogen atom in the ring improves solubility and metabolic stability compared to the carbocyclic analogs.

5.3 Flavanone Synthesis

It acts as a substrate in L-proline-catalyzed condensation reactions with o-hydroxyarylketones, yielding chiral flavanones. This demonstrates its utility in asymmetric synthesis.

Part 6: References
  • ChemicalBook. (2025). 5-Methoxy-pyridine-3-carbaldehyde Properties and Synthesis. Retrieved from

  • Synthonix. (n.d.). 5-Methoxy-3-pyridinecarboxaldehyde Product Data. Retrieved from

  • Google Patents. (2021). Oga inhibitor compounds (WO2021/XXXX). Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Methoxy-3-pyridinecarboxaldehyde (Isomer Reference). Retrieved from

  • BOC Sciences. (n.d.). Building Block: 5-Methoxy-3-pyridinecarboxaldehyde.[2][3] Retrieved from

Sources

Technical Guide: Solubility & Handling of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate

[1]

Executive Summary

Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate (CAS: 898753-06-5 ) is a specialized fluorinated building block used primarily in the synthesis of broad-spectrum antifungal agents, such as Posaconazole and derivatives of Voriconazole .[] Synthesized via the Friedel-Crafts acylation of 1,3-difluorobenzene with ethyl succinyl chloride, its purity and handling are pivotal for downstream yield.

This guide addresses the solubility landscape of this compound, providing researchers with evidence-based protocols for dissolution, recrystallization, and reaction solvent selection.

Physicochemical Profile

Understanding the fundamental properties is a prerequisite for predicting solubility behavior. The presence of the 2,4-difluorophenyl moiety imparts significant lipophilicity, while the ester and ketone functionalities provide handles for polar interactions.

PropertyValue / Description
Chemical Name Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate
CAS Number 898753-06-5
Molecular Formula C₁₂H₁₂F₂O₃
Molecular Weight 242.22 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity/temperature)
Predicted LogP ~2.6 – 3.1 (Lipophilic)
Key Functional Groups

-Keto carbonyl, Ethyl ester, Difluorophenyl ring

Solubility Landscape

The solubility of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate follows the "like dissolves like" principle, heavily favoring moderately polar aprotic solvents and chlorinated hydrocarbons.[]

Solvent Compatibility Table[1]
Solvent ClassSpecific SolventsSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Preferred for extraction and Friedel-Crafts reactions.[]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateExcellent (>100 mg/mL)Standard solvent for reaction workup and silica chromatography.
Polar Aprotic DMSO, DMF, THF, AcetonitrileHigh (>50 mg/mL)Ideal for nucleophilic substitution steps or HPLC sample prep.
Alcohols Methanol, Ethanol, Isopropanol (IPA)Moderate (Temp. Dependent)Key for Recrystallization. Soluble at high temp; limited solubility at <0°C.
Hydrocarbons Hexanes, Heptane, CyclohexaneLow / Insoluble Acts as an Antisolvent to induce precipitation or oiling out.
Aqueous Water, BrineInsoluble (<0.1 mg/mL)Used for washing phases to remove inorganic salts (AlCl₃ byproducts).

Thermodynamic Considerations & Purification Strategies

Because the compound often exists as a low-melting solid or viscous oil, purification requires precise thermodynamic control. The relationship between solubility (


Purification Decision Tree

The following workflow illustrates the logical process for selecting a purification method based on the physical state of the crude material.

PurificationStrategyStartCrude Reaction Mixture(Friedel-Crafts Product)StateCheckPhysical State at 25°C?Start->StateCheckSolidSolid / Semi-SolidStateCheck->SolidCrystallineOilViscous OilStateCheck->OilLiquidRecrystRecrystallization StrategySolid->RecrystDistillHigh-Vac DistillationOil->DistillSolventSelectSolvent: Ethanol or IPAAntisolvent: HexaneRecryst->SolventSelectProtocol AConditionsTemp: 140-160°CPressure: <1 mmHgDistill->ConditionsProtocol B

Caption: Decision matrix for the purification of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate based on crude physical state.

Experimental Protocols

Protocol A: Solvent/Antisolvent Recrystallization

Best for solid crude material with >85% purity.[]

  • Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add Ethanol or Isopropanol dropwise while heating to 60°C until fully dissolved.

    • Note: Do not exceed 5 mL solvent per gram of solute to ensure saturation.

  • Clarification: If particulates (e.g., AlCl₃ salts) remain, filter the hot solution through a pre-warmed sintered glass funnel.

  • Nucleation: Remove from heat. Add Hexane or Heptane dropwise until a faint turbidity (cloudiness) persists.

  • Crystallization: Re-heat slightly to clear the solution, then allow it to cool slowly to room temperature (25°C) over 2 hours. Subsequently, cool to 0-4°C in an ice bath.

  • Isolation: Filter the resulting crystals and wash with cold Hexane. Dry under vacuum at 30°C.[]

Protocol B: HPLC Sample Preparation

For purity analysis or reaction monitoring.[]

  • Solvent Choice: Use Acetonitrile (ACN) (HPLC Grade).[]

    • Reasoning: ACN is UV-transparent at low wavelengths (210-254 nm) where the difluorophenyl ring absorbs strongly.[]

  • Concentration: Prepare a stock solution of 1.0 mg/mL.

  • Filtration: Pass through a 0.22 µm PTFE filter (Nylon is also acceptable, but PTFE is preferred for lipophilic esters).

  • Mobile Phase Compatibility: The compound is stable in standard Reversed-Phase systems (Water/ACN with 0.1% Formic Acid).[]

Synthesis & Application Context

The solubility profile directly impacts the synthesis yield. The standard synthesis involves the reaction of 1,3-difluorobenzene with ethyl succinyl chloride (or succinic anhydride followed by esterification).

  • Reaction Solvent: Dichloromethane (DCM) is the gold standard. It dissolves the starting materials and the Friedel-Crafts catalyst (AlCl₃) initially, but the complex often precipitates.

  • Quenching: The reaction mixture is poured into Ice/HCl . The product partitions into the organic layer (DCM), while aluminum salts dissolve in the aqueous phase.

  • Downstream Use: This intermediate is often converted to the corresponding acid (via hydrolysis) or reacted with hydrazine derivatives to form the triazole core found in antifungal drugs.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[]

  • Handling: Wear nitrile gloves and safety goggles.[] Handle in a fume hood, especially if heating, to avoid inhaling vapors.

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the ester.

References

  • PubChem. (2025).[][2] Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate Compound Summary. National Library of Medicine.[] Link

  • BOC Sciences. (2025).[] Product Data: Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate (CAS 898753-06-5).[]

  • BenchChem. (2025).[][3] Technical Guide: Synthesis of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid. Link

  • ChemicalBook. (2022).[] Synthesis and Application of 2,3-Difluorobromobenzene and Related Friedel-Crafts Intermediates. Link

  • Google Patents. (2008).[] Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters (Analogous Chemistry Context). US20080004465A1.[] Link

The Cornerstone of Azole Antifungals: A Technical Guide to the Role of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Advanced Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] Azole antifungals represent a critical class of therapeutics, prized for their broad-spectrum activity and favorable safety profiles.[2] Their mechanism of action hinges on the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] The absence of ergosterol disrupts membrane integrity, leading to fungal cell lysis and death.[2]

A key structural feature of many second-generation triazole antifungals, such as the widely used voriconazole, is the 2,4-difluorophenyl moiety. This group significantly enhances the compound's potency and metabolic stability. The synthesis of these complex molecules relies on a robust and efficient supply chain of key chemical building blocks. This guide provides an in-depth examination of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate, a foundational precursor whose chemical journey is central to the production of these life-saving medicines. We will explore its synthesis, its strategic transformation into a pivotal intermediate, and its ultimate application in the construction of voriconazole.

Part 1: Genesis of the Core Structure: Synthesis of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate

The journey to advanced azole antifungals begins with the construction of the difluorinated aromatic core. The most direct method for this is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[5] In this initial step, 1,3-difluorobenzene is reacted with succinic anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The causality behind this choice is rooted in the electrophilic nature of the reaction. The AlCl₃ coordinates with the anhydride, forming a highly reactive acylium ion. The 1,3-difluorobenzene, while deactivated by the electron-withdrawing fluorine atoms, undergoes electrophilic aromatic substitution to yield 4-(2,4-difluorophenyl)-4-oxobutanoic acid.[6] The subsequent esterification of the carboxylic acid with ethanol, typically under acidic catalysis, affords the title compound, Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate.

Physicochemical Properties of the Core Building Block

A thorough understanding of the physical and chemical properties of a starting material is paramount for process development and optimization.

PropertyValueSource
Molecular Formula C₁₂H₁₂F₂O₃N/A
Molecular Weight 242.22 g/mol N/A
Appearance Solid / Crystalline Powder[7]
Melting Point 46-47 °C[7]
Boiling Point ~240.8 °C at 760 mmHg[7]
Solubility Soluble in common organic solventsN/A

Part 2: The Synthetic Pathway to a Key Voriconazole Precursor

While Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate provides the essential aromatic core, the synthesis of voriconazole requires a two-carbon (acetophenone) side chain, not a four-carbon butyrate chain. Therefore, the subsequent steps are designed to cleave the butyrate chain and install the necessary functionality for introducing the triazole ring. The overall transformation is a multi-step process that leads to the critical intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Synthesis_Pathway cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Intermediate Synthesis cluster_2 Part 3: API Synthesis (Case Study) A 1,3-Difluorobenzene + Succinic Anhydride B 4-(2,4-difluorophenyl)- 4-oxobutanoic acid A->B Friedel-Crafts Acylation (AlCl3) C Ethyl 4-(2,4-difluorophenyl)- 4-oxobutyrate B->C Esterification (EtOH, H+) D 1-(2,4-Difluorophenyl)ethanone C->D Hydrolysis & Decarboxylative Ketonization E 2-Chloro-1-(2,4-difluorophenyl)ethanone D->E α-Chlorination (e.g., SO2Cl2) F 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone E->F Nucleophilic Substitution (1,2,4-Triazole, Base) G Voriconazole F->G Multi-step sequence (See Part 3)

Fig 1. Overall synthetic pathway from basic precursors to Voriconazole.
Experimental Protocol: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (F)

This protocol outlines the conversion of 2-Chloro-1-(2,4-difluorophenyl)ethanone (E ) into the key triazole intermediate (F ). This step is a classic nucleophilic substitution reaction.

Rationale: 1,2,4-Triazole is a weak base. To facilitate its role as a nucleophile to displace the chloride, a stronger, non-nucleophilic base like potassium carbonate is used to deprotonate the triazole in situ. A polar aprotic solvent like DMF or acetonitrile is chosen to solvate the reactants and facilitate the SN2 reaction mechanism.[8][9]

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of 2-Chloro-1-(2,4-difluorophenyl)ethanone (E ) (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1H-1,2,4-triazole (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring.

  • Extraction: The resulting precipitate is collected by filtration. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent such as ethyl acetate (3x volumes).

  • Purification: The collected solid is washed with water and dried under vacuum. If an extraction is performed, the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (F ).[10]

Part 3: Case Study: Application in the Stereoselective Synthesis of Voriconazole

The intermediate F , synthesized from our core building block, is the direct precursor for the final stages of voriconazole synthesis. The critical challenge in this phase is the stereoselective construction of two adjacent chiral centers.

The established industrial synthesis involves a Reformatsky-type reaction.[11] An organozinc reagent is prepared from a brominated pyrimidine derivative, which then adds to the ketone carbonyl of our key intermediate F . This reaction creates the tertiary alcohol and sets the relative stereochemistry of the two new chiral centers.

Voriconazole_Synthesis start Start: Key Intermediate (F) & 4-chloro-6-(1-bromoethyl)-5-fluoropyrimidine step1 Prepare Organozinc Reagent (Activate Zinc with I2, add pyrimidine) start->step1 step2 Reformatsky-type Coupling Reaction (Add Intermediate F to organozinc reagent) step1->step2 step3 Diastereoselective Addition (Forms tertiary alcohol with desired (2R,3S)/(2S,3R) diastereomers) step2->step3 step4 Dechlorination (Catalytic hydrogenation, e.g., Pd/C) step3->step4 step5 Chiral Resolution (Using (1R)-(-)-10-camphorsulfonic acid) step4->step5 step6 Isolation of Desired Diastereomer Salt step5->step6 step7 Neutralization (e.g., NaHCO3 solution) step6->step7 end Final API: (2R,3S)-Voriconazole step7->end

Fig 2. Experimental workflow for the synthesis of Voriconazole from the key intermediate.

This process typically yields a racemic mixture of the desired diastereomer. The final, crucial step is a chiral resolution using a resolving agent like (1R)-(-)-10-camphorsulfonic acid, which selectively crystallizes with the desired (2R,3S)-enantiomer.[12] Subsequent neutralization liberates the final active pharmaceutical ingredient, voriconazole.[13][14]

Conclusion

While not a direct, single-step precursor, Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate represents a foundational building block in the industrial synthesis of voriconazole and other advanced azole antifungals. Its synthesis via Friedel-Crafts acylation establishes the critical 2,4-difluorophenyl core. The subsequent, well-defined chemical transformations—hydrolysis, decarboxylative ketonization, α-chlorination, and nucleophilic substitution—efficiently convert its four-carbon side chain into the versatile 2-(1H-1,2,4-triazol-1-yl)ethanone intermediate. This pathway underscores the strategic importance of designing synthetic routes from simple, accessible starting materials to complex, life-saving pharmaceuticals. Understanding the role of each precursor, including early-stage intermediates like Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate, is essential for the continuous improvement of drug manufacturing processes, ensuring both economic viability and a reliable supply of critical medicines.

References

  • [Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters] ([Link])

  • [Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf - NIH] ([Link])

  • [Antifungals and Drug Resistance - MDPI] ([Link])

  • [Azole: Antifungal Drugs, Mechanism of Action | StudySmarter] ([Link])

  • [Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Those of Resistance to Other Antimicrobial Agents - PMC] ([Link])

  • [Process for preparing voriconazole by using new intermediates - Eureka | Patsnap] ([Link])

  • [CN113354625A - Synthesis process of voriconazole - Google P
  • [NOTE An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol] ([Link])

  • [Process For Synthesis Of Voriconazole - Quick Company] ([Link])

  • [An enantioselective synthesis of voriconazole. - Semantic Scholar] ([Link])

  • [CN111518041A - Preparation method of 2'4' -difluoro-2- [1- (1H-1,2, 4-triazolyl)
  • [Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate | C12H11FO4 | CID 16767342 - PubChem] ([Link])

  • [2-Chloro-1-(2,4-difluorophenyl)ethanone | C8H5ClF2O | CID 588083 - PubChem] ([Link])

  • [2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis] ([Link])

  • [A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace] ([Link])

  • [Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction] ([Link])

  • [Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | C12H11FO4 | CID 596593 - PubChem] ([Link])

  • [Mechanochemical Friedel–Crafts acylations] ([Link])

  • [CN101462931A - Method for acylating fluorobenzene - Google P
  • [Friedel-Crafts Acylation - Organic Chemistry Portal] ([Link])

  • [Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate Properties - EPA] ([Link])

  • [Ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate - ChemBK] ([Link])

Sources

Overview of Itraconazole Intermediates and Building Blocks

[1]

Executive Summary

Itraconazole (ITZ) represents a pinnacle of antifungal medicinal chemistry, characterized by a highly lipophilic structure containing four distinct rings: a triazole, a dioxolane, a piperazine, and a triazolone.[1][2] Its synthesis is a classic example of convergent manufacturing , where two complex "halves" (building blocks) are synthesized independently and coupled in a final, critical step.[1]

For drug development professionals, controlling the stereochemistry of the dioxolane ring and the regioselectivity of the triazolone formation is paramount.[1] This guide dissects the core building blocks, the causality behind their synthetic routes, and the critical process parameters (CPPs) required to minimize impurities like the trans-isomer and oligomeric by-products.[1]

Retrosynthetic Analysis & Strategy

The industrial synthesis of Itraconazole relies on disconnecting the ether linkage between the dioxolane moiety and the phenyl-piperazine chain.[1] This convergent strategy minimizes the risk of carrying expensive late-stage intermediates through harsh reaction conditions.[1]

The Convergent Disconnection

The molecule is split into two primary building blocks:[1]

  • Fragment A (Electrophile): The "Left-Hand" Dioxolane Mesylate.[1][2]

    • Chemical Name:cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate.[1][2][3][4][5][6][7][8]

    • Function: Provides the antifungal pharmacophore and the specific cis-stereochemistry.[1]

  • Fragment B (Nucleophile): The "Right-Hand" Triazolone Phenol.[1][2]

    • Chemical Name: 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one.[1][2][5][7][9]

    • Function: Provides the lipophilic side chain and bioavailability properties.[1]

RetrosynthesisITZItraconazole API(Target Molecule)DisconnectionEther Linkage DisconnectionITZ->DisconnectionConvergent CouplingFragAFragment A (Electrophile)'Cis-Mesylate'(Dioxolane Core)Disconnection->FragAFragBFragment B (Nucleophile)'Triazolone Phenol'(Piperazine-Triazolone Core)Disconnection->FragBRaw1m-DichlorobenzeneFragA->Raw1Friedel-Crafts / KetalizationRaw21,2,4-TriazoleFragA->Raw2Raw31-Acetyl-4-(4-hydroxyphenyl)piperazineFragB->Raw3N-Arylation / Cyclization

Figure 1: Retrosynthetic breakdown of Itraconazole into its two primary commercial building blocks.

Fragment A: The Dioxolane Building Block

Target: cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate.[1][2][3][4][5][6][7][8] CAS: 67914-86-7[1][2][3][4][6][]

This intermediate contains the chiral centers responsible for the drug's antifungal activity.[1] The cis configuration (where the triazolylmethyl and hydroxymethyl groups are on the same side of the dioxolane ring) is significantly more active than the trans isomer.[1]

Synthesis Protocol

The synthesis typically proceeds via the "Ketalization Route" established by Janssen Pharmaceutica (Heeres et al.).[1]

Step-by-Step Methodology:

  • Friedel-Crafts Acylation:

    • Reagents:m-Dichlorobenzene + Bromoacetyl bromide + AlCl₃.[1]

    • Product: 2-Bromo-2',4'-dichloroacetophenone.[1][2]

    • Causality: Introduces the halogenated phenyl ring essential for CYP450 binding affinity.[1]

  • Ketalization (The Stereochemical Bottleneck):

    • Reagents: Glycerol + p-Toluenesulfonic acid (PTSA) or Heteropoly acids (catalyst).[1][2]

    • Conditions: Reflux with water removal (Dean-Stark).[1][2]

    • Outcome: A mixture of cis and trans bromomethyl dioxolanes.[1]

    • Critical Control: The thermodynamic ratio is often 60:40 (cis:trans).[1] Process optimization here focuses on solvent choice (e.g., toluene/butanol) to favor precipitation of the cis isomer or downstream separation.[1]

  • Triazole Displacement:

    • Reagents: 1,2,4-Triazole + Base (K₂CO₃).[1][2]

    • Solvent: DMSO or DMF.[1][11]

    • Mechanism:[12][9][][11][13][14] SN2 displacement of the bromine.[1]

  • Activation:

    • Reagents: Methanesulfonyl chloride (MsCl) + Pyridine/TEA.

    • Product: The final "Cis-Mesylate" building block.[1][2]

Quality Attributes
ParameterSpecificationReason
Purity (HPLC) > 98.5%Prevent formation of difficult-to-remove oligomers.[1][2]
Cis/Trans Ratio > 98:2The trans isomer leads to "Isomer Impurity A" in the final API, which has strict pharmacopeial limits.[1]
Water Content < 0.5%MsCl is moisture sensitive; water leads to hydrolysis of the mesylate.[1]

Fragment B: The Triazolone-Piperazine Building Block

Target: 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one.[1][2][5][7] CAS: 89848-52-2 (Related intermediate base)[1][2]

This fragment acts as the "anchor" that improves the drug's pharmacokinetic profile.[1]

Synthesis Protocol
  • Nucleophilic Aromatic Substitution:

    • Reagents: 1-Acetyl-4-(4-hydroxyphenyl)piperazine + p-Nitrochlorobenzene.[1][2][]

    • Conditions: Basic conditions (K₂CO₃), DMSO, 100°C.[1][2]

    • Note: The hydroxyl group is nucleophilic; the acetyl group protects the piperazine nitrogen (though in this specific starting material, the phenol is the target for the next coupling, actually the synthesis often builds the triazolone on the other nitrogen.[1] Correction: Standard route couples p-nitrochlorobenzene to the piperazine nitrogen if unprotected, or uses the phenol for the final coupling.[1] The standard Heeres route builds the triazolone on the aniline derived from p-nitrochlorobenzene).[1]

  • Reduction:

    • Reagents: H₂/Pd-C or Hydrazine/Raney Ni.[1]

    • Product: Aniline intermediate.[12][1][15]

  • Triazolone Ring Construction (The "Heeres" Cyclization):

    • Step A: Reaction with Phenyl chloroformate to form a carbamate.[1][15]

    • Step B: Reaction with Hydrazine hydrate to form a semicarbazide.[1]

    • Step C: Cyclization with Formamidine acetate.[1]

    • Causality: This stepwise construction is preferred over direct methods to ensure regioselectivity of the triazolone ring.[1]

  • N-Alkylation:

    • Reagents: 2-Bromobutane + Base.[12][1]

    • Target: Installation of the sec-butyl side chain.[1][9]

    • Self-Validating Step: The reaction is monitored by HPLC for the disappearance of the N-unsubstituted triazolone.[1]

The Convergent Coupling (Final API Synthesis)

This is the most critical step in the process, linking Fragment A and Fragment B.[1]

Reaction:

1
Experimental Protocol
  • Charge: Dissolve Fragment B (1.0 equiv) and NaOH (1.5 equiv) in DMSO. Heat to 50°C to form the phenoxide anion.[1] Why? Pre-forming the anion reduces competing hydrolysis of the mesylate.[1]

  • Addition: Add Fragment A (1.1 equiv) slowly.

  • Condition: Maintain 60-70°C for 4-6 hours under N₂ atmosphere.

  • Workup: Quench with water. The product precipitates.[1][11] Filter and wash with water/methanol.[1]

  • Purification: Recrystallization from Toluene/Ethanol is standard to remove unreacted mesylate and cis-isomer impurities.[1][2]

Impurity Profile & Control
Impurity NameOriginMitigation Strategy
Trans-Itraconazole Contamination in Fragment A.Strict QC of Fragment A starting material; recrystallization of final API.[1][2]
Des-alkyl Itraconazole Incomplete N-alkylation of Fragment B.Ensure 100% conversion of Fragment B before coupling.
O-Alkylated Regioisomer Alkylation at triazolone oxygen (rare).[1][2]Use of soft bases and correct solvent polarity (DMSO favors N-alkylation).[1]
Mesylate Hydrolysis Water in solvent during coupling.[1]Use anhydrous DMSO/DMF; pre-dry reagents.[1]

Process Flow Diagram (Graphviz)

SynthesisFlowcluster_FragAFragment A Productioncluster_FragBFragment B ProductionA1m-DichlorobenzeneA2Ketalization(Glycerol/PTSA)A1->A2A3Triazole Sub.& ActivationA2->A3A_FinalCis-Mesylate(Frag A)A3->A_FinalCouplingConvergent Coupling(NaOH / DMSO)A_Final->CouplingB1Piperazine Deriv.B2Ring Construction(PhOCOCl / Hydrazine)B1->B2B3N-Alkylation(2-Bromobutane)B2->B3B_FinalTriazolone Phenol(Frag B)B3->B_FinalB_Final->CouplingCrudeCrude ItraconazoleCoupling->CrudePureItraconazole API(>99% Cis)Crude->PureRecrystallization(Tol/EtOH)

Figure 2: Integrated process flow for the convergent synthesis of Itraconazole.

References

  • Heeres, J., et al. (1984).[1][11][16] Antimycotic azoles.[1][11] 7. Synthesis and antifungal properties of a series of novel triazol-3-ones. Journal of Medicinal Chemistry.[1][11][16] Link[1]

  • Janssen Pharmaceutica. (1980). Antifungal derivatives of 1-(1,3-dioxolan-2-ylmethyl)-1H-1,2,4-triazole.[1][2] US Patent 4,267,179.[1][16] Link

  • Wang, Y., et al. (2010).[1] Synthetic method of itraconazole key intermediate triazole compounds.[1][14] CN Patent 101391994B.[1] Link

  • Ahn, C.I., et al. (1999).[1] A highly efficient synthesis of itraconazole intermediates and their analogues.[1] Journal of the Korean Chemical Society. Link

  • Zhu, Y., et al. (2011).[1] Process for the preparation of itraconazole.[][11][14][16][17][18][19] WO Patent 2011121594A1.[1] Link

Sources

Thermodynamic Stability of Difluorophenyl Oxobutyrate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic stability of difluorophenyl oxobutyrate derivatives —specifically ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate and its free acid form—is a critical quality attribute in the synthesis of triazole antifungal agents (e.g., Posaconazole, Voriconazole). These compounds possess a unique electronic architecture where the electron-withdrawing nature of the 2,4-difluoro substitution pattern significantly alters the reactivity of the oxobutyrate chain compared to non-fluorinated analogs.

This guide provides a mechanistic analysis of their degradation pathways, focusing on hydrolysis kinetics, keto-enol tautomerism, and oxidative susceptibility. It establishes a self-validating experimental framework for profiling these derivatives in compliance with ICH Q1A(R2) guidelines.

Molecular Architecture & Thermodynamic Vulnerabilities

The Fluorine Effect on Electrophilicity

The core structure involves a (2,4-difluorophenyl) moiety attached to a 4-oxobutanoic chain. The thermodynamic stability is governed by the interplay between the phenyl ring and the carbonyl groups.

  • Inductive Withdrawal (-I Effect): Fluorine is highly electronegative (

    
    ). The 2,4-substitution pattern exerts a strong inductive withdrawal on the phenyl ring.
    
  • Carbonyl Activation: This electron deficiency is transmitted to the benzylic ketone (C4 position). Unlike a standard phenyl ketone, the 2,4-difluorophenyl ketone is more electrophilic, making it more susceptible to nucleophilic attack (e.g., hydration or hydrolysis) but less prone to oxidative metabolism compared to electron-rich rings.

  • Ester Lability: In the ester derivatives (e.g., ethyl ester), the remote electron withdrawal has a minor effect on the ester carbonyl (C1), but the solubility profile changes, affecting heterogeneous hydrolysis rates.

Key Degradation Pathways

The thermodynamic instability of these derivatives manifests through three primary mechanisms:

  • Hydrolysis (Acid/Base Catalyzed): The conversion of the ester to the free acid (4-(2,4-difluorophenyl)-4-oxobutanoic acid).

  • Decarboxylation (Thermal): While

    
    -keto acids (4-oxo) are generally stable, 
    
    
    
    -keto analogs (3-oxo) or specific metabolic intermediates (2-oxo) are prone to spontaneous decarboxylation.
  • Cyclization: The free acid can undergo intramolecular cyclization to form furanone derivatives or lactones under dehydrating conditions.

Mechanistic Visualization

The following diagram illustrates the degradation cascade and the equilibrium states.

DegradationPathways Ester Ethyl 4-(2,4-difluorophenyl) -4-oxobutyrate Acid 4-(2,4-difluorophenyl) -4-oxobutanoic Acid Ester->Acid Hydrolysis (k1) +H2O / H+ or OH- Acid->Ester Esterification (k-1) Enol Enol Tautomer (Transient) Acid->Enol Tautomerization (K_eq) Lactone Cyclic Lactone (Dehydration Product) Acid->Lactone Cyclization (Acid/Heat) Decarb Decarboxylated Product (If 3-oxo isomer) Acid->Decarb Thermal Decarboxylation (Only if u03B2-keto)

Figure 1: Degradation pathways of difluorophenyl oxobutyrate derivatives. The primary thermodynamic drive is toward hydrolysis, with secondary risks of cyclization.

Degradation Kinetics & Stability Profiling

To quantify stability, we treat the hydrolysis as a pseudo-first-order reaction when water is in excess (aqueous buffer).

The Rate Equation

The rate of disappearance of the ester (


) is defined as:


Where

is the observed rate constant, dependent on pH and temperature:

Thermodynamic Insight: The activation energy (


) for the hydrolysis of the difluorophenyl derivative is typically lower  than the non-fluorinated analog due to the electron-withdrawing fluorine atoms stabilizing the transition state of the carbonyl attack.
Arrhenius Behavior

Stability prediction relies on the Arrhenius equation:



A plot of 

vs

(Kelvin) yields a straight line.
  • Slope:

    
     (Indicates temperature sensitivity).
    
  • Intercept:

    
     (Frequency factor).
    

Experimental Protocols (Self-Validating)

This section details the protocol to determine the thermodynamic stability profile. This workflow is designed to be self-validating by including linearity checks and mass balance accounting.

Materials & Equipment
  • Compound: Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate (>98% purity).

  • Solvents: Acetonitrile (HPLC grade), Phosphate Buffers (pH 2.0, 7.4, 10.0).

  • Instrument: HPLC-UV/Vis (Agilent 1200 or equivalent) with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

Protocol: pH-Dependent Hydrolysis Profiling

Step 1: Stock Preparation Dissolve 10 mg of the derivative in 10 mL Acetonitrile (1 mg/mL stock).

Step 2: Stress Incubation Prepare three reaction vessels:

  • Acidic: 1 mL Stock + 9 mL 0.1 N HCl.

  • Neutral: 1 mL Stock + 9 mL Phosphate Buffer (pH 7.4).

  • Basic: 1 mL Stock + 9 mL 0.1 N NaOH.

Step 3: Thermal Stress Incubate aliquots of each vessel at 40°C, 50°C, and 60°C in a temperature-controlled block.

Step 4: Sampling & Quenching At time points


 hours:
  • Remove 200 µL aliquot.

  • Neutralize: Add 200 µL of neutralizing buffer (e.g., 0.1 N HCl for the basic sample).

  • Dilute: Add 600 µL Mobile Phase to match initial conditions.

Step 5: HPLC Analysis

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 mins.

  • Detection: 254 nm (Phenyl absorption) and 210 nm (Carbonyl).

Data Treatment & Validation
  • Plot

    
     vs Time.
    
  • Linearity Check: If

    
    , the reaction is not first-order (check for solubility issues or autocatalysis).
    
  • Mass Balance: Sum the Area Under Curve (AUC) of the Parent + Acid Hydrolysis Product. If Total AUC decreases by >5%, investigate secondary degradation (decarboxylation or ring opening).

Workflow Diagram

ExperimentalWorkflow cluster_conditions pH Stress Conditions Start Start: Stock Solution (1 mg/mL in ACN) Split Split into Stress Conditions Start->Split Acid Acidic (0.1N HCl) Split->Acid Neut Neutral (pH 7.4) Split->Neut Base Basic (0.1N NaOH) Split->Base Incubate Thermal Incubation (40°C, 50°C, 60°C) Acid->Incubate Neut->Incubate Base->Incubate Sample Sampling (t=0 to 24h) & Quenching Incubate->Sample HPLC HPLC-DAD Analysis (Mass Balance Check) Sample->HPLC Calc Calculate k_obs & E_a HPLC->Calc

Figure 2: Experimental workflow for determining thermodynamic parameters


 and 

.

Summary of Stability Characteristics

The following table summarizes the expected thermodynamic behavior of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate based on structure-activity relationships (SAR) and general fluorinated phenyl chemistry.

ParameterStability AssessmentMechanistic Cause
Acidic Hydrolysis Moderate StabilityProtonation of carbonyl is less favorable due to F-atom electron withdrawal, but once protonated, attack is rapid.
Basic Hydrolysis Low Stability The 2,4-difluoro ring makes the carbonyl carbon highly electrophilic; rapid attack by

.
Oxidative Stability HighThe electron-poor ring resists oxidative metabolism (e.g., hydroxylation).
Photostability Moderate RiskThe conjugated ketone is a chromophore. UV exposure may induce Norrish Type I/II cleavage.
Thermal (Solid) High (

C)
Crystal lattice energy usually stabilizes the solid form, provided it is kept dry.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4][5] International Conference on Harmonisation. Link

  • Santa Cruz Biotechnology. (n.d.). 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid (CAS 110931-77-6).[6]Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2758337, 4-(3,4-Difluorophenyl)-4-oxobutanoic acid. (Note: Isomer analogy used for physicochemical properties). Link

  • Ashworth, I. W., et al. (2019).[7] Enolization rates control mono- versus di-fluorination of 1,3-dicarbonyl derivatives.[7] Royal Society of Chemistry. (Mechanistic insight on fluorine effect on tautomerism). Link

  • BenchChem. (n.d.). 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Structure and Properties.Link

Sources

Technical Profile: Physical Characteristics of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate Powder

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical characteristics of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate , a specialized intermediate used in the synthesis of triazole antifungal agents (e.g., Posaconazole analogs).

Executive Summary

Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate (CAS: 898753-06-5 ) is a fluorinated aryl keto-ester serving as a critical building block in medicinal chemistry.[][2] It acts as a pharmacophore scaffold for introducing the 2,4-difluorophenyl moiety, a structural motif essential for enhancing metabolic stability and lipophilicity in second-generation azole antifungals. This guide analyzes its solid-state properties, solubility profile, and analytical fingerprints to ensure rigorous quality control in drug development workflows.

Chemical Identity & Structural Parameters

  • IUPAC Name: Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate[]

  • CAS Number: 898753-06-5[][2][3]

  • Molecular Formula: C₁₂H₁₂F₂O₃

  • Molecular Weight: 242.22 g/mol [3]

  • SMILES: CCOC(=O)CCC(=O)c1ccc(F)cc1F

  • Structural Class:

    
    -Keto ester / Fluorinated aromatic
    
Structural Logic

The molecule features a flexible succinyl linker connecting a lipophilic ethyl ester to an electron-deficient 2,4-difluorophenyl ring. The fluorine atoms at the ortho and para positions deactivate the ring toward further electrophilic attack but activate the carbonyl group, influencing the reactivity of the C4 ketone during subsequent condensation reactions (e.g., with hydrazine or triazole derivatives).

Physicochemical Characteristics

The following data establishes the baseline for material characterization.

PropertyValue / DescriptionTechnical Note
Appearance White to off-white crystalline powderColoration often indicates trace phenolic impurities or hydrolysis products.
Physical State Solid (Low-melting)Typically exists as a waxy solid or powder at room temperature.
Melting Point 45 °C – 65 °C (Typical range)Note: Exact MP depends on polymorphic form and purity. High purity (>98%) favors distinct crystallinity.
Boiling Point ~330 °C (Predicted)Decomposes before boiling at atmospheric pressure; distillable under high vacuum.
Density ~1.22 g/cm³Higher than non-fluorinated analogs due to F-substitution.
LogP ~2.5 – 2.8Moderate lipophilicity; readily crosses cell membranes in biological assays.
Solubility Profile
  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, Methanol, DMSO.

  • Moderate Solubility: Ethanol, Toluene.

  • Insoluble: Water (Hydrophobic nature requires organic co-solvents for aqueous reactions).

Solid-State Characterization & Polymorphism

For drug development, the solid-state form of the starting material affects flowability and dissolution rates.

Crystallinity and Particle Morphology[4]
  • Crystalline Structure: The compound typically crystallizes in a monoclinic or triclinic system, driven by

    
    -
    
    
    
    stacking of the difluorophenyl rings and dipole interactions of the carbonyls.
  • Particle Size Distribution (PSD):

    • Target D90: < 500

      
      m for optimal flow in automated hoppers.
      
    • Micronization: Not usually required unless used directly in solid-phase synthesis; standard milling suffices for solution-phase chemistry.

Polymorphism Risk

While specific polymorphs for this intermediate are proprietary to specific manufacturing processes, the flexibility of the butyrate chain creates a high potential for conformational polymorphism.

  • Protocol: Verify batch consistency using Powder X-Ray Diffraction (PXRD) . A shift in peak positions (

    
    ) indicates a polymorphic transition which may alter melting point and solubility kinetics.
    

Synthesis & Reaction Logic

The synthesis typically follows a Friedel-Crafts acylation pathway.[4] Understanding this origin explains common impurity profiles (e.g., regioisomers).

SynthesisPathway cluster_inputs Reagents A 1,3-Difluorobenzene C Friedel-Crafts Acylation (AlCl3 Catalyst) A->C B Ethyl Succinyl Chloride B->C D Crude Intermediate (Regioisomers) C->D DCM, 0-5°C E Purification (Recrystallization) D->E Remove 2,6-isomer F Ethyl 4-(2,4-difluorophenyl) -4-oxobutyrate (Target Powder) E->F

Figure 1: Synthetic pathway highlighting the origin of the target compound. The critical step is the regioselective acylation at the 4-position of the difluorobenzene ring.

Analytical Fingerprinting (QC Protocols)

To validate the identity and purity of the powder, use the following multi-modal approach.

A. Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.25 (t, 3H, -OCH₂CH₃ )
      
    • 
       2.75 (t, 2H, -CH₂-COOEt)
      
    • 
       3.25 (td, 2H, -CO-CH₂ -)
      
    • 
       4.15 (q, 2H, -OCH₂ CH₃)
      
    • 
       6.8–7.0 (m, 2H, Ar-H)
      
    • 
       7.9–8.0 (m, 1H, Ar-H, ortho to ketone)
      
    • Diagnostic: The triplet of triplets at

      
       3.25 confirms the methylene group adjacent to the ketone, distinct from the ester-adjacent methylene.
      
B. Infrared Spectroscopy (FT-IR)
  • Key Bands:

    • 1735 cm⁻¹: Ester C=O stretch (Sharp, strong).

    • 1685 cm⁻¹: Aryl Ketone C=O stretch (Conjugated, lower frequency).

    • 1600/1500 cm⁻¹: Aromatic ring skeletal vibrations.

    • 1100–1200 cm⁻¹: C-F stretch (Strong, broad).

C. HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

  • Detection: UV at 254 nm (Aromatic absorption).

  • Retention Time: Expect elution around 12–15 min due to moderate lipophilicity.

Handling, Stability & Safety

Every protocol must account for the chemical reactivity of the


-methylene groups and the ester functionality.
Stability Logic
  • Hydrolysis Risk: The ester bond is susceptible to hydrolysis in humid environments, converting the powder to the corresponding acid (4-(2,4-difluorophenyl)-4-oxobutanoic acid) and ethanol.

    • Indicator: Vinegar-like smell (acetic acid-like) or distinct acidic shift in odor.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent moisture absorption.

Safety Protocol (GHS Classification)[6]
  • Signal Word: Warning

  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[5][6] Irrit.).

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and N95 dust mask if handling micronized powder.

HandlingWorkflow Start Incoming Material (Powder) Check Visual Inspection (Color/Clumping) Start->Check Test QC Analysis (HPLC/NMR) Check->Test Pass Reject Quarantine (Hydrolysis Detected) Check->Reject Yellowing/Odor Store Storage: 2-8°C, Desiccated Test->Store Purity >98% Test->Reject Impurity >2%

Figure 2: Quality assurance workflow for receiving and storing the intermediate.

References

  • PubChem Compound Summary. (2025). Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate. National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Thermodynamic & Physical Profile of CAS 113118-83-5

[1]

Executive Summary

This guide provides a definitive technical analysis of 5-Methoxy-3-pyridinecarboxaldehyde (CAS 113118-83-5) , a critical heterocyclic building block in pharmaceutical synthesis.[1]

The compound exhibits a "borderline" phase profile at standard laboratory conditions, with a melting point range (28–32 °C ) that sits directly at the threshold of ambient temperature. This physical characteristic presents unique challenges in handling, aliquoting, and storage stability. This document synthesizes experimental thermodynamic data, predictive modeling, and practical handling protocols to ensure reproducibility in drug development workflows.

Chemical Identity & Structural Context[2][3][4][5][6][7][8]

Understanding the structural basis of the physical properties is essential for predicting behavior in reaction matrices.

PropertyDetail
Chemical Name 5-Methoxy-3-pyridinecarboxaldehyde
Synonyms 5-Methoxynicotinaldehyde; 3-Formyl-5-methoxypyridine
CAS Registry Number 113118-83-5
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
SMILES COC1=CN=CC(=C1)C=O[1][2][][4][5][6][7][8]
Structural Feature Pyridine ring substituted with a formyl group at C3 and a methoxy group at C5.

Structural Insight: The meta positioning of the electron-donating methoxy group relative to the electron-withdrawing formyl group creates a specific dipole moment that stabilizes the crystal lattice just enough to maintain a solid state below 28 °C, unlike its liquid positional isomers (e.g., 6-methoxy-2-pyridinecarboxaldehyde).[1]

Thermodynamic Profile: Melting & Boiling Points[1]

The following data consolidates experimental values from Certificates of Analysis (CoA) and predictive thermodynamic models.

Core Physical Data[1]
PropertyValue / RangeMethod/SourceConfidence
Melting Point (MP) 28 – 32 °C Experimental (Capillary) [1, 2]High
Boiling Point (BP) 253 – 255 °C Experimental (Lit.) [2]Medium
Boiling Point (Pred.) 262.1 ± 20.0 °CACD/Labs Predictor [2, 3]Low (Model)
Density 1.159 g/cm³Predicted/Experimental @ 25°C [1, 3]High
Flash Point 100 °CClosed Cup [1]High
Physical State Low-melting solid@ 20 °C (Standard Storage)High
Technical Analysis of Phase Behavior

The narrow melting range (28–32 °C) classifies this compound as a Low-Melting Solid (LMS) .

  • Implication: In warm laboratories (>25 °C), the compound may appear as a slush or viscous oil. In cold storage (4 °C), it is a hard crystalline solid.

  • Risk: Repeated freeze-thaw cycles during usage can induce moisture condensation, leading to hydrate formation or aldehyde oxidation (to 5-methoxynicotinic acid).[1]

Experimental Methodologies

Protocol: Handling & Aliquoting Low-Melting Solids

Context: Attempting to weigh the solid directly can be imprecise due to partial melting on the spatula or balance pan.[1]

Objective: To dispense CAS 113118-83-5 accurately without introducing moisture.

  • Thermal Conditioning: Do not chip the solid. Place the sealed source container in a water bath or bead bath set to 35–40 °C for 15–20 minutes until fully liquefied.

  • Homogenization: Swirl the liquid gently to ensure homogeneity (aldehydes can stratify if partially oxidized).

  • Volumetric Transfer: Use a pre-warmed glass syringe or positive-displacement pipette to transfer the liquid by density (1.159 g/mL).

    • Calculation: To obtain 1.0 mmol (137.14 mg), dispense

      
      .
      
  • Inerting: Immediately blanket the source container with Argon/Nitrogen and return to 2–8 °C storage.

Protocol: Synthesis Validation (Grignard Exchange)

Context: If commercial stock is unavailable, the compound is synthesized via halogen-metal exchange.[1]

Reaction: 3-Bromo-5-methoxypyridine


1
  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reagents: Dissolve 3-Bromo-5-methoxypyridine (1.0 eq) in anhydrous THF.

  • Exchange: Cool to 0 °C (Note: Many protocols use -78 °C, but iPrMgCl allows milder conditions [4]). Add Isopropylmagnesium chloride (iPrMgCl, 1.1 eq) dropwise. Stir for 2 hours.

  • Formylation: Add anhydrous DMF (1.5 eq) slowly. The solution will shift from light brown to yellow.

  • Quench: Pour into saturated NH₄Cl solution. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane:EtOAc 4:1).

Visualizations

Diagram 1: Phase State Management Workflow

This logic flow ensures integrity during the transition from storage to reaction.

PhaseManagementStorageStorage (4°C)State: Crystalline SolidCheckVisual Inspection(Is it white/off-white?)Storage->CheckHeatingThermal Conditioning(Water Bath 35-40°C)Check->HeatingPassLiquidState: Homogeneous Oil(Density: 1.159 g/mL)Heating->Liquid15-20 minsDispenseVolumetric Aliquot(Positive Displacement)Liquid->DispenseReturnArgon Blanket & Return to Cold StorageDispense->ReturnReturn->StorageCycle

Caption: Workflow for handling CAS 113118-83-5 to mitigate weighing errors caused by its low melting point.

Diagram 2: Synthesis Pathway (Grignard Exchange)

Mechanistic flow for the generation of the aldehyde from the bromo-precursor.

SynthesisPrecursor3-Bromo-5-methoxypyridine(Solid)IntermedMagnesiate Intermediate(Reactive Species)Precursor->IntermedHalogen-MetalExchangeReagentiPrMgCl(THF, 0°C)Reagent->IntermedProductCAS 113118-83-5(Aldehyde)Intermed->ProductNucleophilicAttackQuenchDMF Addition(Formylation)Quench->Product

Caption: Synthesis of 5-Methoxy-3-pyridinecarboxaldehyde via Turbo-Grignard exchange.

Applications & Drug Development Implications[1][13]

The physical properties of CAS 113118-83-5 directly influence its utility in MedChem:

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight (137.14) and distinct vectors (aldehyde handle + methoxy donor) make it an ideal "fragment" for crystallographic screening.

  • Reductive Amination: The aldehyde is highly reactive toward amines. Due to its low MP, reactions can often be run "neat" (solvent-free) or in high concentration, improving kinetics.[1]

  • Stability: Unlike liquid aldehydes which can auto-oxidize rapidly, the solid state (when stored correctly) provides a kinetic barrier to oxidation. However, once melted, it must be used immediately.

References

  • Sigma-Aldrich (Merck). Product Specification: 5-Methoxy-3-pyridinecarboxaldehyde (CAS 113118-83-5).[1] Retrieved from

  • ChemicalBook. 5-Methoxy-3-pyridinecarboxaldehyde Physical Properties and Synthesis. Retrieved from

  • BOC Sciences. Compound Profile: 5-Methoxy-3-pyridinecarboxaldehyde.[1][][5] Retrieved from

  • Synthonix. Certificate of Analysis & MSDS: 3-Formyl-5-methoxypyridine.[1][4] Retrieved from

Methodological & Application

Technical Application Note: Synthesis of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note details the optimized synthesis protocol for Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate , a critical intermediate in the manufacturing of triazole antifungal agents (e.g., Itraconazole, Posaconazole).

The protocol employs a regioselective Friedel-Crafts Acylation of 1,3-difluorobenzene using ethyl succinyl chloride (ethyl 4-chloro-4-oxobutyrate) mediated by aluminum chloride (


).

Abstract & Retrosynthetic Analysis

The target molecule, Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate, is a


-keto ester featuring an electron-deficient aromatic ring. Direct acylation of 1,3-difluorobenzene is preferred over Grignard approaches due to scalability and atom economy.

Mechanistic Rationale:

  • Substrate Reactivity: 1,3-Difluorobenzene is deactivated by the inductive effect (-I) of the two fluorine atoms but activated at the ortho/para positions by resonance (+M).

  • Regioselectivity: The 4-position is sterically accessible and electronically activated (ortho to one F, para to the other). Substitution at the 2-position is sterically hindered (between two F atoms), and the 5-position is meta to both directing groups. Therefore, the reaction yields high regioselectivity for the 2,4-difluoro isomer.

  • Catalyst Choice: Aluminum chloride (

    
    ) is required in stoichiometric excess (>2.0 eq) because the resulting keto-ester forms a stable Lewis acid-base complex that must be hydrolyzed to release the product.
    
Reaction Scheme

The synthesis proceeds via the generation of an acylium ion intermediate from ethyl succinyl chloride, which performs an electrophilic aromatic substitution (EAS) on the 1,3-difluorobenzene ring.

SynthesisPath Reagents Reagents: 1,3-Difluorobenzene Ethyl Succinyl Chloride Catalyst Catalyst Activation: AlCl3 + DCM (Acylium Ion Formation) Reagents->Catalyst Step 1: Mixing Intermediate Sigma Complex (Arenium Ion) Catalyst->Intermediate Step 2: EAS @ 0-5°C Quench Hydrolysis (Ice/HCl) Intermediate->Quench Step 3: Complex Destruction Product Target Product: Ethyl 4-(2,4-difluorophenyl) -4-oxobutyrate Quench->Product Step 4: Workup & Distillation

Caption: Workflow for the Friedel-Crafts acylation of 1,3-difluorobenzene.

Safety & Handling (Critical)

  • Aluminum Chloride (

    
    ):  Highly hygroscopic and reacts violently with water to release HCl gas. Handle in a fume hood under inert atmosphere (
    
    
    
    or Ar).
  • 1,3-Difluorobenzene: Flammable liquid. Irritant.

  • Dichloromethane (DCM): Volatile organic solvent. Suspected carcinogen. Use proper ventilation.

  • Hydrochloric Acid (Quench): Exothermic reaction during quenching. Wear face shield and acid-resistant gloves.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2][3]Mass/Vol (Example)Role
1,3-Difluorobenzene 114.091.011.4 g (100 mmol)Substrate
Ethyl Succinyl Chloride 164.591.118.1 g (110 mmol)Acylating Agent
Aluminum Chloride 133.342.229.3 g (220 mmol)Lewis Acid
Dichloromethane (DCM) 84.93-150 mLSolvent
HCl (conc.)[4][5] / Ice --50 mL / 200 gQuenching Agent

Note: Ethyl succinyl chloride is also known as Ethyl 4-chloro-4-oxobutyrate.

Step-by-Step Procedure
Phase 1: Catalyst Activation & Acylium Formation
  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a thermometer.

  • Inertion: Flame-dry the glassware under vacuum and backfill with nitrogen (repeat 3x).

  • Slurry Preparation: Charge the flask with DCM (100 mL) and Aluminum Chloride (29.3 g) . Cool the suspension to 0–5°C using an ice/water bath.

  • Acylating Agent Addition: Charge the addition funnel with Ethyl Succinyl Chloride (18.1 g) dissolved in DCM (20 mL). Add this solution dropwise to the

    
     slurry over 20 minutes.
    
    • Observation: The slurry may dissolve slightly or change color as the acylium complex forms. Maintain internal temperature < 10°C.

Phase 2: Electrophilic Aromatic Substitution
  • Substrate Addition: Add 1,3-Difluorobenzene (11.4 g) dropwise via the addition funnel (or syringe) over 30 minutes, maintaining the temperature at 0–5°C .

    • Critical Control Point: Do not allow the temperature to spike, as this promotes polysubstitution or polymerization.

  • Reaction: Once addition is complete, allow the mixture to warm slowly to Room Temperature (20–25°C) . Stir for 3–5 hours .

    • Monitoring: Monitor reaction progress by TLC (Hexane:EtOAc 8:2) or HPLC. The limiting reagent (1,3-difluorobenzene) should be consumed.

Phase 3: Quenching & Workup
  • Quench: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 50 mL concentrated HCl with vigorous stirring.

    • Note: This step is exothermic. Evolution of HCl gas will occur.[1]

  • Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.

  • Extraction: Extract the aqueous layer with fresh DCM (

    
     mL).
    
  • Washing: Combine organic layers and wash sequentially with:

    • Water (

      
       mL)
      
    • Saturated

      
       (
      
      
      
      mL) – Caution: CO2 evolution.
    • Brine (

      
       mL)
      
  • Drying: Dry the organic phase over anhydrous

    
     or 
    
    
    
    . Filter off the drying agent.[6]
  • Concentration: Remove the solvent under reduced pressure (Rotovap) at 40°C to yield the crude oil.

Phase 4: Purification
  • Method A (Distillation): The crude product is a high-boiling liquid. Purify via vacuum distillation (approx. bp 140–150°C at 0.5 mmHg).

  • Method B (Crystallization): If the oil solidifies upon standing (or seeding), recrystallize from Hexane/Ethyl Acetate.

  • Method C (Column Chromatography): For smaller scales, purify on silica gel eluting with Hexane:EtOAc (9:1 to 4:1 gradient).

Characterization Data (Expected)

To validate the synthesis, compare spectral data against the following expected values for Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate :

  • Physical State: Pale yellow oil or low-melting solid.

  • Yield: Typical isolated yield is 75–85%.

  • IR Spectrum:

    • 
       (film): ~1735 cm
      
      
      
      (ester C=O), ~1685 cm
      
      
      (aryl ketone C=O).
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.95 (m, 1H, Ar-H6) – Deshielded by carbonyl.
      
    • 
       6.95 (m, 1H, Ar-H3).
      
    • 
       6.85 (m, 1H, Ar-H5).
      
    • 
       4.15 (q, 
      
      
      
      Hz, 2H,
      
      
      ).
    • 
       3.25 (t, 
      
      
      
      Hz, 2H,
      
      
      ).
    • 
       2.75 (t, 
      
      
      
      Hz, 2H,
      
      
      ).
    • 
       1.25 (t, 
      
      
      
      Hz, 3H,
      
      
      ).
  • 
    F NMR: 
    
    • Distinct signals for 2-F and 4-F (typically around -100 to -110 ppm, showing coupling).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in reagents/catalyst.Ensure

is fresh and yellow/grey (not white powder). Use anhydrous DCM.[1]
Incomplete Conversion Catalyst deactivation.Increase

to 2.5 equivalents. Ensure vigorous stirring.
Side Products Regioisomers (rare) or polymerization.Maintain strictly low temperature (0°C) during addition. Do not overheat during reflux.
Emulsion during workup Aluminum salts precipitation.Ensure the quench is acidic enough (add more HCl) to fully solubilize aluminum salts. Filter through Celite if necessary.

References

  • BenchChem. (2025).[1] A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. Retrieved from

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Classic reference for mechanism).
  • European Patent Office. (1996). Process for the preparation of 2,4-difluoroacetophenone. EP0694519B1. Retrieved from

  • PubChem. (2025).[4][5] Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate Compound Summary. (Used for structural verification). Retrieved from

  • Sigma-Aldrich. (2025). Friedel–Crafts Acylation Technical Bulletin. Retrieved from

Sources

Synthesis of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate: An Application Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Fluorinated Keto-Ester

Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a difluorophenyl moiety, a ketone, and an ethyl ester, makes it a versatile building block in medicinal chemistry. Notably, this compound is a key precursor in the synthesis of advanced antifungal agents, such as posaconazole, and has been implicated in the development of other therapeutics, including the CCR5 antagonist Aplaviroc, which has been investigated for the treatment of HIV.[1] The presence of the difluorophenyl group often enhances the metabolic stability and binding affinity of the final drug molecule.

This guide provides a comprehensive protocol for the synthesis of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate via the Fischer esterification of its corresponding carboxylic acid, 4-(2,4-difluorophenyl)-4-oxobutanoic acid. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and outline the necessary safety precautions and characterization methods.

The Underlying Chemistry: Fischer-Speier Esterification

The conversion of a carboxylic acid to an ester in the presence of an alcohol and a strong acid catalyst is known as the Fischer-Speier, or simply Fischer, esterification. This reaction is a classic example of a nucleophilic acyl substitution and is fundamentally an equilibrium process.

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of the alcohol (in this case, ethanol) acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

To drive the equilibrium towards the product side and maximize the yield, an excess of the alcohol reactant is typically used, and/or the water formed during the reaction is removed.

Experimental Protocol

This protocol details the synthesis of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate from 4-(2,4-difluorophenyl)-4-oxobutanoic acid using ethanol as the reagent and solvent, with sulfuric acid as the catalyst.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
4-(2,4-Difluorophenyl)-4-oxobutanoic acid214.1610.0 g1.0
Ethanol (anhydrous)46.07100 mL~37
Concentrated Sulfuric Acid (98%)98.082.0 mL~0.8
Dichloromethane (DCM)84.93As needed-
Saturated Sodium Bicarbonate Solution (NaHCO₃)-As needed-
Brine (Saturated NaCl Solution)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile) when handling chemicals.

  • Fume Hood: This procedure should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care. In case of contact, wash the affected area immediately with copious amounts of water.

    • Ethanol and Dichloromethane: Flammable and volatile organic solvents. Avoid open flames and ensure proper ventilation.

    • 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.

Step-by-Step Procedure

1. Reaction Setup:

  • To a 250 mL round-bottom flask, add 10.0 g of 4-(2,4-difluorophenyl)-4-oxobutanoic acid.

  • Add 100 mL of anhydrous ethanol to the flask.

  • Stir the mixture until the carboxylic acid is fully dissolved.

  • Carefully and slowly add 2.0 mL of concentrated sulfuric acid to the solution while stirring. An exothermic reaction will occur.

2. Reflux:

  • Attach a reflux condenser to the round-bottom flask.

  • Heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Extraction:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Carefully pour the concentrated reaction mixture into a 250 mL separatory funnel containing 100 mL of cold water.

  • Extract the aqueous layer with 50 mL of dichloromethane.

  • Separate the organic layer.

  • Wash the organic layer sequentially with:

    • 50 mL of water

    • 50 mL of saturated sodium bicarbonate solution (Caution: CO₂ evolution may cause pressure build-up. Vent the separatory funnel frequently). Continue washing until the aqueous layer is neutral or slightly basic (check with pH paper).

    • 50 mL of brine.

4. Drying and Solvent Removal:

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.

5. Purification:

  • The crude Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Product Characterization

The final product should be a colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.95 (m, 1H, Ar-H), ~7.00 (m, 2H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.25 (t, J = 6.5 Hz, 2H, -COCH₂-), 2.75 (t, J = 6.5 Hz, 2H, -CH₂CO₂Et), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~196.5 (C=O, ketone), ~172.5 (C=O, ester), ~165.0 (d, JCF = 255 Hz, C-F), ~162.5 (d, JCF = 255 Hz, C-F), ~132.5 (dd, Ar-C), ~123.0 (dd, Ar-C), ~112.0 (dd, Ar-C), ~104.5 (t, Ar-C), ~61.0 (-OCH₂-), ~33.0 (-COCH₂-), ~28.0 (-CH₂CO₂Et), ~14.0 (-CH₃).

Note: The provided NMR data is predicted based on structurally similar compounds and established chemical shift values. Actual experimental values may vary slightly.

Visualization of the Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Mix Reactants - 4-(2,4-difluorophenyl)-4-oxobutanoic acid - Ethanol - H₂SO₄ (cat.) reflux 2. Reflux (4-6 hours) reagents->reflux Heat quench 3. Quench (Add to water) reflux->quench Cool extract 4. Extract (DCM) quench->extract wash 5. Wash - Water - NaHCO₃ (aq) - Brine extract->wash dry 6. Dry (Na₂SO₄) wash->dry evaporate 7. Evaporate (Rotovap) dry->evaporate purify 8. Purify (Vacuum Distillation) evaporate->purify product Final Product: Ethyl 4-(2,4-difluorophenyl) -4-oxobutyrate purify->product

Caption: Experimental workflow for the synthesis of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]

  • Otera, J.
  • Wikipedia. Aplaviroc. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of Itraconazole Key Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Itraconazole is a potent, broad-spectrum triazole antifungal agent used in the treatment of a wide variety of fungal infections.[] Its complex molecular structure, featuring three chiral centers, presents a significant challenge for synthetic chemists. The total synthesis of Itraconazole is a convergent process, relying on the efficient preparation of two key intermediates: a chiral dioxolane-triazole core and a triazolone-piperazine side chain. This document provides detailed application notes and laboratory-scale protocols for the synthesis of these crucial building blocks, aimed at researchers, scientists, and drug development professionals. The methodologies described herein are based on established and validated synthetic routes, with a focus on explaining the rationale behind experimental choices to ensure both scientific integrity and practical applicability.

Synthetic Strategy Overview

The synthesis of Itraconazole (I) is achieved through the convergent coupling of two primary intermediates: the activated dioxolane-triazole moiety (II) and the triazolone-piperazine side chain (III). This strategy allows for the independent synthesis and purification of each fragment, maximizing the overall efficiency and yield of the final product.

Itraconazole_Synthesis_Strategy cluster_intermediates Key Intermediates cluster_final_product Final Product Intermediate_II Activated Dioxolane-Triazole (II) cis-2-((2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-yl)methyl methanesulfonate Itraconazole Itraconazole (I) Intermediate_II->Itraconazole Condensation Intermediate_III Triazolone-Piperazine Side Chain (III) 2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one Intermediate_III->Itraconazole caption Convergent synthesis of Itraconazole.

Caption: Convergent synthesis of Itraconazole.

Part 1: Synthesis of the Activated Dioxolane-Triazole Core (Intermediate II)

The synthesis of the chiral dioxolane-triazole core begins with the commercially available 2,4-dichloroacetophenone and proceeds through the formation of a brominated dioxolane intermediate, followed by nucleophilic substitution with 1,2,4-triazole and subsequent activation of the primary alcohol.

Workflow for the Synthesis of Intermediate II

Dioxolane_Synthesis_Workflow A 2,4-Dichloroacetophenone B cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate A->B Ketalization & Bromination C cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol B->C Triazole Substitution & Hydrolysis D Intermediate II (Mesylated Dioxolane-Triazole) C->D Mesylation caption Synthesis of the Dioxolane-Triazole Core.

Caption: Synthesis of the Dioxolane-Triazole Core.

Protocol 1.1: Synthesis of cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate

This procedure is adapted from established methods for the synthesis of related ketoconazole intermediates.[2]

Rationale: The reaction begins with the formation of a ketal from 2,4-dichloroacetophenone and glycerol, which also establishes the dioxolane ring. Subsequent bromination and benzoylation yield the desired intermediate. The benzoate group serves as a protecting group for the primary alcohol during the subsequent triazole substitution.

Reagent/SolventMolecular WeightQuantityMoles (equiv.)
2,4-Dichloroacetophenone189.02 g/mol 50.0 g0.264 mol (1.0)
Glycerol92.09 g/mol 26.8 g0.291 mol (1.1)
p-Toluenesulfonic acid172.20 g/mol 2.5 g0.0145 mol (0.055)
Toluene-250 mL-
N-Bromosuccinimide (NBS)177.98 g/mol 49.2 g0.276 mol (1.05)
Benzoyl peroxide242.23 g/mol 1.3 g0.0054 mol (0.02)
Carbon tetrachloride-300 mL-
Benzoyl chloride140.57 g/mol 38.8 g0.276 mol (1.05)
Pyridine79.10 g/mol 22.0 g0.278 mol (1.05)
Dichloromethane-200 mL-

Step-by-Step Procedure:

  • Ketalization: To a solution of 2,4-dichloroacetophenone (50.0 g, 0.264 mol) in toluene (250 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add glycerol (26.8 g, 0.291 mol) and p-toluenesulfonic acid (2.5 g, 0.0145 mol).

  • Reflux the mixture for 18-24 hours, or until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketal as an oil.

  • Bromination and Benzoylation: Dissolve the crude ketal in carbon tetrachloride (300 mL). Add N-bromosuccinimide (49.2 g, 0.276 mol) and benzoyl peroxide (1.3 g, 0.0054 mol).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting crude bromo-alcohol in dichloromethane (200 mL) and cool to 0 °C in an ice bath.

  • Slowly add pyridine (22.0 g, 0.278 mol) followed by the dropwise addition of benzoyl chloride (38.8 g, 0.276 mol).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Wash the reaction mixture with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate as a white solid.

Protocol 1.2: Synthesis of cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol

Rationale: The bromo-intermediate undergoes nucleophilic substitution with 1,2,4-triazole. The use of a base like sodium carbonate is crucial to deprotonate the triazole, making it a more potent nucleophile.[3] Subsequent hydrolysis of the benzoate protecting group yields the desired alcohol.

Reagent/SolventMolecular WeightQuantityMoles (equiv.)
cis-Bromo-intermediate from 1.1446.12 g/mol 50.0 g0.112 mol (1.0)
1,2,4-Triazole69.07 g/mol 11.6 g0.168 mol (1.5)
Sodium Carbonate105.99 g/mol 17.8 g0.168 mol (1.5)
Dimethylformamide (DMF)-250 mL-
Sodium Hydroxide40.00 g/mol 9.0 g0.225 mol (2.0)
Methanol/Water (1:1)-300 mL-

Step-by-Step Procedure:

  • Triazole Substitution: In a round-bottom flask, dissolve the cis-bromo-intermediate (50.0 g, 0.112 mol) in DMF (250 mL).

  • Add 1,2,4-triazole (11.6 g, 0.168 mol) and sodium carbonate (17.8 g, 0.168 mol).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.

  • Cool the mixture to room temperature and pour into ice-water (500 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (2 x 150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzoate-protected triazole intermediate.

  • Hydrolysis: Dissolve the crude intermediate in a 1:1 mixture of methanol and water (300 mL).

  • Add sodium hydroxide (9.0 g, 0.225 mol) and reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with water (100 mL) and brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by recrystallization from ethyl acetate to yield cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol as a white solid.

Protocol 1.3: Synthesis of cis-2-((2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-yl)methyl methanesulfonate (Intermediate II)

Rationale: The primary alcohol is activated as a mesylate to facilitate the subsequent nucleophilic substitution by the phenolic oxygen of the triazolone side chain. Mesyl chloride is a common and effective reagent for this transformation.

Reagent/SolventMolecular WeightQuantityMoles (equiv.)
cis-Dioxolane-triazole alcohol from 1.2330.16 g/mol 30.0 g0.091 mol (1.0)
Dichloromethane (DCM)-200 mL-
Triethylamine101.19 g/mol 11.0 g0.109 mol (1.2)
Methanesulfonyl chloride114.55 g/mol 11.4 g0.100 mol (1.1)

Step-by-Step Procedure:

  • Dissolve the cis-dioxolane-triazole alcohol (30.0 g, 0.091 mol) in dry dichloromethane (200 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (11.0 g, 0.109 mol) dropwise.

  • Slowly add methanesulfonyl chloride (11.4 g, 0.100 mol) to the reaction mixture, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Quench the reaction by adding cold water (100 mL).

  • Separate the organic layer and wash it with 1M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate II as a solid, which can be used in the next step without further purification or can be recrystallized from a suitable solvent like isopropanol if necessary.

Part 2: Synthesis of the Triazolone-Piperazine Side Chain (Intermediate III)

The synthesis of the triazolone-piperazine side chain is a multi-step process starting from 1-(4-methoxyphenyl)piperazine.

Workflow for the Synthesis of Intermediate III

Triazolone_Synthesis_Workflow A 1-(4-Methoxyphenyl)piperazine B 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine A->B Nitrophenylation C 4-(4-(4-Methoxyphenyl)piperazin-1-yl)aniline B->C Nitro Reduction D Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate C->D Carbamate Formation E N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide D->E Hydrazinolysis F 2,4-dihydro-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3H-1,2,4-triazol-3-one E->F Triazolone Cyclization G 2,4-dihydro-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one F->G Alkylation H Intermediate III (Final Triazolone Side Chain) G->H Demethylation caption Synthesis of the Triazolone-Piperazine Side Chain.

Caption: Synthesis of the Triazolone-Piperazine Side Chain.

Protocol 2.1: Synthesis of 4-(4-(4-Methoxyphenyl)piperazin-1-yl)aniline

Rationale: This two-step process begins with a nucleophilic aromatic substitution to couple 1-(4-methoxyphenyl)piperazine with 1-chloro-4-nitrobenzene. The resulting nitro compound is then reduced to the corresponding aniline, a key precursor for the triazolone ring formation.

Reagent/SolventMolecular WeightQuantityMoles (equiv.)
1-(4-Methoxyphenyl)piperazine192.26 g/mol 50.0 g0.260 mol (1.0)
1-Chloro-4-nitrobenzene157.55 g/mol 45.2 g0.287 mol (1.1)
Sodium carbonate105.99 g/mol 33.1 g0.312 mol (1.2)
N,N-Dimethylformamide (DMF)-250 mL-
Palladium on Carbon (10%)-2.5 g-
Hydrazine hydrate (80%)50.06 g/mol 20.8 g0.332 mol (1.28)
Ethanol-400 mL-

Step-by-Step Procedure:

  • Nitrophenylation: In a round-bottom flask, combine 1-(4-methoxyphenyl)piperazine (50.0 g, 0.260 mol), 1-chloro-4-nitrobenzene (45.2 g, 0.287 mol), and sodium carbonate (33.1 g, 0.312 mol) in DMF (250 mL).

  • Heat the mixture to 120-130 °C and stir for 8-10 hours.

  • Cool the reaction mixture and pour it into ice-water (1 L).

  • Filter the precipitated yellow solid, wash with water, and dry to obtain crude 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.

  • Nitro Reduction: Suspend the crude nitro compound in ethanol (400 mL).

  • Carefully add 10% Pd/C (2.5 g).

  • Heat the suspension to reflux and add hydrazine hydrate (20.8 g, 0.332 mol) dropwise over 1 hour.

  • Continue refluxing for an additional 4-6 hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture through a pad of Celite to remove the catalyst and wash the pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the residue from ethanol to yield 4-(4-(4-methoxyphenyl)piperazin-1-yl)aniline as a solid.

Protocol 2.2: Synthesis of 2,4-dihydro-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-3H-1,2,4-triazol-3-one

Rationale: The aniline is first converted to a phenyl carbamate, which then reacts with hydrazine to form a semicarbazide. This semicarbazide is subsequently cyclized with formamidine acetate to construct the triazolone ring.[4][5]

Reagent/SolventMolecular WeightQuantityMoles (equiv.)
4-(4-(4-Methoxyphenyl)piperazin-1-yl)aniline283.37 g/mol 50.0 g0.176 mol (1.0)
Pyridine79.10 g/mol 15.3 g0.193 mol (1.1)
Phenyl chloroformate156.57 g/mol 29.0 g0.185 mol (1.05)
Dichloromethane-300 mL-
Hydrazine hydrate (80%)50.06 g/mol 13.2 g0.211 mol (1.2)
1,4-Dioxane-200 mL-
Formamidine acetate104.11 g/mol 21.9 g0.210 mol (1.2)
2-Methoxyethanol-250 mL-

Step-by-Step Procedure:

  • Carbamate Formation: Dissolve the aniline (50.0 g, 0.176 mol) in dichloromethane (300 mL) and cool to 0 °C.

  • Add pyridine (15.3 g, 0.193 mol) followed by the dropwise addition of phenyl chloroformate (29.0 g, 0.185 mol).

  • Stir at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to obtain the crude phenyl carbamate.

  • Hydrazinolysis: To the crude carbamate, add 1,4-dioxane (200 mL) and hydrazine hydrate (13.2 g, 0.211 mol).

  • Reflux the mixture for 3-4 hours. Cool and pour into water to precipitate the semicarbazide. Filter and dry the solid.[5]

  • Triazolone Cyclization: Suspend the crude semicarbazide in 2-methoxyethanol (250 mL) and add formamidine acetate (21.9 g, 0.210 mol).

  • Reflux the mixture for 5-7 hours.

  • Cool the reaction mixture and pour into water.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the desired triazolone.

Protocol 2.3: Synthesis of Intermediate III

Rationale: The triazolone is alkylated with 2-bromobutane to introduce the sec-butyl group. The final step is the deprotection of the methoxy group to reveal the free phenol, which is essential for the final coupling reaction.

Reagent/SolventMolecular WeightQuantityMoles (equiv.)
Triazolone from 2.2337.39 g/mol 40.0 g0.118 mol (1.0)
2-Bromobutane137.02 g/mol 19.4 g0.142 mol (1.2)
Potassium carbonate138.21 g/mol 24.5 g0.177 mol (1.5)
N,N-Dimethylformamide (DMF)-200 mL-
Hydrobromic acid (48%)-150 mL-

Step-by-Step Procedure:

  • Alkylation: In a round-bottom flask, combine the triazolone (40.0 g, 0.118 mol) and potassium carbonate (24.5 g, 0.177 mol) in DMF (200 mL).

  • Add 2-bromobutane (19.4 g, 0.142 mol) and heat the mixture to 70-80 °C for 6-8 hours.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to get the crude alkylated product.

  • Demethylation: To the crude product, add 48% hydrobromic acid (150 mL).

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to obtain Intermediate III.

Part 3: Final Condensation to Itraconazole

Protocol 3.1: Synthesis of Itraconazole (I)

Rationale: This is a nucleophilic substitution reaction where the phenoxide of Intermediate III attacks the mesylate of Intermediate II, forming the ether linkage and completing the synthesis of Itraconazole.[2][6]

Reagent/SolventMolecular WeightQuantityMoles (equiv.)
Intermediate II408.26 g/mol 10.0 g0.0245 mol (1.0)
Intermediate III393.48 g/mol 10.1 g0.0257 mol (1.05)
Potassium hydroxide56.11 g/mol 1.65 g0.0294 mol (1.2)
N,N-Dimethylformamide (DMF)-100 mL-

Step-by-Step Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve Intermediate III (10.1 g, 0.0257 mol) in DMF (100 mL).

  • Add powdered potassium hydroxide (1.65 g, 0.0294 mol) and stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add a solution of Intermediate II (10.0 g, 0.0245 mol) in DMF (50 mL) to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 12-18 hours.

  • Cool the reaction mixture and pour it into ice-water (500 mL).

  • Filter the precipitated crude Itraconazole.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/dichloromethane) to obtain pure Itraconazole.[7]

Conclusion

The protocols detailed in this application note provide a comprehensive guide for the laboratory-scale synthesis of the key intermediates required for the production of Itraconazole. By understanding the rationale behind each synthetic step and adhering to the detailed procedures, researchers can reliably produce these complex molecules. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Molbase. (n.d.). Synthesis of N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Retrieved from [Link]

  • Google Patents. (n.d.). CN109293642A - A kind of purification and purification method of itraconazole.
  • TSI Journals. (2007, July 13). Isolation and characterization of two novel degradant products in itraconazole by using prep-hplc, hrms and nmr. Retrieved from [Link]

  • Heeres, J., et al. (1979). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. Journal of Medicinal Chemistry, 22(8), 1003-1005.
  • Google Patents. (n.d.). CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([4][5][8]- triazole-1-methyl )-[4][9] dioxolane -4-Methyl methanesulfonate. Retrieved from

  • PubChem. (n.d.). cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate. Retrieved from [Link]

  • Chem-Impex. (n.d.). cis -2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl b. Retrieved from [Link]

  • Ipass Telangana. (n.d.). ITRACONAZOLE BRIEF MANUFACTURING PROCESS. Retrieved from [Link]

  • TSI Journals. (2007, July 13). Spectral characterization of itraconazole impurities in the drug product. Retrieved from [Link]

  • Google Patents. (n.d.). EP0668857B1 - Process for the preparation of triazolone compounds.
  • Gsrs. (n.d.). PHENYL N-(4-(4-(4-METHOXYPHENYL)PIPERAZIN-1-YL)PHENYL)CARBAMATE. Retrieved from [Link]

  • Google Patents. (n.d.). CN109293642A - A kind of purification and purification method of itraconazole.
  • Google Patents. (n.d.). WO1996033178A1 - Process for the preparation of triazolones.
  • ResearchGate. (n.d.). Deprotection of the methoxy groups, followed by alkylation (R = 2-ethylhexyl). Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-(4-Methoxyphenyl-Piperazine). Retrieved from [Link]

  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Royal Society of Chemistry. (2023, January 18). A novel and efficient one-pot strategy for the synthesis of 1,2,4-triazoles: access to synthesis of penipanoid A and its analogues. Retrieved from [Link]

  • Sciencemadness.org. (2017, May 11). Phenylpiperazine Formation From Aniline. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). 3-(IMIDAZOL-1-YL) AND 3-(1,2,4-TRIAZOL-1-YL)PROPANE-1,2-DIOL. Retrieved from [Link]

  • MDPI. (2021, June 8). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([4][5][8]- triazole-1-methyl )-[4][9] dioxolane -4-Methyl methanesulfonate. Retrieved from

  • Wiley Online Library. (2013, June 13). Synthesis and Transformations of Novel L‐Phenylalanine Derived Pyrazolidin‐3‐ones. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ANILINE | CAS 74852-62-3. Retrieved from [Link]

  • MDPI. (2025, February 12). Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance. Retrieved from [Link]

  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link]

  • Preprints.org. (2025, August 19). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Retrieved from [Link]

  • Springer Nature. (2024, June 11). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Retrieved from [Link]

  • MDPI. (2023, August 1). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Retrieved from [Link]

  • ACS Publications. (2019, December 31). Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Retrieved from [Link]

Sources

Reaction conditions for converting Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate to triazolones

Application Note: Selective Synthesis of Triazolones from -Keto Esters

Executive Summary

Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate is a pivotal intermediate in the synthesis of azole antifungals (e.g., Itraconazole, Posaconazole). While the 2,4-difluorophenyl moiety typically serves as the "head" of the pharmacophore, the ester tail allows for chain extension.

The Challenge: Direct reaction of this starting material with hydrazine yields 6-(2,4-difluorophenyl)-4,5-dihydropyridazin-3(2H)-one (a 6-membered ring) rather than a triazolone. This is due to the rapid intramolecular cyclization of the intermediate hydrazone onto the ester.

The Solution: To synthesize a 1,2,4-triazol-3-one (5-membered ring), the ketone functionality must be masked (protected) or the reaction sequence must be altered to target the ester exclusively. This guide provides two distinct protocols:

  • Protocol A (Linear): Protection of the ketone followed by hydrazide-isocyanate coupling. (Target: Isolated Triazolone ring).

  • Protocol B (Fused): Synthesis of Triazolo[4,3-b]pyridazinones via the pyridazinone intermediate.

Critical Mechanistic Pathway

The following diagram illustrates the divergent pathways based on reaction conditions.

ReactionPathwayStartEthyl 4-(2,4-difluorophenyl)-4-oxobutyratePyridazinone6-(2,4-difluorophenyl)-4,5-dihydropyridazin-3(2H)-one(Thermodynamic Product)Start->PyridazinoneDirect Hydrazinolysis(EtOH, Reflux)KetalDioxolane ProtectedIntermediateStart->Ketal1. Protection(Glycol, pTsOH)HydrazineHydrazine HydrateHydrazideAcid HydrazideKetal->Hydrazide2. Hydrazine HydrateSemicarbazideSemicarbazideIntermediateHydrazide->Semicarbazide3. R-N=C=O(Isocyanate)Triazolone1,2,4-Triazol-3-oneDerivativeSemicarbazide->Triazolone4. Base Cyclization(NaOH/Heat)

Figure 1: Divergent synthesis pathways. Direct reaction leads to pyridazinone; protection leads to triazolone.

Protocol A: Synthesis of 1,2,4-Triazol-3-one (Linear Side Chain)

Application: This protocol is used when the objective is to convert the ester tail into a triazolone ring while preserving the ketone (masked) for later deprotection, typical in Posaconazole analogue synthesis.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]
  • Starting Material: Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate (1.0 eq)

  • Protection: Ethylene glycol (5.0 eq), p-Toluenesulfonic acid (pTsOH) (0.1 eq), Toluene.

  • Hydrazinolysis: Hydrazine hydrate (80% or 99%) (5.0 eq), Ethanol.

  • Triazolone Formation: Ethyl isocyanate (or substituted isocyanate) (1.1 eq), NaOH (2N), HCl (1N).

Step-by-Step Methodology
Step 1: Ketone Protection (Ketalization)

Rationale: Prevents the formation of the pyridazinone ring.

  • Dissolve Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate (10 mmol) in Toluene (50 mL).

  • Add Ethylene glycol (50 mmol) and pTsOH (1 mmol).

  • Reflux using a Dean-Stark trap to remove water azeotropically.

  • Endpoint: Monitor by TLC (approx. 4–6 hours).

  • Workup: Wash with saturated NaHCO₃, dry organic layer over MgSO₄, and concentrate.

    • Intermediate: Ethyl 2-(2-(2,4-difluorophenyl)-1,3-dioxolan-2-yl)acetate derivative.

Step 2: Formation of Acid Hydrazide
  • Dissolve the protected ketal ester from Step 1 in Ethanol (30 mL).

  • Add Hydrazine Hydrate (50 mmol) dropwise at room temperature.

  • Reflux the mixture for 3–5 hours.

  • Concentrate under reduced pressure to remove excess hydrazine and ethanol.

  • Purification: Triturate the residue with diethyl ether/hexane to obtain the solid hydrazide.

Step 3: Semicarbazide Formation
  • Suspend the hydrazide (10 mmol) in dry THF or Dioxane (20 mL).

  • Add the appropriate Isocyanate (e.g., Ethyl isocyanate for Posaconazole-like tails) (11 mmol) dropwise at 0°C.

  • Stir at Room Temperature (RT) for 2–4 hours.

  • The product (Semicarbazide) often precipitates. Filter and wash with cold ether.

Step 4: Cyclization to Triazolone
  • Dissolve the Semicarbazide in 2N NaOH (20 mL).

  • Heat to reflux for 2–3 hours.

    • Mechanism:[1][2][3][4][5][6] Base-catalyzed intramolecular condensation releasing water.

  • Cool to RT and acidify carefully with 1N HCl to pH 4–5.

  • The 1,2,4-triazol-3-one will precipitate. Filter, wash with water, and recrystallize from Ethanol/Water.

Protocol B: Synthesis of Triazolo[4,3-b]pyridazinones (Fused Ring)

Application: Used when the researcher intends to fuse a triazole ring onto the pyridazinone scaffold, creating a tricyclic core often explored for anti-inflammatory or antihypertensive activity.

Reagents
  • Intermediate: 6-(2,4-difluorophenyl)-4,5-dihydropyridazin-3(2H)-one (formed via direct hydrazine reaction).

  • Reagents: Chloroacetaldehyde or Carbon disulfide (CS₂), or Hydrazine hydrate (excess).

Step-by-Step Methodology
Step 1: Synthesis of the Pyridazinone Core
  • Dissolve Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate (10 mmol) in Ethanol (20 mL).

  • Add Hydrazine Hydrate (12 mmol).

  • Reflux for 6 hours.

  • Cool and filter the precipitate.[7]

    • Product:6-(2,4-difluorophenyl)-4,5-dihydropyridazin-3(2H)-one .

Step 2: Chlorination (Activation)
  • React the pyridazinone with POCl₃ (Phosphorus oxychloride) at 80°C for 3 hours.

  • Workup: Pour onto ice, neutralize with NaHCO₃.

    • Product: 3-chloro-6-(2,4-difluorophenyl)pyridazine.

Step 3: Triazole Ring Closure
  • React the 3-chloro intermediate with Formyl hydrazine or Acetic hydrazide in refluxing butanol (12-24 hours).

  • Result: Formation of the 1,2,4-triazolo[4,3-b]pyridazine fused system.

Data Summary & Troubleshooting

ParameterProtocol A (Linear Triazolone)Protocol B (Fused Triazolopyridazine)
Key Intermediate Protected Ketal-HydrazideDihydropyridazinone
Critical Control Water Removal (Step 1) is vital to maintain ketal protection.POCl₃ Handling requires strictly anhydrous conditions.
Common Pitfall Deprotection of ketone during hydrazinolysis if media is too acidic.Incomplete chlorination leading to low yields in Step 3.
Yield Expectation 65–75% (over 4 steps)50–60% (over 3 steps)
Analytical Verification (Self-Validating)
  • IR Spectroscopy:

    • Triazolone (Protocol A): Look for Carbonyl stretch of triazolone ~1690 cm⁻¹ and broad NH stretch. Absence of ester carbonyl (~1735 cm⁻¹).

    • Pyridazinone (Protocol B intermediate): Strong Amide C=O at ~1680 cm⁻¹.

  • 1H NMR:

    • Protocol A: Presence of dioxolane protons (multiplet ~3.9–4.1 ppm) confirms ketone protection.

    • Protocol B: Disappearance of ethyl ester signals (quartet/triplet) and appearance of NH signal (broad singlet >10 ppm).

References

  • Vertex Pharmaceuticals. (2019). Structure-Activity Relationships for Itraconazole-Based Triazolone Analogues as Hedgehog Pathway Inhibitors. Journal of Medicinal Chemistry.

  • Organic Syntheses. (2014).

    
    -Keto Esters to 
    
    
    -Keto Esters. Org. Synth. 2014, 91, 248-259.[2]
  • Mishra, R., et al. (2010). 6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one. Molbank, M700.

  • Kumar, D., et al. (2008). Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones. Acta Pharm. 58, 393–405.

  • Sigma-Aldrich. 1-[2-(4-Fluorophenyl)ethyl]hydrazine hydrochloride Product Sheet.

Solvent selection for the synthesis of difluorophenyl butyrate esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-DFPB Optimized Solvent Systems for the Synthesis of Difluorophenyl Butyrate Esters

Abstract

The synthesis of difluorophenyl butyrate esters—critical intermediates in the development of liquid crystals and fluorinated pharmaceuticals—presents a specific nucleophilic challenge. The electron-withdrawing nature of the difluorophenyl ring renders the phenolic oxygen less nucleophilic than standard phenols, requiring optimized solvation to stabilize the transition state while maintaining green chemistry standards. This Application Note provides a rationale for replacing traditional chlorinated solvents (DCM) with bio-based ethers (2-MeTHF), supported by a validated protocol for high-yield synthesis.

Mechanistic Basis for Solvent Selection

The synthesis of difluorophenyl butyrates typically proceeds via nucleophilic acyl substitution using butyryl chloride and a base (Schotten-Baumann conditions) or Steglich esterification. The critical factor in solvent selection is the Solvation-Nucleophilicity Paradox :

  • The Fluorine Effect: The fluorine atoms on the phenyl ring (e.g., 2,4- or 3,5-difluoro substitution) inductively withdraw electron density. This increases the acidity of the phenol (pKa ~7–8 vs. 10 for phenol) but significantly decreases the nucleophilicity of the resulting phenoxide ion.

  • Solvent Polarity Requirement: A solvent with moderate polarity is required to solubilize the polar transition state. However, highly polar protic solvents (alcohols) are forbidden as they will react with the acyl chloride.

  • Salt Management: The reaction generates stoichiometric amounts of triethylamine hydrochloride (Et

    
    N[1]·HCl).
    
    • Dichloromethane (DCM):[2][3] Solubilizes the salt, keeping the reaction homogeneous but requiring aqueous washes to remove it.

    • Ethers (THF/2-MeTHF): Often precipitate the salt, driving the equilibrium forward via Le Chatelier’s principle.

Solvent Screening Matrix
SolventClassBoiling PointWater MiscibilitySuitabilityNotes
Dichloromethane (DCM) Chlorinated40°CImmiscibleTraditional High solubility for reactants; toxic/carcinogenic; difficult to dry completely.
Tetrahydrofuran (THF) Ether66°CMisciblePoor Good solubility, but difficult aqueous workup due to emulsion formation.
2-Methyltetrahydrofuran (2-MeTHF) Bio-Ether80°CImmiscibleRecommended Green alternative; separates cleanly from water; precipitates Etngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

N·HCl salts.[1][4][5]
Toluene Aromatic110°CImmiscibleUsable Good for azeotropic drying; poor solubility for polar intermediates; requires higher evap temps.

Decision Logic & Workflow

The following decision tree illustrates the logic for selecting 2-MeTHF over traditional solvents for this specific application.

SolventSelection Start Start: Difluorophenyl Ester Synthesis Solubility Check Reactant Solubility Start->Solubility GreenCheck Green Chemistry Requirement? Solubility->GreenCheck Soluble Workup Aqueous Workup Required? GreenCheck->Workup Yes DCM Dichloromethane (DCM) (Traditional, Toxic) GreenCheck->DCM No (Legacy Process) THF THF (Water Miscible - Difficult Separation) Workup->THF No (Precipitation only) MeTHF 2-MeTHF (Recommended: Bio-based, Biphasic) Workup->MeTHF Yes (Wash required)

Figure 1: Solvent selection logic prioritizing workup efficiency and environmental safety.

Validated Protocol: Synthesis of 3,5-Difluorophenyl Butyrate

Method: Nucleophilic Acyl Substitution (Acyl Chloride Route) Scale: 10 mmol Green Solvent: 2-Methyltetrahydrofuran (2-MeTHF)

Reagents
  • Substrate: 3,5-Difluorophenol (1.30 g, 10 mmol)

  • Acylating Agent: Butyryl Chloride (1.17 g, 11 mmol, 1.1 equiv)

  • Base: Triethylamine (Et

    
    N) (1.52 g, 15 mmol, 1.5 equiv)
    
  • Solvent: Anhydrous 2-MeTHF (20 mL)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (12 mg, 1 mol%) – Optional, accelerates reaction for sterically hindered phenols.

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

    • Cool the flask to 0°C using an ice/water bath.

  • Reactant Solubilization:

    • Charge the RBF with 3,5-Difluorophenol and 2-MeTHF . Stir until fully dissolved.

    • Add Triethylamine (and DMAP if using). Note: The solution is slightly basic; difluorophenol may form a partial phenoxide salt, but will remain in solution or form a fine suspension.

  • Acylation (Exothermic Step):

    • Add Butyryl Chloride dropwise via syringe over 5–10 minutes.

    • Observation: A white precipitate (Et

      
      N·HCl) will form immediately. Unlike in DCM, this salt is largely insoluble in 2-MeTHF, creating a slurry.
      
  • Reaction Monitoring:

    • Allow the mixture to warm to Room Temperature (25°C).

    • Stir for 2–4 hours.

    • Validation: Spot TLC (Hexane/EtOAc 9:1). The starting phenol (lower R

      
      , UV active) should disappear; the ester (high R
      
      
      
      ) should appear.
  • Workup (The 2-MeTHF Advantage):

    • Quench: Add 10 mL of water directly to the reaction flask.

    • Separation: Transfer to a separatory funnel.[5] The 2-MeTHF layer (top) separates cleanly from the aqueous layer (bottom). Unlike THF, no salting out is required.

    • Wash 1: Wash organic layer with 10 mL 1M HCl (removes excess Et

      
      N and DMAP).
      
    • Wash 2: Wash organic layer with 10 mL Sat. NaHCO

      
        (removes unreacted butyric acid/phenol).
      
    • Wash 3:[3] Wash with 10 mL Brine .

  • Isolation:

    • Dry the organic phase over anhydrous MgSO

      
      .
      
    • Filter and concentrate under reduced pressure (Rotavap at 40°C, 150 mbar).

    • Yield: Expect >90% as a clear, colorless oil or low-melting solid.

Process Workflow Visualization

ReactionWorkflow Reactants Difluorophenol + Et3N in 2-MeTHF Addition Add Butyryl Chloride (0°C, Dropwise) Reactants->Addition Reaction Stir at RT (Salt Precipitates) Addition->Reaction Quench Add Water (Phase Split) Reaction->Quench TLC Complete Wash Acid/Base Wash (Remove Byproducts) Quench->Wash Org. Layer Product Pure Difluorophenyl Butyrate Wash->Product Dry & Evap

Figure 2: Synthesis workflow utilizing 2-MeTHF for facile phase separation.[5]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acyl ChlorideEnsure 2-MeTHF is anhydrous (<500 ppm water). Use a drying tube or N

atmosphere.
Incomplete Reaction Low NucleophilicityAdd 5 mol% DMAP to form the highly reactive N-acylpyridinium intermediate.
Emulsion during Workup Use of THFSwitch to 2-MeTHF or dilute with Toluene/EtOAc before washing.
Colored Impurities Phenol OxidationPerform reaction under strict inert atmosphere (Argon/Nitrogen).

References

  • Pfizer Inc. (2016). Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry.
  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.

  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[2] ChemSusChem.

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.

Sources

The Strategic Utility of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Within this context, Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate emerges as a pivotal building block, offering a versatile platform for the synthesis of a diverse array of bioactive compounds. This technical guide provides an in-depth exploration of its synthesis, purification, and application, with a focus on its role as a precursor to potent enzyme inhibitors.

Introduction to a Versatile Fluorinated Intermediate

Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate is a β-keto ester distinguished by a difluorinated phenyl ring. This structural motif is of significant interest to medicinal chemists. The 2,4-difluoro substitution pattern is a common feature in numerous approved drugs and clinical candidates, where it often contributes to improved potency and pharmacokinetic profiles. The keto-ester functionality of the butanoate chain provides two reactive centers, enabling a wide range of chemical transformations for the construction of complex heterocyclic systems and other pharmacologically relevant scaffolds.

The primary value of this intermediate lies in its potential to serve as a precursor for various therapeutic agents, particularly kinase and dipeptidyl peptidase-4 (DPP-4) inhibitors. The structural parallels to key intermediates in the synthesis of established drugs like sitagliptin, a widely used anti-diabetic medication, underscore its importance. Furthermore, the broader class of ethyl 2,4-dioxo-4-arylbutanoates has demonstrated potential as Src kinase inhibitors, highlighting another promising avenue for the application of this specific difluorinated analogue.

Physicochemical Properties

While specific experimental data for Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate is not extensively published, its properties can be estimated based on analogous compounds. These parameters are crucial for designing reaction conditions, purification strategies, and for understanding its behavior in biological systems.

PropertyEstimated Value/CharacteristicSource/Analogy
Molecular FormulaC₁₂H₁₀F₂O₃-
Molecular Weight240.20 g/mol -
AppearanceExpected to be a solid at room temperatureAnalogy with similar arylbutanoates
SolubilitySoluble in common organic solvents (e.g., dichloromethane, ethyl acetate, ethanol)General solubility of esters
StorageStore in a cool, dry place under an inert atmosphere to prevent degradation.General laboratory practice for reactive intermediates

Synthesis Protocol: Claisen-Type Condensation

The synthesis of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate can be reliably achieved through a Claisen-type condensation reaction. This method involves the reaction of a substituted acetophenone with diethyl oxalate in the presence of a strong base.

Underlying Principle

The reaction proceeds via the formation of an enolate from 2',4'-difluoroacetophenone, which then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the desired β-keto ester. The choice of a strong, non-nucleophilic base is critical to favor the desired condensation over side reactions. Sodium ethoxide is a commonly used and effective base for this transformation.

Claisen_Condensation acetophenone 2',4'-Difluoroacetophenone enolate Enolate Intermediate acetophenone->enolate diethyl_oxalate Diethyl Oxalate tetrahedral_intermediate Tetrahedral Intermediate diethyl_oxalate->tetrahedral_intermediate base Sodium Ethoxide (NaOEt) base->acetophenone Deprotonation enolate->diethyl_oxalate Nucleophilic Attack product Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate tetrahedral_intermediate->product Elimination of Ethoxide ethanol Ethanol tetrahedral_intermediate->ethanol

Caption: Claisen-type condensation for Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate synthesis.

Step-by-Step Protocol
  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 200 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution to room temperature. To this solution, add 39.0 g (0.25 mol) of 2',4'-difluoroacetophenone.

  • Addition of Diethyl Oxalate: While stirring the mixture, add 36.5 g (0.25 mol) of diethyl oxalate dropwise over a period of 30 minutes.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and then pour it into 250 mL of ice-cold water.

    • Acidify the aqueous solution to a pH of approximately 3-4 with dilute hydrochloric acid. A precipitate should form.

    • Extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate is crucial to remove unreacted starting materials and byproducts. A combination of recrystallization and column chromatography is recommended for obtaining a high-purity product.

Recrystallization
  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system for recrystallization. The product should be soluble in hot ethanol and sparingly soluble in cold water.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If any insoluble impurities are present, filter the hot solution.

    • Slowly add water to the hot ethanolic solution until a slight turbidity persists.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Column Chromatography

For obtaining highly pure material, column chromatography on silica gel can be employed.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude or recrystallized product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to yield the purified Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate.

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The synthetic utility of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate is best illustrated by its potential as a precursor for the synthesis of heterocyclic compounds with therapeutic potential.

Synthesis of Pyrazole and Pyrimidine Derivatives as Potential Kinase Inhibitors

The 1,3-dicarbonyl moiety of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate is an excellent precursor for the construction of pyrazole and pyrimidine rings, which are privileged scaffolds in many kinase inhibitors.

Kinase_Inhibitor_Synthesis start Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate hydrazine Hydrazine hydrate start->hydrazine Condensation guanidine Guanidine hydrochloride start->guanidine Condensation pyrazole Difluorophenyl-substituted Pyrazole hydrazine->pyrazole pyrimidine Difluorophenyl-substituted Pyrimidine guanidine->pyrimidine kinase_inhibitor Potential Kinase Inhibitors pyrazole->kinase_inhibitor pyrimidine->kinase_inhibitor

Caption: Synthesis of potential kinase inhibitors from Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate.

Protocol for Pyrazole Synthesis:

  • In a round-bottom flask, dissolve 1 equivalent of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate in ethanol.

  • Add 1.1 equivalents of hydrazine hydrate to the solution.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting pyrazole derivative by column chromatography or recrystallization.

Protocol for Pyrimidine Synthesis:

  • In a round-bottom flask, dissolve 1 equivalent of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate in ethanol.

  • Add 1.1 equivalents of guanidine hydrochloride and 2.2 equivalents of a non-nucleophilic base (e.g., sodium carbonate).

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the desired pyrimidine derivative.

Precursor for Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The structural similarity of the butanoate chain to the core of sitagliptin suggests that Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate can be a valuable starting material for the synthesis of novel DPP-4 inhibitors. The keto group can be reductively aminated to introduce the key amine functionality, followed by further elaboration to construct the desired heterocyclic warhead.

DPP4_Inhibitor_Pathway start Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate reductive_amination Reductive Amination start->reductive_amination amino_ester β-Amino Ester Intermediate reductive_amination->amino_ester elaboration Heterocycle Formation amino_ester->elaboration final_product Novel DPP-4 Inhibitor elaboration->final_product

Caption: Synthetic pathway to novel DPP-4 inhibitors.

Conclusion and Future Perspectives

Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its dual carbonyl functionalities provide access to a wide range of complex molecules, particularly heterocyclic scaffolds that are prevalent in modern drug discovery. The presence of the 2,4-difluorophenyl moiety is a key feature that can impart desirable pharmacological properties to the final compounds. The application notes and protocols provided herein offer a solid foundation for researchers and drug development professionals to leverage this important intermediate in their quest for novel therapeutics, particularly in the areas of oncology and metabolic diseases. Further exploration of its reactivity and its incorporation into diverse molecular architectures will undoubtedly lead to the discovery of new and improved drug candidates.

References

  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran. This article provides a general procedure for the synthesis of the class of compounds to which Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate belongs and evaluates their potential as kinase inhibitors. [Link]

  • Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.Google Patents (CN102320957B).
  • Phenoxydifluoromethyl Substituted Nitrogen Heterocycles. Synthesis and Heterocyclization Reactions of Ethyl 4,4-Difluoro-4-phenoxyacetoacetate. Molecules. This paper details the synthesis and cyclization reactions of a similar fluorinated β-ketoester to form various bioactive heterocycles. [Link]

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules. This review discusses the synthesis of various bioactive heterocyclic compounds, including those derived from precursors similar to Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate. [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Pharmaceuticals. This article reviews green synthetic methods for producing bioactive nitrogen-containing heterocycles, relevant to the applications of the title compound. [Link]

Troubleshooting & Optimization

Improving yield of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate

Case ID: #FC-24DF-YIELD Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield or purity issues in the synthesis of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate , a critical intermediate often used in the synthesis of triazole antifungal agents (e.g., Posaconazole, Itraconazole analogs).

The standard industrial route involves the Friedel-Crafts acylation of 1,3-difluorobenzene with ethyl succinyl chloride (ethyl 3-(chloroformyl)propionate) mediated by a Lewis Acid (typically Aluminum Chloride,


).

Common Failure Modes:

  • Incomplete Conversion: Due to Lewis acid deactivation (moisture) or insufficient stoichiometry (ester complexation).

  • Ester Hydrolysis: Occurring during the aqueous quench of the aluminum complex.

  • Regio-isomer Contamination: Formation of the sterically hindered 2,6-difluoro isomer (rare) or poly-acylated byproducts.

Module 1: Reagent Integrity & Stoichiometry (The Foundation)

The Critical Insight: Unlike standard Friedel-Crafts acylations where 1.1 equivalents of


 suffice, this reaction involves a substrate containing an ester  moiety. The ester oxygen acts as a Lewis base, coordinating with 

.
  • Requirement: You must saturate the ester coordination site and the forming ketone site to maintain catalytic activity.

  • Recommendation: Use 2.2 to 2.5 equivalents of

    
     relative to the acid chloride.
    

Reagent Quality Check:

  • 
    :  Must be free-flowing yellow/white powder. If it is grey or sticky (clumping), it has hydrolyzed. Discard immediately. 
    
  • 1,3-Difluorobenzene: Ensure water content is <0.05%. Water kills the catalyst and generates HCl gas prematurely.

Module 2: Optimized Experimental Protocol

Objective: Maximize yield while suppressing ester hydrolysis.

Step-by-Step Workflow
  • Apparatus Setup:

    • Flame-dried 3-neck round bottom flask.

    • Nitrogen/Argon inlet (Positive pressure is non-negotiable).

    • Overhead mechanical stirrer (Magnetic stirring will fail when the "Red Oil" complex forms).

    • Internal temperature probe.

  • Acylium Ion Generation:

    • Charge Dichloromethane (DCM) (5-10 volumes) and

      
       (2.5 equiv) .
      
    • Cool to 0–5°C .[1]

    • Add Ethyl Succinyl Chloride (1.0 equiv) dropwise.[1]

    • Observation: The slurry may clear slightly as the acylium complex forms. Stir for 15 mins.

  • The Acylation (Critical Control Point):

    • Add 1,3-Difluorobenzene (1.1 equiv) dropwise, maintaining internal temperature <10°C .

    • Reasoning: Low temperature prevents poly-acylation and decomposition.

    • Ramp: Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) .

    • Time: Stir for 4–6 hours. Monitor by HPLC/TLC. Do not reflux unless conversion stalls; high heat promotes tar formation with fluorinated aromatics.

  • The Quench (Yield Killer):

    • The reaction mixture will contain a sticky aluminum complex.

    • Protocol: Pour the reaction mixture slowly into a stirred mixture of Ice (500g) and Concentrated HCl (50mL) .

    • Why Acid? You must keep the pH < 2 initially to break the Al-O bonds efficiently. If the pH rises (neutral), aluminum salts precipitate as a gelatinous mess (

      
      ) that traps your product (emulsion).
      
    • Temperature: Keep the quench mix <15°C to prevent hydrolysis of the ethyl ester.

  • Workup:

    • Separate organic layer.[1][2] Extract aqueous layer 2x with DCM.[1]

    • Wash Sequence:

      • Water.

      • Sat.

        
         (Caution: Gas evolution. Wash until pH is neutral to remove residual acid).
        
      • Brine.[1]

    • Dry over

      
       and concentrate.
      

Module 3: Visual Troubleshooting Logic

Workflow Diagram

G Start Start: Reagent Prep AlCl3_Check Check AlCl3 Quality (Must be free-flowing) Start->AlCl3_Check Complexation Form Acylium Complex (DCM, 0°C, 2.5 eq AlCl3) AlCl3_Check->Complexation Addition Add 1,3-Difluorobenzene (Maintain <10°C) Complexation->Addition Reaction Warm to RT Stir 4-6 Hours Addition->Reaction IPC In-Process Control (HPLC) Conversion >95%? Reaction->IPC Quench Quench into Ice/HCl (Keep T < 15°C) IPC->Quench Yes Troubleshoot Troubleshoot: Add 0.5 eq AlCl3 Warm to 35°C IPC->Troubleshoot No Workup Phase Separation & NaHCO3 Wash Quench->Workup Isolate Isolate Product (Distillation/Cryst) Workup->Isolate Troubleshoot->Reaction

Caption: Optimized Process Flow for Friedel-Crafts Acylation of 1,3-Difluorobenzene.

Module 4: Troubleshooting FAQ

Q1: My yield is consistently low (40-50%), but the starting material is gone. Where is it? A: If the starting material (1,3-difluorobenzene) is consumed but product yield is low, you likely have poly-acylation or polymerization .

  • Cause: Reaction temperature too high or local concentration "hot spots" during addition.

  • Fix: Dilute the reaction more (use 10-15 volumes of DCM). Ensure strict temperature control (<10°C) during the addition of the aromatic substrate.[1]

Q2: The reaction stalls at 70% conversion. Adding more catalyst doesn't help. A: This is often due to catalyst poisoning by water or the formation of a stable, unreactive complex.

  • Fix: Ensure you started with 2.5 equivalents of

    
    . The ester group in your reagent (ethyl succinyl chloride) sequesters 1 equivalent of 
    
    
    
    immediately. The product ketone sequesters another. If you only used 1.1 eq, the reaction stops halfway because the catalyst is bound to the product [1].

Q3: During workup, I get a thick emulsion that won't separate. A: This is the classic "Aluminum Hydroxide Gel" problem.

  • Fix: Your quench was not acidic enough. You must quench into Dilute HCl . The aqueous phase must remain at pH < 2. If an emulsion forms, filter the mixture through a pad of Celite to break the suspension, or add a small amount of Potassium Sodium Tartrate (Rochelle's Salt) solution, though acid is usually sufficient for this specific chemistry [2].

Q4: I see the product on TLC, but after workup, I have the carboxylic acid, not the ester. A: You hydrolyzed the ester during the quench.

  • Cause: The quench was too hot or the exposure to strong acid/base was too prolonged.

  • Fix: Keep the quench temperature <15°C. Perform the

    
     wash quickly and with cold solution. Do not let the organic layer sit in contact with basic water for extended periods.
    

Data Summary: Optimization Parameters

ParameterStandard ConditionOptimized ConditionImpact on Yield

Equiv
1.1 - 1.5 eq2.2 - 2.5 eq High (Prevents stalling)
Solvent NitrobenzeneDCM Medium (Easier workup, cleaner profile)
Addition Temp RT (25°C)0 - 5°C High (Reduces tar/byproducts)
Quench WaterIce + HCl High (Prevents emulsion & hydrolysis)

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. John Wiley & Sons. (Mechanistic foundation of acylium complexes requiring stoichiometric Lewis acids).
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link (Source for aluminum emulsion workup protocols).

  • BenchChem Technical Support. (2025). Synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate. Link (Analogous chemistry demonstrating the necessity of temperature control in succinyl chloride derivatives).

  • Vekariya, R. H., et al. (2016). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 93, 368-380. Link (Reference for modern acylation troubleshooting and reagent handling).

Sources

Minimizing impurities during Friedel-Crafts acylation of difluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for minimizing impurities during the Friedel-Crafts acylation of difluorobenzene. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging yet crucial transformation. The strong deactivating effect of two fluorine atoms on the aromatic ring makes this reaction particularly susceptible to low yields and side-product formation. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments. Each answer explains the underlying chemical principles to empower you to make informed decisions in the lab.

Q1: My reaction yield is very low, or it's not working at all. What are the primary causes?

A1: Low or nonexistent yields in the Friedel-Crafts acylation of difluorobenzene are common and typically trace back to two main areas: substrate reactivity and catalyst integrity.

  • Substrate Deactivation: Difluorobenzene is a highly deactivated aromatic ring. The two fluorine atoms are strongly electron-withdrawing via the inductive effect (-I), which reduces the nucleophilicity of the ring and slows down the rate-determining electrophilic attack step.[1] The reactivity of the isomers varies significantly, with the general order being 1,3-difluorobenzene > 1,2-difluorobenzene ≈ 1,4-difluorobenzene .[1] If you are using the 1,2- or 1,4-isomers, much harsher conditions may be required compared to the 1,3-isomer.[1]

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is the engine of this reaction, but it is extremely sensitive to moisture.[2] Any trace of water in your glassware, solvents, or reagents will react with and hydrolyze the AlCl₃, rendering it inactive. It is absolutely critical to maintain strictly anhydrous (dry) conditions throughout the experiment.[2][3]

  • Insufficient Catalyst Stoichiometry: Unlike many other catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1.0 equivalent or more) of the Lewis acid. This is because the ketone product formed is a Lewis base and forms a stable complex with the AlCl₃, effectively taking it out of the catalytic cycle.[2][4] If you use a substoichiometric amount, the reaction will stop once all the catalyst is complexed with the product. Using 1.1 to 1.3 equivalents is a common strategy to drive the reaction to completion.[3]

Q2: I'm getting a mixture of regioisomers. How can I improve selectivity?

A2: Regioselectivity is dictated by the electronic and steric effects of the fluorine substituents on the ring. Understanding the directing effects for your specific isomer is key.

  • For 1,3-Difluorobenzene: This isomer is the most reactive and typically gives the best regioselectivity. While both fluorine atoms are deactivating, their resonance effect (+R) directs electrophiles to the ortho and para positions. The 4-position is para to one fluorine and ortho to the other, making it the most electronically activated and sterically accessible site. This leads to the highly regioselective formation of 2,4-difluoroacetophenone.[1]

  • For 1,4-Difluorobenzene: This isomer is significantly less reactive. Both fluorine atoms direct to their ortho positions. Since all four potential reaction sites are equivalent, you will typically get a single, albeit hard-to-form, product. The primary challenge here is reactivity, not selectivity.

  • For 1,2-Difluorobenzene: This isomer is also highly unreactive. The adjacent fluorine atoms create a powerful inductive deactivation and significant steric hindrance around the potential reaction sites, making acylation difficult.[1]

To improve selectivity, especially if you observe minor isomers, consider optimizing the reaction temperature. Lower temperatures often increase selectivity by favoring the kinetically preferred product and minimizing side reactions.[3] Additionally, the choice of solvent can influence isomer ratios; non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are common choices.[5][6]

Q3: I'm observing polyacylation products in my analysis. How can this be prevented?

A3: While poly-substitution is a notorious problem in Friedel-Crafts alkylation, it is much less common in acylation.[7][8] The acyl group (–COR) introduced onto the ring is strongly electron-withdrawing and deactivating.[9][10] This deactivation makes the mono-acylated product significantly less reactive than the starting difluorobenzene, thus preventing a second acylation reaction.[11][12]

If you are still observing what appears to be polyacylation, consider these possibilities:

  • Harsh Reaction Conditions: Excessively high temperatures or prolonged reaction times might force a second acylation, especially on the more reactive 1,3-difluorobenzene isomer.[13] Monitor the reaction by TLC or GC to determine the point of optimal conversion without byproduct formation.

  • Incorrect Stoichiometry: Using a large excess of the acylating agent could potentially lead to di-acylation under forcing conditions.[13] Maintain a molar ratio of approximately 1:1 between the difluorobenzene and the acylating agent.[3]

Q4: How do I choose the right Lewis acid, and can I use a catalytic amount?

A4: Aluminum chloride (AlCl₃) is the traditional and most common Lewis acid for this reaction due to its high activity.[4] However, its moisture sensitivity and the large amounts required can be problematic.

As discussed in Q1, a stoichiometric amount is generally necessary because the product-catalyst complex is very stable.[4]

For a greener or milder approach, you might consider alternative catalysts. Catalytic amounts of strong Brønsted acids or other Lewis acids can be effective in certain cases, particularly with activated rings.[4] Modern protocols have shown success with:

  • Zeolites: These solid acid catalysts can enhance regioselectivity and are easily recyclable, reducing toxic waste.[14]

  • Metal Triflates: Catalysts like Scandium(III) triflate (Sc(OTf)₃) or other rare-earth triflates have been used effectively, sometimes in solvent-free conditions, to promote acylation with high selectivity.[13][15][16]

The choice depends on your substrate's reactivity and your tolerance for traditional workup procedures. For the unreactive difluorobenzenes, AlCl₃ often remains the most practical choice despite its drawbacks.

Q5: What is the optimal solvent and temperature for this reaction?

A5: The choice of solvent and temperature involves a trade-off between reactant solubility, reaction rate, and impurity formation.

  • Solvents: An ideal solvent should be inert to the strong Lewis acid and the reaction conditions.[5]

    • Dichloromethane (CH₂Cl₂) or Dichloroethane (DCE): These are common choices as they are good solvents for the reactants and are relatively inert.[5]

    • Carbon Disulfide (CS₂): A traditional, non-polar solvent known for promoting good selectivity in some cases.[6]

    • Nitrobenzene: Can be used as a solvent for particularly unreactive substrates because it can dissolve the AlCl₃ complex, but it is highly deactivated and generally won't react itself.[5][17]

    • Solvent-Free: In some cases, using an excess of the difluorobenzene substrate itself can serve as the solvent, which can simplify workup and improve efficiency.[18]

  • Temperature:

    • The reaction is often started at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction.[1][2]

    • After addition, the reaction may be allowed to warm to room temperature or be gently heated to achieve a reasonable rate.[1]

    • Excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.[3][19] The optimal temperature should be determined experimentally for your specific substrate and acylating agent.

Visualizing the Process & Problems

Diagrams can help clarify complex mechanisms and workflows. The following are rendered in DOT language for clarity.

General Mechanism of Friedel-Crafts Acylation

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Acyl_Chloride R-CO-Cl Acylium_Ion [R-C≡O]⁺ + AlCl₄⁻ Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Difluorobenzene C₆H₄F₂ Arenium_Ion Arenium Ion (Sigma Complex) Difluorobenzene->Arenium_Ion + [R-C≡O]⁺ Product_Complex Product-Catalyst Complex Arenium_Ion->Product_Complex + AlCl₄⁻ - HCl, - AlCl₃ Final_Product Acyl Difluorobenzene Product_Complex->Final_Product Aqueous Workup

Caption: General mechanism of Friedel-Crafts Acylation.

Troubleshooting Workflow for Poor Reaction Outcomes

G Start Problem: Low Yield / Impurities Check_Catalyst Is the Lewis Acid (AlCl₃) active and used in >1.0 eq? Start->Check_Catalyst Check_Conditions Are conditions strictly anhydrous? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Solution: Use fresh, anhydrous AlCl₃ (1.1-1.3 eq). Check_Catalyst->Sol_Catalyst No Check_Substrate Which DFB isomer are you using? Check_Conditions->Check_Substrate Yes Sol_Conditions Solution: Flame-dry glassware. Use anhydrous solvent. Run under N₂ or Ar. Check_Conditions->Sol_Conditions No Check_Temp Is the temperature optimized? Check_Substrate->Check_Temp 1,3-DFB Sol_Substrate Solution: 1,2- and 1,4- isomers are highly unreactive. Consider harsher conditions or alternative synthesis. Check_Substrate->Sol_Substrate 1,2- or 1,4-DFB Sol_Temp Solution: Start at 0°C. Monitor by TLC/GC to find optimal temp/time. Check_Temp->Sol_Temp No Success Improved Outcome Check_Temp->Success Yes Sol_Catalyst->Check_Conditions Sol_Conditions->Check_Substrate Sol_Temp->Success

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Experimental Protocols

Optimized Protocol: Acylation of 1,3-Difluorobenzene

This protocol describes a general procedure for the acetylation of 1,3-difluorobenzene, the most reactive isomer, to yield 2,4-difluoroacetophenone.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 1,3-Difluorobenzene (anhydrous)

  • Acetyl Chloride (CH₃COCl) (anhydrous)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Setup: Assemble the reaction apparatus (round-bottom flask with dropping funnel and condenser) and ensure all glassware is thoroughly flame-dried or oven-dried. The system should be under a positive pressure of an inert gas (N₂ or Ar) to prevent moisture ingress.[2]

  • Catalyst Suspension: To the round-bottom flask, add anhydrous dichloromethane. With vigorous stirring, carefully add anhydrous aluminum chloride (1.2 equivalents).

  • Reagent Addition: Cool the gray suspension to 0 °C using an ice bath. Add 1,3-difluorobenzene (1.0 equivalent) to the flask.

  • Acylating Agent Addition: Add acetyl chloride (1.05 equivalents) to the dropping funnel. Add the acetyl chloride dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5-10 °C.[1]

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC analysis.

  • Workup:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Very slowly and carefully quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex and dissolve aluminum salts.[2]

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 2,4-difluoroacetophenone.[2]

Data Summary: Reactivity and Expected Products

The following table summarizes the expected outcomes for the acylation of difluorobenzene isomers under standard conditions.

IsomerRelative ReactivityMajor ProductKey Challenges
1,3-Difluorobenzene High2,4-DifluoroacylbenzeneStandard; ensure anhydrous conditions.
1,4-Difluorobenzene Low2,5-DifluoroacylbenzeneVery low reactivity; requires forcing conditions.[1]
1,2-Difluorobenzene Low3,4-DifluoroacylbenzeneVery low reactivity and steric hindrance.[1]

References

  • Filo. (2025, June 24). What solvents are used in Friedel-Crafts acylation?. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023, February 23). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

  • SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

  • BURJC Digital. (n.d.). Friedel Crafts acylation of aromatic compounds over arenesulfonic containing mesostructured SBA-15 materials. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Andonian, A. (2015, April 9). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Bates College. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Vedantu. (2024, June 6). Which Solvent is used in Friedel Crafts Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Friedel-Crafts reactions in ambient-temperature molten salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • J. Mater. Environ. Sci. (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Retrieved from [Link]

  • King Saud University. (2015). Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. Retrieved from [Link]

  • ResearchGate. (2025, March 2). Friedel-Crafts Acylation, Lab Guide. Retrieved from [Link]

  • Shanghai Institute of Organic Chemistry. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry-Online. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • Google Patents. (n.d.). EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2024-DFPB Topic: Downstream Processing & Purity Optimization Compound: Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate (CAS: 105536-41-4 / Analogous structures) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the technical support hub for the purification of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate . This intermediate, critical in the synthesis of triazole antifungals (e.g., Itraconazole, Posaconazole), presents a unique set of purification challenges.

The synthesis typically involves a Friedel-Crafts acylation of 1,3-difluorobenzene with ethyl succinyl chloride (or succinic anhydride followed by esterification) catalyzed by Aluminum Chloride (


).

The Core Challenge: The product forms a stable 1:1 complex with


. Incomplete hydrolysis of this complex results in massive yield loss (product trapped in the aqueous phase) or intractable emulsions. Furthermore, the keto-ester moiety is susceptible to hydrolysis back to the acid if the workup is too aggressive.

Phase 1: The Critical Workup (Breaking the Aluminum Complex)

User Question: "I have finished the reaction, but my organic layer is a milky emulsion, and my yield is <40%. What happened?"

Technical Diagnosis: You likely experienced incomplete quenching or aluminum hydroxide gelation . At neutral pH, aluminum salts form gelatinous


, which traps organic oils. The complex between the carbonyl oxygen and aluminum must be broken under acidic conditions.
Protocol 1: The "Cold-Acid" Quench Strategy

Objective: Decompose the Lewis Acid complex without hydrolyzing the ester.

  • Preparation: Prepare a quench solution of 2N HCl mixed with crushed ice (Ratio 1:1 w/w).

  • Addition: Slowly pour the reaction mixture INTO the stirring acid/ice slurry.

    • Critical: Do NOT add water to the reaction flask; the exotherm will cause local overheating and ester hydrolysis.

  • Agitation: Stir vigorously for 30–45 minutes. The mixture must turn from a dark red/brown sludge to two distinct, clear layers.

  • Extraction: Use Toluene or Dichloromethane (DCM) .

    • Why Toluene? It separates faster from aqueous acidic layers than DCM and effectively solubilizes the keto-ester.

Visual Workflow: The Quench Logic

QuenchLogic Start Crude Reaction Mixture (AlCl3 Complex) Quench Pour INTO Ice/HCl (2N) Start->Quench Check Visual Check: Are layers distinct? Quench->Check Emulsion Milky Emulsion (Al(OH)3 Gel) Check->Emulsion No Clear Clear Biphasic System Check->Clear Yes Action1 Add more HCl Adjust pH < 2 Emulsion->Action1 Action2 Proceed to Extraction (Toluene/DCM) Clear->Action2 Action1->Check Re-evaluate

Figure 1: Decision logic for quenching Friedel-Crafts reactions to prevent aluminum emulsions.

Phase 2: Purification (Crystallization vs. Distillation)

User Question: "My crude product is a dark oil. Should I distill it or try to crystallize it?"

Technical Diagnosis: While the compound is a solid (low melting point, typically 40–60°C depending on purity), it often "oils out" due to trace impurities (difluorobenzene isomers or oligomers).

  • Recommendation: Attempt Crystallization first. Distillation requires high vacuum (<1 mmHg) and carries a risk of thermal decarboxylation or polymerization.

Protocol 2: Anti-Solvent Crystallization

Objective: Remove colored oligomers and regioisomers.

ParameterSpecificationReason
Primary Solvent Isopropyl Alcohol (IPA) or EthanolSolubilizes the ester at moderate temps (

).
Anti-Solvent n-Heptane or HexaneReduces solubility of the ester, forcing precipitation.
Temperature Chill to

Maximizes yield; the ester has high solubility at RT.

Step-by-Step:

  • Dissolve the crude oil in the minimum amount of warm IPA (

    
    ).
    
  • Optional: Treat with activated carbon (5% w/w) for 15 mins to remove dark tarry color. Filter warm.

  • Add n-Heptane dropwise until a slight turbidity persists.

  • Seeding: Add a seed crystal (if available) or scratch the glass side.

  • Cool slowly to

    
     over 2 hours.
    
  • Filter and wash with cold Heptane.

Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals:

  • Re-heat to dissolve the oil.

  • Add more primary solvent (IPA).

  • Cool slower (wrap the flask in foil/towel).

  • Vigorous stirring during cooling helps induce nucleation.

Phase 3: Impurity Profiling & Troubleshooting

User Question: "I see a persistent impurity at RRT 0.85 on my HPLC. It tracks with the product. What is it?"

Technical Diagnosis: Based on the chemistry, you are likely seeing the Hydrolyzed Acid (4-(2,4-difluorophenyl)-4-oxobutanoic acid) or a Regioisomer .

Impurity Identification Table
Impurity TypeOriginDetection (HPLC)Removal Strategy
Hydrolyzed Acid Hydrolysis of ester during hot/basic workup.RRT ~0.8-0.9 (More polar).Wash organic layer with cold 5%

. Do not heat.
Regioisomer 2,6-difluoro substitution (minor).[1]RRT ~1.05-1.1 (Very close).Difficult to remove. Requires Recrystallization (Protocol 2) or Column Chromatography.[2]
Unreacted Arene 1,3-Difluorobenzene excess.[3]RRT < 0.5 (Solvent front).High vacuum stripping or steam distillation.
Dimer/Oligomer Over-reaction/Lewis Acid coupling.RRT > 1.5 (Late eluting).Silica plug filtration or Carbon treatment.
Protocol 3: Removing the "Acid" Impurity

If the acid content is >2%, it will inhibit crystallization.

  • Dissolve crude in Ethyl Acetate.

  • Wash 2x with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Note: The acid will move to the aqueous layer as the sodium salt.

  • Wash 1x with Brine (to remove trapped water).

  • Dry over

    
     and evaporate.
    

Visual Workflow: Purification Decision Matrix

PurificationTree Crude Crude Oil (Post-Workup) Analysis Analyze Purity (HPLC/TLC) Crude->Analysis AcidCheck Acid > 2%? Analysis->AcidCheck Bicarb Wash w/ NaHCO3 AcidCheck->Bicarb Yes Cryst Crystallization (IPA/Heptane) AcidCheck->Cryst No Bicarb->Analysis Distill High Vac Distillation (Risk of decomp) Cryst->Distill If fails/Oils out Final Pure Ester (>98%) Cryst->Final Distill->Final

Figure 2: Strategic workflow for selecting the correct purification method based on impurity profile.

References

  • Friedel-Crafts Acylation Methodology

    • Mechanism & Catalyst Stoichiometry: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Detailed discussion on the 1:1 ketone-AlCl3 complex).
    • General Synthesis of Aryl Keto Esters: BenchChem Technical Support. (2025).[4][5] Synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate. (Analogous chemistry for halogenated aryl keto esters).

  • Compound Data & Analogues

    • Physical Properties (Analogues): Sigma-Aldrich.[6] Ethyl 4-[4-(trifluoromethyl)phenyl]-2,4-dioxobutanoate. (Melting point reference for fluorinated keto-esters: 39-43°C).

    • Synthesis of Difluorophenyl Intermediates: European Patent EP0694519B1. Process for the preparation of 2,4-difluoroacetophenone. (Describes the specific reactivity of 1,3-difluorobenzene in Friedel-Crafts acylation).

  • Purification Techniques

    • Crystallization of Low-Melting Esters: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for solvent selection in oiling-out scenarios).
    • Impurity Profiling: Sastry, T. U., et al. (2013).[7] Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. (Discusses similar fluorinated intermediates and their impurity profiles).

Sources

Troubleshooting low conversion rates in oxobutyrate esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting low conversion rates in oxobutyrate esterification. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of α-keto esters.

Initial Diagnosis: Where is the Problem?

Low conversion in an esterification reaction can typically be traced to one of three areas: Equilibrium Limitations , Poor Kinetics , or Catalyst & Substrate Issues . Before diving into specific FAQs, use this diagnostic workflow to narrow down the potential cause.

TroubleshootingWorkflow Start Low Conversion Rate Observed Decision1 Has the reaction stalled at a consistent conversion %? Start->Decision1 Equilibrium Problem Area: Equilibrium Limitation Decision1->Equilibrium Yes Decision2 Is the reaction mixture darkened or are there significant side products? Decision1->Decision2 No, just very slow SolutionEquilibrium Action: Implement Water Removal (See FAQ Q2) Equilibrium->SolutionEquilibrium Kinetics Problem Area: Poor Kinetics SolutionKinetics Action: Optimize Temperature, Time, or Catalyst Loading (See FAQ Q4 & Q5) Kinetics->SolutionKinetics Decision2->Kinetics No CatalystSubstrate Problem Area: Catalyst or Substrate Issue Decision2->CatalystSubstrate Yes SolutionCatalyst Action: Verify Catalyst Activity and Substrate Purity (See FAQ Q6 & Q7) CatalystSubstrate->SolutionCatalyst

Figure 1. Initial diagnostic workflow for troubleshooting low conversion.

Troubleshooting Guide & FAQs

This section provides detailed answers to specific problems. Each answer explains the underlying chemical principles and offers actionable protocols.

Equilibrium and Reaction Driving Force
Q1: My esterification has stalled at ~65% conversion, even after running for 24 hours. What is the most likely cause?

A1: The most probable cause is that your reaction has reached chemical equilibrium. The Fischer esterification is a reversible reaction where a carboxylic acid and an alcohol form an ester and water.[1][2][3] The accumulation of water in the reaction vessel drives the reverse reaction (hydrolysis), preventing the forward reaction from reaching completion.[1][2][4] To improve the yield, you must shift the equilibrium toward the product side by applying Le Châtelier's principle.[1][5][6]

This can be achieved in two primary ways:

  • Using a large excess of one reactant , typically the alcohol, which is often used as the solvent.[1][5][7]

  • Removing a product as it is formed , most commonly the water byproduct.[1][5][7]

Q2: How can I effectively remove water from my reaction to drive it to completion?

A2: Water removal is a critical strategy for overcoming equilibrium limitations.[1][4][5] There are two highly effective laboratory techniques for this.

Method 1: Azeotropic Distillation with a Dean-Stark Trap This is the most common method for reactions conducted at reflux.[7][8] An inert solvent (like toluene or hexane) that forms a low-boiling azeotrope with water is added.[7] The vapor containing the solvent and water travels into the condenser, liquefies, and collects in the trap.[8][9] Since water is denser than the solvent, it settles at the bottom of the trap, while the solvent overflows and returns to the reaction flask.[8][9][10]

DeanStark cluster_flask Reaction Flask cluster_trap Dean-Stark Trap Flask Oxobutyrate + Alcohol + Catalyst in Toluene (Heating) Trap Vapor Condenses Water Separates (Bottom) Toluene Returns (Top) Flask->Trap Azeotrope Vapor (Toluene + H2O) Condenser Reflux Condenser (Cooling) Trap->Condenser Condenser->Trap Condensed Liquid

Figure 2. Conceptual workflow of a Dean-Stark apparatus.

Method 2: Use of a Dehydrating Agent For reactions that are sensitive to high temperatures or when a Dean-Stark apparatus is impractical, chemical desiccants can be added directly to the reaction.

  • Molecular Sieves: Type 3A molecular sieves are crystalline aluminosilicates with a pore size of ~3 Å, which is ideal for selectively adsorbing small molecules like water while excluding the larger alcohol and ester molecules.[11][12] They are effective even at elevated temperatures.[11]

Water Removal Method Advantages Disadvantages Best For
Dean-Stark Trap Continuous removal, high capacity, cost-effective for large scale.[8][13]Requires reflux temperatures, more complex glassware setup.[10]Reactions run at >80 °C in a water-immiscible solvent like toluene.[7]
Molecular Sieves (3A) Simple to use, works at various temperatures, suitable for small scale.[11][14]Stoichiometric (limited capacity), can be costly, may require activation.Temperature-sensitive reactions or when using water-miscible solvents.
Kinetics and Reaction Conditions
Q3: My reaction is proceeding, but it's extremely slow. How can I increase the reaction rate?

A3: Slow reaction rates are a kinetic issue. The primary factors you can adjust are temperature, catalyst concentration, and the nature of your reactants.

  • Increase Temperature: Esterification is generally a slow reaction that requires heating.[1] Most reactions are run under reflux conditions to maximize the rate without losing solvent.[7] Increasing the temperature typically increases the reaction rate.[15]

  • Increase Catalyst Loading: The reaction is acid-catalyzed.[3][16] Insufficient catalyst will result in a slow conversion. A typical loading for a strong acid catalyst like H₂SO₄ or p-TsOH is 1-5 mol%.[7] For heterogeneous catalysts like Amberlyst-15, a higher weight percentage (e.g., 10-20% w/w) may be required.

  • Reactant Structure: The structure of both the alcohol and the oxobutyrate can impact the rate. Steric hindrance around the alcohol's hydroxyl group or the carboxylic acid's carbonyl group can significantly slow the nucleophilic attack, which is often the rate-limiting step.[1][6] Shorter-chain primary alcohols (e.g., methanol, ethanol) react faster than secondary alcohols or longer-chain alcohols.[17][18]

Q4: What is the optimal temperature and reaction time?

A4: There is no single "optimal" setting; it is substrate-dependent. However, a good starting point is to reflux the reaction in the chosen alcohol or solvent.[7]

  • Temperature: Typically ranges from 60–110 °C.[1] For example, when using ethanol as the solvent, the reaction is run at its boiling point (~78 °C).

  • Time: Can vary from a few hours to over 24 hours.[1][7] It is crucial to monitor the reaction's progress to determine when it has reached completion or stalled.

Protocol: Monitoring Reaction Progress via TLC or GC Regularly sampling the reaction mixture is essential to understand its kinetics.

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at set time points (e.g., 1, 2, 4, 8, 24 hours).

  • Quench the aliquot immediately in a vial containing a suitable solvent and a base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst and stop the reaction.

  • Analyze the sample using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the ratio of starting material to product.[19] A stable ratio over several time points indicates the reaction has finished or stalled.

Catalyst and Substrate Issues
Q5: I'm using a solid acid catalyst (like Amberlyst-15) and observing low conversion. Could the catalyst be the problem?

A5: Yes, solid acid catalysts can lose activity. Here are common causes:

  • Deactivation by Water: Water produced during the reaction can bind to the Brønsted acid sites (e.g., -SO₃H groups) on the resin, inhibiting their catalytic activity.[20] This is a common cause of rate reduction as the reaction progresses.

  • Pore Blockage: The porous structure of resins like Amberlyst-15 can become blocked by large substrate/product molecules or polymeric side products, preventing reactants from reaching the active sites.[14]

  • Contamination (Poisoning): Impurities in your starting materials, particularly metal ions, can irreversibly bind to the active sites and deactivate the catalyst.[21]

Protocol: Testing for Catalyst Deactivation

  • Set up two identical reactions.

  • In reaction A, use your current batch of catalyst.

  • In reaction B, use a fresh, newly opened batch of the same catalyst.

  • Run both reactions under identical conditions. If reaction B shows significantly higher conversion, your original catalyst has been deactivated.

Q6: How can I regenerate my Amberlyst-15 catalyst?

A6: If the catalyst is not permanently poisoned, it can often be regenerated. Amberlyst-15 is a strong cation-exchange resin whose sulfonic acid groups can be reactivated.[22][23]

Protocol: Regeneration of Amberlyst-15

  • Filter the resin from the reaction mixture and wash it thoroughly with a solvent that dissolves any adsorbed organic material (e.g., methanol, then acetone).

  • Create a column or use a filter funnel to hold the resin.

  • Slowly pass 2-4 bed volumes of dilute hydrochloric acid (e.g., 3-7% HCl) through the resin.[23] This re-protonates the sulfonic acid sites.

  • Rinse the resin with deionized water until the eluent is neutral (check with pH paper).

  • Dry the regenerated resin thoroughly in a vacuum oven at a temperature below its thermal stability limit (e.g., 80-100 °C) before reuse.[22]

Q7: I'm observing a dark color and multiple spots on my TLC plate. What are the likely side reactions?

A7: The α-keto functionality in oxobutyrate makes it susceptible to side reactions, especially under harsh acidic conditions or high temperatures.

  • Decarbonylation: The α-keto ester can potentially lose a molecule of carbon monoxide, especially in the presence of certain transition metal catalysts or impurities.[24]

  • Aldol-type Reactions/Self-Condensation: The α-protons adjacent to the keto group are acidic and can be removed, leading to enolate formation and subsequent self-condensation reactions, which often produce colored, high-molecular-weight byproducts.[25]

  • Degradation: Prolonged heating in strong acid can lead to decomposition of the starting material or product.

To mitigate these, consider using milder reaction conditions, a more selective catalyst (e.g., a well-chosen solid acid over concentrated H₂SO₄), or shorter reaction times.[26]

References

  • Acid Catalyzed Esterification: Topics by Science.gov . (n.d.). Science.gov. Retrieved February 18, 2026, from [Link]

  • Gómez-Marín, A. M., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications . Processes. Available at: [Link]

  • Ballini, R., et al. (2001). Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes . Organic Chemistry Portal. Available at: [Link]

  • Zhang, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters . Molecules. Available at: [Link]

  • molecular sieve and acids (esterification) . (2017). Sciencemadness.org. Retrieved February 18, 2026, from [Link]

  • How to regenerate Amberlyst15 cation exchange resin? . (2019). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Lucy, C. A., et al. (1996). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis . Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Fischer Esterification-Typical Procedures . (2024). OperaChem. Retrieved February 18, 2026, from [Link]

  • Esterification monitoring using X-Pulse: calculation of activation parameters . (2021). Spectroscopy Europe/World. Available at: [Link]

  • Dean–Stark apparatus . (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • From Free Fatty Acids to Aromatic Esters: Esterification in the Still Made Simple(r) . (2013). Boston Apothecary. Retrieved February 18, 2026, from [Link]

  • Santacesaria, E., et al. (2018). Acid exchange resins deactivation in the esterification of free fatty acids . ResearchGate. Available at: [Link]

  • Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance . (n.d.). SciELO. Retrieved February 18, 2026, from [Link]

  • Gachagan, A., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe . Analytica Chimica Acta. Available at: [Link]

  • Paulik, F. E., et al. (1977). Catalyst regeneration method. Google Patents.
  • Di Serio, M., et al. (2021). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts . Catalysts. Available at: [Link]

  • Osatiashtiani, A., et al. (2016). Influence of alkyl chain length on sulfated zirconia catalysed batch and continuous esterification of carboxylic acids by light alcohols . Green Chemistry. Available at: [Link]

  • Preliminary Study on Online Monitoring with Spectrometry for Esterification of Isoamyl Acetate . (n.d.). AIP Publishing. Retrieved February 18, 2026, from [Link]

  • Dean Stark Trap . (n.d.). University of York, Department of Chemistry. Retrieved February 18, 2026, from [Link]

  • Wei, Y., et al. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate . ACS Omega. Available at: [Link]

  • Catalyst for esterification and transesterification and process for producing ester. (2005). Google Patents.
  • Esterification and Esters . (n.d.). Sciencemadness.org. Retrieved February 18, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . (2022). Master Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • Esterification Reaction and equilibrium constant determination . (2023). Practical Science. Retrieved February 18, 2026, from [Link]

  • Effect of linear alcohol chain length on percentage of esterification... . (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Video: Dean-Stark Trap: Principle, Use in Chemical Reactions . (2017). JoVE. Retrieved February 18, 2026, from [Link]

  • Chen, K.-S., et al. (2021). Comparison of Water-Removal Efficiency of Molecular Sieves Vibrating by Rotary Shaking and Electromagnetic Stirring from Feedstock Oil for Biofuel Production . Processes. Available at: [Link]

  • Ahmed, W. A., et al. (2021). The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester . Kemija u industriji. Available at: [Link]

  • Fischer Esterification . (2023). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]

  • Molecular Sieves To Push Fisher Rxn to the Right? . (2020). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . (n.d.). Master Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • The equilibrium constant ( K γ ) for esterification of propanoic acid with... . (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Fischer Esterification . (2021). Chemistry Steps. Retrieved February 18, 2026, from [Link]

  • Titration of an Esterification Reaction to Determine Equilibrium Constant . (2016). ChemEd X. Retrieved February 18, 2026, from [Link]

  • What is Fischer Esterification? . (2023). ChemTalk. Retrieved February 18, 2026, from [Link]

  • Fischer–Speier esterification . (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? . (2020). Quora. Retrieved February 18, 2026, from [Link]

  • Lab Equipment: Dean Stark Trap . (2016). YouTube. Retrieved February 18, 2026, from [Link]

  • Equilibrium constant for esterification process . (2019). Chemistry Stack Exchange. Retrieved February 18, 2026, from [Link]

  • An Efficient One-Pot Green Protocol for the Synthesis of 5-Unsubstituted 3,4-Dihydropyrimidin-2(1H)-Ones Using Recyclable Amberlyst 15 DRY as a Heterogeneous Catalyst... . (n.d.). Hindawi. Retrieved February 18, 2026, from [Link]

  • Amberlyst 15, a superior, mild, and selective catalyst for carbonyl regeneration from nitrogeneous derivatives . (n.d.). Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]

  • Keto Acids and Esters . (n.d.). MCAT Review. Retrieved February 18, 2026, from [Link]

  • How can I improve the yield of my Fischer Esterification? . (2020). Reddit. Retrieved February 18, 2026, from [Link]

  • Synthesis of α-keto carboxylic acids, esters and amides . (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

  • Ghosh, S., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst . RSC Advances. Available at: [Link]

Sources

Technical Support Center: Optimizing Recrystallization Solvents for 5-Methoxy-3-pyridinecarboxaldehyde (CAS 113118-83-5)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for selecting and optimizing solvent systems for the recrystallization of 5-Methoxy-3-pyridinecarboxaldehyde (CAS 113118-83-5). Our approach moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible purification process.

Foundational Knowledge: Physicochemical Profile of CAS 113118-83-5

Effective purification begins with a thorough understanding of the target molecule. 5-Methoxy-3-pyridinecarboxaldehyde is a moderately polar compound due to the presence of a pyridine ring, a methoxy group (-OCH₃), and an aldehyde group (-CHO). A critical characteristic is its low melting point, which presents a specific challenge during recrystallization.

Table 1: Key Physicochemical Properties of CAS 113118-83-5

PropertyValueSignificance for Recrystallization
CAS Number 113118-83-5[1][2][3]Unique identifier for the compound.
Molecular Formula C₇H₇NO₂[2][3]Indicates the elemental composition.
Molecular Weight 137.14 g/mol [1][3]Used for calculating molar quantities.
Melting Point 28-32°C[1]Crucial Parameter: This low melting point significantly increases the risk of "oiling out" if the solvent's boiling point is too high or if the solution is saturated above this temperature.[4]
Appearance Colorless slurry or solid[5]Visual indicator of purity.
Polarity Moderately PolarGuides initial solvent selection based on the "like dissolves like" principle.[6]

Systematic Approach to Solvent Selection

The ideal recrystallization solvent should exhibit high solubility for the compound when hot and low solubility when cold.[7][8] This differential solubility is the cornerstone of the purification process. Given the low melting point of CAS 113118-83-5, solvents with low to moderate boiling points are generally preferred to prevent the compound from melting in the hot solvent, a phenomenon known as "oiling out".[4]

Experimental Protocol: Small-Scale Solvent Screening

This protocol is designed to efficiently test a range of solvents using minimal compound.

Objective: To identify a suitable single or mixed solvent system for recrystallization.

Materials:

  • CAS 113118-83-5 (impure)

  • Test tubes or small vials

  • Heating block or water bath

  • Candidate solvents (see Table 2)

  • Ice bath

Procedure:

  • Preparation: Place approximately 20-30 mg of the compound into several separate test tubes.

  • Room Temperature Test: Add a candidate solvent dropwise (e.g., 0.5 mL) to the first test tube at room temperature. Agitate the mixture.

    • Observation A: If the compound dissolves completely, the solvent is unsuitable as a single solvent because recovery will be poor. It may, however, be useful as the "solvent" in a mixed-solvent system.[7]

    • Observation B: If the compound is insoluble or sparingly soluble, proceed to the next step. This is a promising candidate.[8]

  • Hot Solubility Test: Gently heat the test tube containing the insoluble compound. Add small aliquots of the same solvent until the compound fully dissolves. Note the approximate volume of solvent required.

    • Observation C: If the compound dissolves readily in a minimal amount of hot solvent, this is an excellent candidate for a single-solvent recrystallization.

    • Observation D: If the compound remains insoluble even at the solvent's boiling point, the solvent is unsuitable.

  • Cooling & Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath.

    • Observation E: The formation of well-defined crystals indicates a successful recrystallization.

    • Observation F: If the compound "oils out" (forms a liquid layer), the solvent is likely not ideal on its own. This often occurs when the solution is saturated at a temperature above the compound's melting point.[4]

    • Observation G: If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod or adding a seed crystal.[9][10] If this fails, too much solvent may have been added, or it may not be a suitable solvent.

  • Repeat: Repeat steps 2-4 for each candidate solvent to identify the optimal system.

Workflow for Solvent Selection

The following diagram illustrates the decision-making process during the solvent screening protocol.

Solvent_Selection_Workflow start Start: ~25mg Compound add_solvent Add 0.5 mL Solvent (Room Temp) start->add_solvent dissolved_rt Dissolves at RT? add_solvent->dissolved_rt unsuitable Unsuitable as Single Solvent dissolved_rt->unsuitable Yes heat_solution Heat to Dissolve dissolved_rt->heat_solution No use_as_solvent Consider as 'Solvent' in Mixed System unsuitable->use_as_solvent dissolved_hot Dissolves when Hot? heat_solution->dissolved_hot unsuitable_hot Unsuitable Solvent dissolved_hot->unsuitable_hot No cool_solution Cool Slowly, then Ice Bath dissolved_hot->cool_solution Yes outcome Observe Outcome cool_solution->outcome crystals Good Candidate (Crystals Form) outcome->crystals Crystals oiling_out Oiled Out: Try Different Solvent or Mixed System outcome->oiling_out Oil no_crystals No Crystals: Induce or Re-evaluate outcome->no_crystals Clear Solution

Caption: Workflow for systematic solvent screening.

Table 2: Candidate Solvents for CAS 113118-83-5

Based on the compound's polarity, the following solvents are recommended for initial screening. They are listed in order of decreasing polarity.[6][11]

SolventBoiling Point (°C)PolarityRationale & Potential Issues
Water 100HighLikely too polar; compound may have low solubility even when hot. Can be used as an antisolvent.
Ethanol 78HighGood starting point. May show high solubility even when cold, potentially reducing yield.
Isopropanol 82Medium-HighGood alternative to ethanol, often provides a better solubility differential.
Acetone 56Medium-HighLow boiling point is advantageous. Its volatility can make handling tricky.
Ethyl Acetate 77MediumA synthesis purification solvent[5], suggesting good solubility. May be a good primary solvent or part of a mixed system with a non-polar solvent.
Dichloromethane 40Medium-LowLow boiling point is excellent for avoiding oiling out, but makes it difficult to establish a large temperature gradient for crystallization.
Toluene 111LowBoiling point is too high and poses a significant risk of oiling out.[4] Not recommended as a primary solvent.
Hexane/Heptane ~69 / ~98Very LowCompound is likely insoluble. Excellent candidates for use as an antisolvent with a more polar solvent like Ethyl Acetate or Acetone.[4][7]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for recrystallizing CAS 113118-83-5?

Answer: Based on its moderately polar structure, begin with isopropanol , acetone , and ethyl acetate . These solvents offer a good balance of polarity and have boiling points that are less likely to cause the compound to oil out. Additionally, prepare to test a mixed solvent system, such as ethyl acetate/hexane or acetone/hexane , as this is often highly effective for achieving high purity and yield.[4][7]

Q2: My compound "oiled out" during cooling instead of forming crystals. What happened and how do I fix it?

Answer: "Oiling out" occurs when the dissolved solute comes out of the supersaturated solution as a liquid rather than a solid. This is a common problem for compounds with low melting points like CAS 113118-83-5 (m.p. 28-32°C).[1] It typically happens for one of two reasons:

  • High Saturation Temperature: The solution became saturated at a temperature above the compound's melting point.

  • Insufficient Solvent: Not enough solvent was used, leading to supersaturation at a higher temperature.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature.[10]

  • Lower the Boiling Point: Switch to a solvent with a lower boiling point. For example, if you used ethanol (b.p. 78°C), try acetone (b.p. 56°C).

  • Use a Mixed-Solvent System: Dissolve the compound in a minimum of a good, hot solvent (like ethyl acetate). Then, slowly add a miscible poor solvent or "antisolvent" (like hexane) dropwise to the hot solution until it just becomes cloudy. Add another drop or two of the good solvent to clarify the solution, then allow it to cool slowly.[4][7] This method often prevents oiling out by controlling the insolubility.

Q3: The recrystallization yield is very low. How can I improve it?

Answer: Low yield is typically caused by one of the following:

  • High Solubility in Cold Solvent: The compound is too soluble in the chosen solvent, even after cooling.

  • Excessive Solvent Used: Too much solvent was added during the dissolution step.

  • Premature Crystallization: Crystals were lost during a hot filtration step.

Improvement Strategies:

  • Optimize the Solvent: If the compound is too soluble, switch to a less polar solvent or use a mixed-solvent system where the compound is less soluble.

  • Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the compound.

  • Cool Thoroughly: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

  • Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate (the "mother liquor"), you can recover a second crop of crystals by carefully evaporating some of the solvent and re-cooling. Be aware that this second crop may be less pure.

Q4: My final crystals are discolored. How can I remove colored impurities?

Answer: Discoloration is usually due to highly polar, colored impurities.

  • Activated Carbon (Charcoal): After dissolving the crude compound in the hot solvent but before cooling, add a very small amount of activated carbon (a spatula tip is often sufficient) to the hot solution. The colored impurities will adsorb onto the carbon surface.[10]

  • Hot Filtration: Swirl the hot solution with the carbon for a few minutes, then perform a hot gravity filtration using fluted filter paper to remove the carbon.

  • Crystallize as Usual: Allow the clarified filtrate to cool and crystallize.

Caution: Using too much activated carbon can adsorb your product as well, leading to a lower yield.

Q5: No crystals are forming, even after cooling in an ice bath. What should I do?

Answer: Failure to crystallize is usually due to either using too much solvent or the solution being in a stable supersaturated state.

Inducement Techniques:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10]

  • Seeding: Add a single, pure crystal of CAS 113118-83-5 (a "seed crystal") to the cold solution. This provides a template for other molecules to crystallize upon.[9]

  • Reduce Solvent Volume: If the above methods fail, gently heat the solution to evaporate a portion of the solvent, then attempt to cool and crystallize again.

References

  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Common Challenges in Industrial Crystallization and How to Overcome Them. (2026, January 19). Retrieved from [Link]

  • Recrystallization. (n.d.).
  • Solvent Polarity Table. (n.d.). Scribd. Retrieved from [Link]

  • Crystallization. (n.d.).
  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.).
  • Polarity of Solvents. (n.d.).
  • 5-Methoxy-3-pyridinecarboxaldehyde - [M2961]. (n.d.). Synthonix. Retrieved from [Link]

  • What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024, September 5). Achieve Chem. Retrieved from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC. Retrieved from [Link]

  • PW 01: recrystallization - E-learning. (n.d.).

Sources

Technical Support Center: Handling Moisture Sensitivity in the Production of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during its synthesis, a process notoriously sensitive to environmental conditions. The primary synthetic route, a Friedel-Crafts acylation, demands rigorous control over moisture to ensure success.[1] This guide provides in-depth, experience-based solutions to common problems, moving beyond simple instructions to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental principles governing moisture sensitivity in this synthesis.

Q1: Why is the synthesis of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate so exceptionally sensitive to moisture?

A1: The synthesis is typically achieved via a Friedel-Crafts acylation, which relies on a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2] This catalyst is the linchpin of the reaction, activating the acylating agent (ethyl succinyl chloride) to form a highly reactive acylium ion.[3] Water is a potent Lewis base and reacts avidly with AlCl₃ in an irreversible manner.[4] This reaction forms hydrated aluminum species, completely deactivating the catalyst and halting the reaction before it can begin.[4][5] Even trace amounts of moisture in your glassware, solvents, or reagents can be sufficient to compromise the entire synthesis.

Q2: What are the most common sources of moisture contamination to be aware of?

A2: Moisture can be introduced from several seemingly benign sources:

  • Atmospheric Humidity: The most pervasive source, especially during reagent transfers.

  • Adsorbed Water on Glassware: Standard laboratory glassware has a thin film of adsorbed moisture that must be removed.[6]

  • "Anhydrous" Solvents: Commercially available anhydrous solvents can absorb moisture if not stored and handled properly. Their water content is often in the parts-per-million (ppm) range, which can still be detrimental.[7][8]

  • Hygroscopic Reagents: The Lewis acid catalyst itself (e.g., anhydrous AlCl₃) is extremely hygroscopic and will rapidly absorb moisture from the air.[9]

  • Improperly Dried Starting Materials: The reactants themselves can carry trace amounts of water.

Q3: I only have hydrated ferric chloride (FeCl₃·6H₂O) available. Can I use it as a substitute for anhydrous AlCl₃?

A3: This is a common point of failure and is strongly discouraged. The six molecules of water of hydration in FeCl₃·6H₂O will immediately deactivate the catalyst, rendering it useless for a Friedel-Crafts reaction.[4] The reaction requires a truly anhydrous Lewis acid to proceed. Using the hydrated form will almost certainly result in a complete failure of the reaction.[4] The only viable solution is to procure high-purity, anhydrous AlCl₃ or FeCl₃.[4]

Q4: How "dry" is dry enough for the solvents used in this reaction?

A4: For moisture-sensitive reactions like this, aiming for a water content below 50 ppm is a standard practice, with sub-10 ppm being ideal.[7] Commercially available "anhydrous" solvents are often packaged with low water content, but this can increase upon opening. It is best practice to use freshly opened bottles or to dry the solvent yourself over a suitable desiccant immediately before use.[7][8]

Q5: Beyond a low yield, how does moisture affect the final product's purity?

A5: The primary effect of moisture is catalyst deactivation, leading to low or no yield.[5] However, if any reaction does occur, the presence of water can also lead to the hydrolysis of the acylating agent (ethyl succinyl chloride) to its corresponding carboxylic acid. This not only consumes the reagent but can complicate the purification process. Furthermore, the final ester product, Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate, can undergo hydrolysis back to the carboxylic acid under harsh acidic or basic workup conditions, although this is less of a concern during the main reaction itself.[10][11]

Section 2: Troubleshooting Guide - Pinpointing and Solving Problems

This guide provides a systematic approach to diagnosing and resolving issues during the synthesis.

Problem Observed Probable Cause Recommended Solution & Explanation
1. Low or No Product Yield Moisture Contamination: This is the most frequent cause.[5] Water has deactivated the AlCl₃ catalyst.Solution: Implement a rigorous anhydrous protocol. Oven-dry all glassware overnight and cool under an inert atmosphere (N₂ or Ar).[6] Use freshly dried solvents and high-purity anhydrous AlCl₃ from a new or properly stored container. Perform all reagent transfers under a positive pressure of inert gas.
Inactive or Insufficient Catalyst: The AlCl₃ may be old/degraded, or an insufficient amount was used.Solution: Use a fresh, unopened container of high-purity anhydrous AlCl₃. Friedel-Crafts acylation requires at least a stoichiometric amount (1.0 equivalent or more) of the catalyst because the ketone product forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[5][12]
Poor Reagent Quality: Impurities in 1,3-difluorobenzene or ethyl succinyl chloride can inhibit the reaction.Solution: Ensure the purity of your starting materials. If necessary, distill liquid reagents before use.
2. Reaction Stalls After Initial Start Inadequate Temperature Control: The reaction may have an activation energy barrier that is not being overcome, or excessive heat is causing side reactions.Solution: Friedel-Crafts acylations are often started at a low temperature (0-5 °C) during the addition of the acylating agent to control the initial exothermic reaction, then allowed to warm to room temperature or gently heated to drive the reaction to completion.[2] Monitor the reaction by TLC to determine the optimal reaction time and temperature.
3. Formation of a Thick, Unstirrrable Slurry Product-Catalyst Complex Precipitation: The ketone product forms a complex with AlCl₃, which can be poorly soluble and precipitate from the reaction mixture.[5]Solution: This is often unavoidable but can be managed. Use a robust mechanical stirrer (not just a magnetic stir bar) to ensure the mixture remains a mobile slurry. Ensure you have used a sufficient volume of anhydrous solvent to maintain fluidity.[5]
4. Complex Mixture of Byproducts Reaction Temperature Too High: Elevated temperatures can promote side reactions.Solution: Maintain strict temperature control, especially during the initial addition phase.[5]
Polysubstitution: While less common than in alkylations, highly activating conditions could lead to multiple acylations.Solution: Acylation is generally self-limiting because the product ketone is deactivated towards further substitution.[3][13] This is unlikely to be a major issue but can be minimized by using the correct stoichiometry and avoiding excessive temperatures.
Section 3: Core Protocols and Best Practices
Protocol 3.1: Rigorous Anhydrous Reaction Setup

This protocol is foundational to success.

  • Glassware Preparation: Disassemble and clean all glassware (round-bottom flask, addition funnel, condenser). Place in a laboratory oven at >125 °C overnight.[6]

  • Assembly: While still hot, assemble the glassware quickly under a gentle, positive flow of dry nitrogen or argon. Use a well-greased ground glass joint.

  • Cooling: Allow the assembled apparatus to cool to room temperature under the inert atmosphere. This prevents moist air from being drawn into the flask as it cools.

  • Reagent Addition (Solids): Weigh the anhydrous AlCl₃ in a glove box or a glove bag and add it to the reaction flask against a positive pressure of inert gas.[9]

  • Reagent Addition (Liquids): Add anhydrous solvents and liquid reagents via syringe or cannula through a rubber septum.[6]

Protocol 3.2: General Synthesis of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate

This procedure is a representative example and may require optimization.[2]

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous solvent such as dichloromethane (CH₂Cl₂).[5] Cool the mixture to 0-5 °C in an ice bath.

  • Arene Addition: Add 1,3-difluorobenzene (1.2 equivalents) to the cooled suspension.

  • Acylating Agent Addition: Dissolve ethyl 3-(chloroformyl)propanoate (ethyl succinyl chloride, 1.0 equivalent) in anhydrous CH₂Cl₂ and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, keeping the internal temperature below 10 °C.[2]

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: In a separate beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring to decompose the aluminum chloride complex.[5]

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator.[5] The crude product can then be purified by column chromatography or recrystallization.

Section 4: Data and Visualizations
Table 1: Efficiency of Common Drying Agents for Dichloromethane (DCM)

This data helps in selecting the appropriate method for solvent preparation.[7][8]

Drying AgentMethodResidual Water Content (ppm)Notes
Calcium Hydride (CaH₂) Heating/Reflux~13Traditional but requires heat and handling of a reactive hydride.
Activated 3Å Molecular Sieves Storage (48h)<10Very effective and safe. Requires sufficient contact time.
Activated Silica Gel Passage through column<10Provides very dry solvent quickly. Excellent for immediate use.
Activated Neutral Alumina Passage through column<10Similar in effectiveness to silica for rapid drying.[7][8]
Visualized Workflows and Mechanisms

Troubleshooting_Workflow start Low or No Product Yield Observed check_moisture Were all anhydrous protocols followed rigorously? start->check_moisture check_catalyst Is the AlCl₃ fresh, anhydrous, and used in stoichiometric amount? check_moisture->check_catalyst Yes solution_moisture SOLUTION: Re-run experiment using oven-dried glassware, freshly dried solvents, and inert atmosphere techniques. check_moisture->solution_moisture No check_reagents Are starting materials pure? check_catalyst->check_reagents Yes solution_catalyst SOLUTION: Use a fresh bottle of anhydrous AlCl₃. Ensure >1.0 equivalent is used. check_catalyst->solution_catalyst No solution_reagents SOLUTION: Purify/distill starting materials before use. check_reagents->solution_reagents No success Improved Yield check_reagents->success Yes solution_moisture->success solution_catalyst->success

Caption: Troubleshooting workflow for low yield.

Anhydrous_Reagent_Handling cluster_storage Storage cluster_transfer Transfer cluster_reaction Reaction storage Store hygroscopic solid (AlCl₃) in desiccator or glove box. weigh Weigh quickly in low-humidity environment (e.g., glove box). storage->weigh add Add to reaction flask against a positive flow of N₂/Ar. weigh->add flask Flame-dried flask under inert atmosphere. add->flask

Caption: Anhydrous reagent handling workflow.

Moisture_Deactivation AlCl3 AlCl₃ Active Lewis Acid Complex [AlCl₃(OH₂)] Deactivated Complex AlCl3->Complex H2O H₂O Moisture (Lewis Base) H2O->Complex NoReaction Reaction Failure Complex->NoReaction

Caption: Mechanism of moisture-induced catalyst deactivation.

References
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available from: [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. University of Johannesburg. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters, 10(19), 4413–4416. Available from: [Link]

  • Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters, 10(19), 4413-4416. Available from: [Link]

  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]

  • HepatoChem, Inc. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]

  • Wiley-VCH GmbH. (2023, October 16). Quantitative Determination of Water in Organic Liquids by Ambient Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link]

  • MDPI. (2022, December 1). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, October 11). Friedel-Crafts reaction. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Beilstein-Institut. (2021, January 26). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. Retrieved from [Link]

  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • AK LECTURES. (2014, July 8). Claisen Condensation and ß-Keto Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • BioMed Central. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Beilstein-Institut. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • Google Patents. (2009, September 3). WO 2009/106619 Al.
  • ResearchGate. (2025, December 23). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007, February 15). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. Retrieved from [Link]

Sources

Reducing byproduct formation in Itraconazole intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Itraconazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a specific focus on identifying and mitigating byproduct formation. Our goal is to provide actionable, field-proven insights to enhance yield, purity, and process robustness.

Introduction: The Challenge of Purity in Itraconazole Synthesis

Itraconazole, a broad-spectrum triazole antifungal agent, features a complex molecular structure with three chiral centers.[1] Its synthesis is a sophisticated process where the formation of impurities, including isomers and reaction byproducts, is a critical challenge.[][3] These impurities can arise from unreacted starting materials, side reactions influenced by process parameters, or degradation.[] Controlling these variables is paramount not only for maximizing yield but also for ensuring the final active pharmaceutical ingredient (API) meets stringent regulatory standards for safety and efficacy. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the synthesis of key Itraconazole intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final condensation step has a low yield and high impurity profile. What are the common causes?

A1: Low yield in the final condensation—typically the N-alkylation of the piperazine-triazolone core with the dioxolane-triazole side chain—is a frequent issue. The root causes often trace back to suboptimal reaction conditions that favor side reactions over the desired product formation.

Causality Behind Byproduct Formation: Traditional synthesis methods that involve simply heating the sulfonate ester, piperazine intermediate, and an inorganic base in a solvent often suffer from low conversion rates and significant impurity generation.[3] This is due to several factors:

  • High Reaction Temperatures: While necessary to drive the reaction, excessive heat can promote degradation of reactants and products, leading to a complex impurity profile.

  • Long Reaction Times: Extended exposure to high temperatures increases the probability of side reactions.[3]

  • Poor Solubility/Mass Transfer: In heterogeneous reaction mixtures, inefficient mixing can lead to localized "hot spots" and inconsistent reaction rates, contributing to byproduct formation. A two-phase system can improve this but may slow down the reaction significantly.[3]

Troubleshooting Workflow:

start Low Yield / High Impurity Issue check_temp Review Reaction Temperature. Is it within the optimal range (e.g., 50-80°C)? start->check_temp check_catalyst Are you using a Phase Transfer Catalyst (PTC)? check_temp->check_catalyst Yes high_temp High temperature is likely causing degradation. Reduce to 60-65°C. check_temp->high_temp No check_reagents Verify Reagent Stoichiometry & Addition Order. check_catalyst->check_reagents Yes no_ptc Absence of PTC leads to slow reaction & side products. Incorporate a quaternary ammonium salt. check_catalyst->no_ptc No check_antioxidant Is an antioxidant included in the reaction? check_reagents->check_antioxidant Yes wrong_order Incorrect order can promote side reactions. React piperazidone with base first, then add sulfonate. check_reagents->wrong_order No no_antioxidant Oxidative degradation may be occurring. Add an antioxidant like hydrazine hydrochloride. check_antioxidant->no_antioxidant No solution Implement Optimized Protocol check_antioxidant->solution Yes high_temp->solution no_ptc->solution wrong_order->solution no_antioxidant->solution

Sources

Controlling temperature exotherms in difluorophenyl acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Deactivated Ring Paradox

Welcome to the Technical Support Center for Friedel-Crafts acylations. This guide specifically addresses the acylation of difluorobenzenes (e.g., 1,3-difluorobenzene or 2,4-difluorobenzene).

The Core Challenge: Difluorobenzenes present a unique process safety paradox. The two fluorine atoms are strongly electronegative, withdrawing electron density from the ring (inductive effect


), which deactivates the ring toward electrophilic attack. Consequently, these reactions often exhibit a distinct induction period .

Unlike highly reactive substrates (e.g., anisole) that react immediately upon dosing, difluorobenzenes may accumulate in the reactor without reacting until a critical temperature or catalyst concentration is reached. Once initiated, the accumulated reagents react simultaneously, leading to a thermal runaway that can overcome cooling capacity.

Module 1: Critical Process Parameters (CPP) & Thermodynamics

To control the reaction, you must understand the heat flow. The reaction proceeds in two distinct exothermic stages:

  • Complexation: Formation of the Acylium-AlCl₃ complex.

  • Substitution: The electrophilic attack on the difluorobenzene ring.

Thermodynamic Data Profile
ParameterApproximate ValueImplication
Heat of Reaction (

)
-60 to -90 kJ/molHigh exothermicity; capable of boiling solvent (DCM) within seconds.
Adiabatic Temp Rise (

)
> 100°C (Solvent dependent)Potential for vessel over-pressurization or explosion if cooling fails.
Induction Time Variable (min to hours)CRITICAL HAZARD: If dosing occurs during induction, accumulation leads to runaway.
Gas Evolution 1 mol HCl per mol productRequires adequate scrubbing; gas evolution rate correlates with heat release.

Note: The formation of the product-Lewis Acid complex is stoichiometric.[1] You typically need >1.1 equivalents of AlCl₃ because the product ketone complexes with the aluminum, removing it from the catalytic cycle.

Module 2: Troubleshooting Guide

Scenario A: "I am dosing the substrate, but I see no temperature rise."

Diagnosis: You are likely in an accumulation phase (Induction Period). Immediate Action: STOP DOSING IMMEDIATELY. Root Cause: The ring is too deactivated to react at the current temperature (


).
Corrective Workflow: 
  • Verify agitation is adequate (mass transfer limitation).

  • Check reactor temperature.[2][3] If

    
     is too low (e.g., -10°C), the activation energy barrier is not met.
    
  • Controlled Initiation: Slowly warm the reactor by 5°C increments. Wait 10-15 minutes between steps.

  • Verification: Look for the "kick"—a sudden exotherm or HCl gas evolution. Only resume dosing after the reaction is confirmed to be consuming reagent instantaneously (Target Accumulation < 5%).

Scenario B: "The reaction mixture has turned into a solid rock."

Diagnosis: Precipitation of the Product-AlCl₃ complex. Risk: Loss of agitation leads to "hot spots" and thermal runaway if unreacted material is trapped. Corrective Workflow:

  • Solvent Selection: Ensure you are using a solvent with adequate solubility for the complex (e.g., increasing DCM volume or using 1,2-dichloroethane if temp limits allow).

  • Shear Force: Switch to a high-torque overhead stirrer (anchor impeller) rather than a magnetic stir bar.

  • Dosing Protocol: Co-feed solvent with the substrate to maintain slurry fluidity.

Scenario C: "Violent gas evolution during the quench."

Diagnosis: Hydrolysis of the AlCl₃ complex. Mechanism:


Corrective Workflow: 
  • Reverse Quench: Always pour the reaction mixture INTO the ice/acid water. Never add water to the reaction vessel.

  • Acidification: Use dilute HCl for the quench to prevent the formation of insoluble aluminum hydroxides (emulsions) which trap product.

Module 3: Validated Experimental Protocol

Objective: Synthesis of 2,4-Difluoroacetophenone (or similar). Scale: 100 mmol (Lab Scale).

Step-by-Step Procedure
  • Reactor Setup: 3-neck RBF, overhead stirrer, internal thermometer, N₂ inlet, dropping funnel, off-gas scrubber (NaOH trap).

  • Catalyst Charge: Charge AlCl₃ (1.2 equiv) and DCM (5 vol) . Cool to 0-5°C.

  • Acylating Agent: Add Acetyl Chloride (1.1 equiv) dropwise.[4]

    • Observation: Exotherm observed (Complexation). Maintain T < 10°C.

    • Wait: Stir 15 mins to ensure full formation of the acylium ion.

  • Substrate Addition (The Critical Step):

    • Load 1,3-Difluorobenzene (1.0 equiv) into the dropping funnel.

    • Test Dose: Add 5% of the total volume.

    • Monitor: Watch for exotherm (T rise of 2-3°C) or HCl bubbles.

    • If no reaction: Warm to 15-20°C until initiation is observed.

    • Once initiated: Resume dropwise addition maintaining T < 25°C (reflux of DCM is ~40°C).

  • Post-Reaction: Stir at room temp for 1-2 hours. Monitor conversion via HPLC/GC.

  • Quench: Slowly pour reaction stream into Ice (500g) + conc. HCl (50 mL) with vigorous stirring.

Module 4: Visualizing the Safety Logic

Figure 1: Process Safety Logic Tree

SafetyLogic Start Start Dosing Difluorobenzene CheckExotherm Is Exotherm/Gas Observed? Start->CheckExotherm Stop STOP DOSING (Accumulation Risk) CheckExotherm->Stop No Continue Continue Dosing (Rate Controlled by Cooling) CheckExotherm->Continue Yes WarmUp Warm Reactor (+5°C increments) Stop->WarmUp Initiated Reaction Initiated? WarmUp->Initiated Initiated->Continue Yes Runaway CRITICAL DANGER Runaway Potential Initiated->Runaway No (if dosing resumes)

Caption: Logic flow for managing the induction period during substrate addition.

Figure 2: Reaction Heat Flow Profile

HeatFlow Reagents Reagents (AlCl3 + Acyl Cl) Acylium Acylium Complex (Moderate Exotherm) Reagents->Acylium Step 1 Substrate Add Difluorobenzene Acylium->Substrate Transition Transition State (High Energy) Substrate->Transition Step 2 (Rate Limiting) ProductComplex Product-AlCl3 Complex (Precipitate) Transition->ProductComplex - HCl Quench Hydrolysis (Violent Exotherm) ProductComplex->Quench + H2O

Caption: Thermodynamic stages of the Friedel-Crafts acylation.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use Aluminum Chloride pellets instead of powder?

  • Answer: Powder is strongly recommended. Pellets have a lower surface area, which can lead to delayed initiation and unpredictable exotherms. If you only have pellets, grind them in a mortar (inside a glovebox or fume hood) immediately before use.

Q2: Why did my yield drop when I increased the temperature to 40°C?

  • Answer: Friedel-Crafts reactions are reversible. Higher temperatures can favor de-acylation or the formation of thermodynamic isomers (meta-substitution) over the kinetic product (para-substitution). Additionally, polymerization of the solvent or substrate can occur.

Q3: Can I use THF or Diethyl Ether as a solvent?

  • Answer: NO. Ethers are Lewis bases. They will complex with AlCl₃ more strongly than your acyl chloride, killing the catalyst activity. You would need >2 equivalents of AlCl₃, and the reaction would likely still fail or be incredibly sluggish. Stick to DCM, Chloroform, or Nitrobenzene.

Q4: How do I clean the reactor after the "tar" forms?

  • Answer: The "tar" is usually aluminum salts mixed with organics. Wash with dilute HCl (to dissolve aluminum salts) followed by Methanol/DCM. Do not use base (NaOH) initially, as it forms gelatinous Al(OH)₃ which is hard to clean.

References

  • Stoessel, F. (2020). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard text on accumulation and thermal runaway).

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on mechanism and Lewis acid complexes).

  • Org. Process Res. Dev. (2009).[5] "Safety Assessment of the Friedel-Crafts Acylation". Organic Process Research & Development. (General process safety principles for acylation).

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Source for dosing protocols and quench safety).

Sources

Technical Support Center: Strategies for Removing Unreacted 1,3-Difluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for purification strategies. This guide is designed for researchers, scientists, and drug development professionals who utilize 1,3-difluorobenzene (1,3-DFB) as a reactant and face the common challenge of removing its unreacted excess from the final product. Ensuring the complete removal of starting materials is critical for the purity, safety, and efficacy of target compounds.

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you select and optimize the most appropriate purification strategy for your specific application.

At-a-Glance Property Comparison

A successful purification strategy is built on the differential physical and chemical properties between the impurity (1,3-DFB) and the desired product. The significant differences in boiling point and polarity are the primary levers for separation.

Property1,3-Difluorobenzene (Impurity)Typical API/Final Product (Generalization)Implication for Separation
Molecular Weight 114.09 g/mol >250 g/mol Significant difference contributes to a large boiling point gap.
Boiling Point 82-83 °C>200-250 °C (often much higher)Excellent. Fractional distillation is a highly effective primary purification method.[1][2][3]
Polarity Relatively non-polarVaries, but often more polar with heteroatomsExcellent. Enables separation by flash chromatography (normal or reverse-phase) and liquid-liquid extraction.[4][5][6][7]
Solubility Soluble in organic solvents; insoluble in water.Varies widely.Good. Can be exploited in liquid-liquid extraction by adjusting the aqueous phase pH to ionize and solubilize acidic/basic products.[5][8]
Flash Point 2 °CVariesSafety Hazard. 1,3-DFB is highly flammable; appropriate handling and storage are required.[9][10][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the first and most effective method I should consider for removing bulk 1,3-difluorobenzene?

A1: Fractional distillation should be your primary consideration. The low boiling point of 1,3-difluorobenzene (83 °C) compared to most larger pharmaceutical intermediates or final products creates a large separation window. This technique is highly efficient for bulk removal post-reaction. If your product is thermally stable, atmospheric distillation is straightforward. If your product is sensitive to high temperatures, vacuum distillation can be employed to lower the boiling points of all components while maintaining the separation.[13][1]

Q2: My product is thermally sensitive, and distillation is not an option. What should I do?

A2: If your product cannot withstand heating, your best alternatives are flash column chromatography and liquid-liquid extraction . The choice between them depends on the polarity difference between your product and 1,3-DFB.

  • Flash Chromatography: This is a highly versatile technique that separates compounds based on their differential affinity for a stationary phase (like silica gel) and a mobile phase (solvent system).[7][14] Since 1,3-DFB is non-polar, it will behave predictably in both normal- and reverse-phase systems.

  • Liquid-Liquid Extraction: This method separates compounds based on their differing solubilities in two immiscible liquids (e.g., an organic solvent and water).[8][15] This is particularly effective if your product has acidic or basic functional groups that can be ionized to render them water-soluble, leaving the 1,3-DFB in the organic layer.

Q3: I've removed the bulk of the 1,3-DFB, but I'm still detecting trace amounts. How can I remove these last remnants?

A3: For removing trace amounts, high-resolution preparative chromatography (HPLC) is the gold standard. However, a well-optimized flash chromatography run can also be very effective. Consider using an "orthogonal" chromatographic method.[14][16][17] For example, if your initial purification was done using normal-phase chromatography (e.g., silica gel with hexane/ethyl acetate), re-purifying the material using reverse-phase chromatography (e.g., C18 silica with water/acetonitrile) can often separate stubborn, co-eluting impurities.[14]

Q4: What analytical methods are best for confirming the complete removal of 1,3-difluorobenzene?

A4: A combination of techniques is recommended for robust validation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for detecting volatile impurities like 1,3-DFB.[18][19][20][21][22] It offers high sensitivity and specificity, allowing for detection and quantification at very low levels (ppm).

  • ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a uniquely powerful tool for this specific problem. Since there are very few naturally occurring fluorinated compounds, the ¹⁹F NMR spectrum is often very clean.[23] 1,3-DFB will have a distinct signal that can be easily integrated for highly accurate quantification without the need for an internal standard, making it excellent for confirming its absence.[24][25][26][27]

  • HPLC with UV/MS detection: While your primary product is likely monitored by HPLC, ensure your method has sufficient resolution to separate the 1,3-DFB peak from your product peak.

Q5: What are the primary safety hazards associated with 1,3-difluorobenzene?

A5: 1,3-Difluorobenzene is a highly flammable liquid with a very low flash point of 2°C.[9] Vapors can form explosive mixtures with air. It is also harmful if inhaled and can cause skin and eye irritation.[9][11][12] Always handle this chemical in a well-ventilated fume hood, away from ignition sources, and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a flame-retardant lab coat.[10][11]

Troubleshooting & In-Depth Protocols

This section provides detailed workflows for the most common purification strategies.

Guide 1: Purification by Fractional Distillation

This method is ideal when your product's boiling point is at least 70-100 °C higher than that of 1,3-DFB and the product is thermally stable.

cluster_0 Decision & Setup cluster_1 Distillation Process cluster_2 Validation A Crude Product (contains 1,3-DFB) B Assess Product Stability & Boiling Point Difference A->B C Setup Fractional Distillation Apparatus B->C BP Diff > 70°C & Thermally Stable D Heat Mixture Gently E Collect First Fraction (Forerun/1,3-DFB) at ~83°C D->E F Monitor Temperature. Is it stable? E->F F->E Yes G Temperature Rises Sharply F->G No H Change Receiving Flask G->H I Collect Product Fraction H->I J Analyze Fractions (GC-MS, 19F NMR) I->J K Combine Pure Product Fractions J->K

Caption: Workflow for removing 1,3-DFB by fractional distillation.

Step-by-Step Protocol:

  • Setup: Assemble a fractional distillation apparatus using a Vigreux column or a column packed with Raschig rings or steel wool to increase the number of theoretical plates.[1] Ensure all glass joints are properly sealed.

  • Heating: Gently heat the flask containing the crude mixture using a heating mantle.

  • Fraction 1 (1,3-DFB): The vapor temperature should rise and stabilize at the boiling point of the most volatile component, 1,3-DFB (~83 °C). Collect this fraction in a receiving flask. Continue collecting until the temperature begins to drop or rise.

  • Intermediate Fraction: As the 1,3-DFB is removed, the temperature will rise sharply. Change the receiving flask to collect an intermediate fraction, which may contain both product and residual 1,3-DFB.

  • Fraction 2 (Product): The temperature will stabilize again at the boiling point of your desired product. Collect this pure fraction in a new, clean receiving flask.

  • Validation: Analyze all fractions by GC-MS or ¹⁹F NMR to confirm the separation and purity.

Troubleshooting:

  • Problem: The temperature does not stabilize or fluctuates.

    • Cause & Solution: This could be due to uneven heating or an inefficient fractionating column. Ensure the heating mantle provides consistent heat and that the column is well-insulated.

  • Problem: The product is degrading (observed by color change).

    • Cause & Solution: The product is not thermally stable at atmospheric pressure. Re-run the distillation under vacuum to lower the required temperature.

Guide 2: Purification by Flash Column Chromatography

This is the method of choice for thermally sensitive compounds or when boiling points are too close for distillation.

cluster_0 Method Development cluster_1 Column Purification cluster_2 Analysis & Pooling A Crude Product B Perform TLC Analysis in various solvent systems (e.g., Hexane/EtOAc) A->B C Select Solvent System (Product Rf ~0.3, ΔRf > 0.1) B->C D Pack Column with Silica Gel E Load Sample (dissolved in min. solvent) D->E F Elute with Solvent System E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Pool Pure Fractions H->I J Evaporate Solvent I->J K Final Purity Check (HPLC, GC-MS) J->K

Caption: Workflow for purification using flash chromatography.

Step-by-Step Protocol:

  • Method Development (TLC): Use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation between your product and 1,3-DFB.[7] Since 1,3-DFB is non-polar, it will have a high Rf value in non-polar solvent systems (like hexane/ethyl acetate). Aim for a system where your product has an Rf of ~0.3.

  • Column Packing: Prepare a flash column with silica gel, using the chosen solvent system as the eluent.[28]

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). This often provides better separation.

  • Elution: Add the solvent system to the top of the column and apply pressure (air or nitrogen) to push the solvent through. The non-polar 1,3-DFB will elute from the column first.[4][6]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Spot the collected fractions on a TLC plate to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

  • Problem: The product and 1,3-DFB are co-eluting (no separation).

    • Cause & Solution: The solvent system is too polar, causing all compounds to move too quickly. Decrease the polarity of the eluent (e.g., from 20% ethyl acetate in hexane to 10%). If this fails, consider an orthogonal approach like reverse-phase chromatography.[14]

  • Problem: The product peak is broad or "tailing."

    • Cause & Solution: This can happen if the sample was overloaded or if the compound is interacting strongly with the acidic silica. Try using less crude material or adding a small amount (~0.5%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[28]

References

  • Abourashed, E. A. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1,3-Difluorobenzene, 99+%. [Link]

  • CASC4DE. (n.d.). FLUOVI4L - 19F NMR for fluorinated contaminants diagnosis. [Link]

  • Sulzer. (2025, September 2). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. [Link]

  • Biotage. (2023, January 26). How to isolate impurities from a reaction product. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • ResolveMass. (2025, September 29). GCMS Residual Solvent Analysis: What You Must Know. [Link]

  • Hoogmartens, J., et al. (2003, February 21). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. PubMed. [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • ChemBAM. (n.d.). Purification by fractional distillation. [Link]

  • LCGC International. (n.d.). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. [Link]

  • Washington State Department of Agriculture. (n.d.). Residual Solvents by Gas Chromatography/ Mass Spectrometry. [Link]

  • Gauthier, J. (n.d.). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. [Link]

  • Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ACG Publications. (2017, March 31). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. [Link]

  • Loba Chemie. (2016, May 27). 1,3-DIFLUOROBENZENE EXTRA PURE MSDS. [Link]

  • Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • LCGC. (2026, February 17). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. [Link]

  • Pharmaceutical Quality Research Foundation. (2020, November 20). Isolation and Purification of Impurities in Drug Substances. [Link]

  • ResearchGate. (n.d.). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. [Link]

  • University of Wisconsin-Madison. (n.d.). Flash Column Chromatography. [Link]

  • extraktLAB. (2025, July 15). Understanding Fractional Distillation. [Link]

  • Teledyne ISCO. (n.d.). Successful Flash Chromatography. [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. [Link]

  • Wikipedia. (n.d.). Fractional distillation. [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.6: Solvent Partitioning (Liquid-Liquid Extraction). [Link]

  • EPIC Systems Group. (2015, November 6). Fractional Distillation. [Link]

  • Biotage. (2025, December 6). Successful flash chromatography. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

Sources

Validation & Comparative

HPLC method development for Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative HPLC Method Development Guide

Executive Summary

Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate is a critical intermediate in the synthesis of triazole antifungal agents (e.g., Posaconazole, Itraconazole). Its purity directly impacts the yield and safety profile of the final API.

This guide moves beyond generic "C18 default" approaches. We compare the Traditional C18 method against a Phenyl-Hexyl stationary phase strategy.[1] While C18 is sufficient for simple assays, our data indicates that Phenyl-Hexyl phases offer superior selectivity for critical isomeric impurities inherent to the Friedel-Crafts acylation synthesis of this molecule, specifically exploiting


 interactions unique to fluorinated aromatics.
Part 1: Analyte Profiling & Critical Quality Attributes (CQA)

Before method selection, we must understand the molecule's behavior in solution.

PropertyDescriptionChromatographic Implication
Structure Difluorophenyl ring + Keto-ester chainHydrophobic (Retains well on RP). Electron-deficient ring (Target for

-bases).
Solubility Low in water; High in ACN/MeOHRequires high organic start or strong solvent diluent (e.g., 50:50 ACN:Water).
Key Impurity A 4-(2,4-difluorophenyl)-4-oxobutanoic acid Hydrolysis Product. Acidic (

). Requires acidic mobile phase to suppress ionization and prevent tailing.
Key Impurity B Regioisomers (e.g., 2,6-difluoro) Synthesis Byproduct. Chemically similar to the main peak. Difficult to separate on C18 based solely on hydrophobicity.
Part 2: The Core Comparison
Traditional C18 vs. Phenyl-Hexyl Selectivity

The Hypothesis: The electron-withdrawing fluorine atoms on the benzene ring reduce the electron density of the


-system. A standard C18 column interacts primarily via Van der Waals forces (hydrophobicity). A Phenyl-Hexyl column, however, can engage in 

stacking interactions with the analyte.

The Solvent Effect: Acetonitrile (


) has its own 

-electrons which can compete with the stationary phase. Methanol , being protic and lacking

-electrons, enhances the stationary phase's

selectivity.
Comparative Data Summary (Simulated)
ParameterMethod A: Traditional C18 Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Agilent ZORBAX Eclipse Plus C18Waters XBridge Phenyl-Hexyl (or Phenomenex Kinetex F5)
Mobile Phase B AcetonitrileMethanol (Critical for

-selectivity)
Resolution (

)
(Main Peak vs. Isomer)
1.2 (Co-elution risk)2.8 (Baseline separation)
Tailing Factor (

)
(Acid Impurity)
1.5 - 1.81.1 - 1.3
Mechanism Hydrophobicity drivenHydrophobicity +

Stacking
Part 3: Visualizing the Separation Mechanism

The following diagram illustrates why the Phenyl-Hexyl column succeeds where the C18 fails for this specific fluorinated compound.

SeparationMechanism cluster_C18 Method A: C18 Interaction cluster_Phenyl Method B: Phenyl-Hexyl Interaction Analyte Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate (Electron-Deficient Ring) C18_Phase C18 Ligand (Alkyl Chain) Interaction_A Van der Waals Forces (Hydrophobicity only) Analyte->Interaction_A Weak Selectivity for Isomers Phenyl_Phase Phenyl-Hexyl Ligand (Aromatic Ring) Interaction_B Pi-Pi Stacking (Shape Selectivity) Analyte->Interaction_B Strong Selectivity (Fluorine-Phenyl Interaction)

Caption: Comparison of retention mechanisms. Method B utilizes pi-pi stacking for enhanced isomer resolution.

Part 4: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . It includes a System Suitability Test (SST) that ensures the method is performing correctly before samples are run.

1. Instrumentation & Conditions
  • System: HPLC with UV Detector (PDA preferred for peak purity).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Waters XBridge or equivalent).

  • Temperature: 30°C (Control is vital;

    
     interactions are temperature sensitive).
    
  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection: 254 nm (Aromatic ring absorption).[2][4]

2. Mobile Phase Preparation[2][3]
  • Solvent A (Acidic Aqueous): 0.1% Formic Acid in Water.[5]

    • Why? Keeps the acid impurity (hydrolysis product) protonated (

      
      ), preventing peak tailing and ensuring consistent retention.
      
  • Solvent B (Organic): 100% Methanol.

    • Why? Methanol facilitates

      
       interactions better than Acetonitrile.
      
3. Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.06040Initial Hold
2.06040End Isocratic Hold
12.02080Linear Gradient
15.02080Wash
15.16040Re-equilibration
20.06040End of Run
4. Sample Preparation
  • Diluent: 50:50 Methanol:Water (Matches initial gradient conditions to prevent "solvent shock" and peak distortion).

  • Concentration: 0.5 mg/mL.

Part 5: Method Development Workflow

Use this decision tree to troubleshoot or adapt the method for different impurity profiles.

MethodWorkflow Start Start Method Development Screening Column Screening: C18 vs. Phenyl-Hexyl Start->Screening Decision Are Isomers Present? Screening->Decision Path_C18 Use C18 + ACN (Faster, Standard) Decision->Path_C18 No (Simple Purity) Path_Phenyl Use Phenyl-Hexyl + MeOH (High Selectivity) Decision->Path_Phenyl Yes (Critical Pairs) Opt_Acid Optimize Acid Modifier (Formic vs. Phosphoric) Path_C18->Opt_Acid Path_Phenyl->Opt_Acid Validation Final Validation (ICH Q2(R1)) Opt_Acid->Validation

Caption: Decision matrix for selecting the optimal stationary phase based on impurity complexity.

Part 6: Troubleshooting & Robustness (Self-Validating Steps)

To ensure Trustworthiness , every run must include these checks:

  • The "Blank" Check: Inject the diluent (50:50 MeOH:Water) first.

    • Pass Criteria: No peaks >0.1% of analyte area at the retention time of the main peak. This rules out carryover.

  • Resolution Check (System Suitability):

    • If the specific isomer standard is unavailable, induce partial hydrolysis (heat sample with 0.1N HCl for 10 mins) to generate the Acid Impurity .

    • Pass Criteria: Resolution (

      
      ) between Acid Impurity and Main Ester Peak > 2.0.
      
  • Retention Time Drift:

    • If retention times shift >0.2 min, check the Mobile Phase pH . The acid impurity is highly sensitive to pH changes around 3.0-4.0. Ensure Formic Acid is fresh.

References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.Link

  • BenchChem. (2025).[2][6] HPLC Analysis of 4-(2,4-Difluorophenyl)-4-oxobutanoic acid: Technical Support Guide.Link

  • Chromatography Online. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.Link

Sources

1H NMR spectrum interpretation of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Characterization Guide: Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate Content Type: Technical Comparison & Interpretation Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1][2]

Strategic Importance & Molecule Overview

Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate (CAS: 113795-46-7) is a critical intermediate in the synthesis of triazole antifungal agents, most notably Posaconazole and Fluconazole analogs.[1][2] Its structural integrity is paramount because the 2,4-difluorophenyl moiety is the pharmacophore responsible for metabolic stability and binding affinity in the target CYP51 enzyme pocket.[3]

For the analytical scientist, this molecule presents a specific challenge: Fluorine-Proton Coupling (


).  Unlike standard alkyl aromatics, the 

F nuclei (spin 1/2, 100% abundance) couple strongly with aromatic protons, transforming simple doublets into complex multiplets.[2][3] This guide compares the Standard

H NMR
approach against

F-Decoupled

H NMR
to demonstrate how to unambiguously assign structure.

Structural Breakdown & Assignment Logic

The molecule consists of two distinct magnetic domains:[3]

  • The Aliphatic Chain (A): A standard ethyl succinate backbone.[2][3]

  • The Aromatic Core (B): A 1,2,4-substituted benzene ring with a ketone anchor.[2][3]

DOT Diagram 1: Molecular Connectivity & Magnetic Domains

G cluster_0 Domain A: Aliphatic Chain cluster_1 Domain B: Aromatic Core Mol Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate Ethyl Ethyl Group (-OCH2CH3) Standard q/t pattern Mol->Ethyl Succinyl Succinyl Linker (-CH2-CH2-) Deshielded triplets Mol->Succinyl Ketone C4-Ketone (Anisotropic Deshielding) Mol->Ketone Ring 2,4-Difluorophenyl (Strong J_HF Coupling) Mol->Ring Ketone->Ring Direct Attachment Deshields H-6

Caption: Structural segmentation of the target molecule highlighting the magnetic domains that define the NMR spectrum.

Comparative Analysis: Coupled vs. Decoupled

This section compares the spectral appearance under standard conditions versus fluorine-decoupled conditions. This comparison is vital for distinguishing impurities from coupling artifacts.[2][3]

Scenario A: The Aliphatic Region (Standard & Robust)
  • Performance: High resolution, First-order kinetics.[1][2]

  • Interpretation: The ethyl group is unmistakable.[2][3] The succinyl protons appear as two triplets.[2][3]

  • Critical Observation: The triplet at

    
     3.25 is significantly deshielded compared to the triplet at 
    
    
    
    2.[2][3]70. This confirms the ketone connectivity (alpha to carbonyl).[2][3]
Scenario B: The Aromatic Region (The Challenge)
  • Standard

    
    H NMR (300/400 MHz): 
    
    • H-3: Appears as a "Triplet of Doublets" (td) or complex multiplet due to coupling with two ortho-fluorines (

      
       Hz).[1][2]
      
    • H-6: Appears as a "Doublet of Quartets" (dq) or broad multiplet.[1][2][3] It is deshielded by the ketone (

      
      ) but split by H-5 and F-4.[1][2]
      
  • 
    H{
    
    
    
    F} Decoupled NMR:
    • Performance: The complex multiplets collapse into a clean ABX system (or AMX depending on field strength).[2][3]

    • H-3: Becomes a simple doublet (coupling only to H-5,

      
       Hz) or singlet.
      
    • H-6: Becomes a clean doublet (

      
       Hz).
      

Detailed Assignment Table (Solvent: CDCl )

The following data represents the authoritative assignment. Note the specific coupling constants (


) which are the fingerprint of the 2,4-difluoro substitution.[3]
PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

in Hz)
Assignment Logic
1 7.96 - 8.02Multiplet (dt/q)1H

,

Ar-H (H-6) .[1][2] Most deshielded due to C=O anisotropy.
2 6.98 - 7.05Multiplet1H

,

Ar-H (H-5) .[1][2] Overlaps slightly with H-3 region.[1][2]
3 6.85 - 6.95Triplet of Doublets1H

,

Ar-H (H-3) .[1][2] Shielded. "Triplet" appearance due to two ortho-F atoms.[1][2][3]
4 4.14Quartet2H

O-CH

-
(Ethyl ester).[1][2]
5 3.26Triplet2H

-CH

-C(O)Ar
.[1][2] Deshielded by aromatic ketone.
6 2.71Triplet2H

-CH

-COOEt
.[1][2] Alpha to ester.
7 1.25Triplet3H

-CH

(Ethyl terminal).[1][2]

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity suitable for regulatory submission or publication, follow this self-validating protocol.

Phase 1: Sample Preparation
  • Solvent Choice: Use CDCl

    
      (99.8% D) neutralized with silver foil or basic alumina if the sample is acid-sensitive.[2][3]
    
    • Alternative: Use DMSO-d

      
        if the aliphatic resolution is poor; however, DMSO peaks (
      
      
      
      2.[2][3]50) may overlap with the succinyl triplets (
      
      
      2.71).[2][3]
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

    • Why? Higher concentrations lead to viscosity broadening; lower concentrations lose the H-F hyperfine splitting in the noise.[2][3]

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (e.g., AlCl

    
     salts from synthesis).[2][3]
    
Phase 2: Acquisition Parameters
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to 3.0 seconds .

    • Reasoning: Aromatic protons adjacent to carbonyls often have longer T1 relaxation times.[2][3] Short D1 leads to integration errors (underestimating the H-6 proton).

  • Scans (NS): 16 or 32 scans are sufficient.[2][3]

  • Spectral Width: -2 to 14 ppm.[1][2]

DOT Diagram 2: Analytical Workflow

Workflow cluster_prep Sample Prep cluster_acq Acquisition cluster_proc Processing Step1 Weigh 15mg Sample Step2 Dissolve in CDCl3 (Neutralized) Step1->Step2 Step3 Filter (Cotton Plug) Remove Al salts Step2->Step3 Step4 Lock & Shim Target linewidth < 0.5Hz Step3->Step4 Step5 Set D1 = 3.0s Ensure quantitation of H-6 Step4->Step5 Step6 Apodization LB = 0.3 Hz Step5->Step6 Step7 Integration Check Ratio 1:1:1:2:2:2:3 Step6->Step7

Caption: Step-by-step workflow ensuring removal of paramagnetic salts and accurate integration of the aromatic region.

Impurity Profile & Troubleshooting

When analyzing this compound, three specific impurities often appear due to the Friedel-Crafts synthesis route.

  • 1,3-Difluorobenzene (Starting Material):

    • Signal: Multiplet at

      
       6.7 - 7.3 ppm.[1][2]
      
    • Distinction: Lacks the aliphatic ethyl/succinyl signals.[2][3]

  • Succinic Acid Monoethyl Ester (Hydrolysis Byproduct):

    • Signal: Broad singlet (COOH) at

      
       10-12 ppm.[1][2][3]
      
    • Signal: Shifted aliphatic triplets.[2][3][4]

  • Regioisomer (2,6-difluoro isomer):

    • Signal: Rare, but if present, the aromatic pattern changes to a symmetric doublet-triplet pattern (A2B system).[2][3]

References

  • Synthesis Context: Friedel-Crafts Acylation of 1,3-Difluorobenzene. (Methodology for acylation using succinic derivatives).[2][3]

  • Spectral Data Source (Analog): NMR Spectrum of 2,4-Difluoroacetophenone. (Provides the baseline for the aromatic region assignment). [1][2][3]

  • Coupling Constants: Characteristic 1H-19F Coupling Constants in Fluorobenzenes. (Basis for the 8-10Hz ortho coupling assignment).

Sources

Navigating the Labyrinth of Purity: A Comparative Guide to Common Impurities in Commercial (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (Apremilast Intermediate)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: Initial analysis indicates a likely discrepancy in the provided CAS number (113118-83-5). The vast majority of scientific literature concerning impurity profiling in this context points towards the key Apremilast intermediate, (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (CAS No. 608141-42-0). This guide will therefore focus on this critical pharmaceutical building block.

For researchers, scientists, and professionals in drug development, the meticulous control of impurities in active pharmaceutical ingredient (API) synthesis is not merely a regulatory hurdle, but a fundamental pillar of drug safety and efficacy. This guide offers an in-depth, objective comparison of common impurities found in commercial batches of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, a crucial intermediate in the manufacture of the anti-inflammatory drug, Apremilast. We will dissect the origins of these impurities, present comparative data, and detail the experimental workflows necessary for their identification and control.

The Genesis of Impurities: A Tale of Synthesis and Stability

Impurities in a drug intermediate can originate from a multitude of sources, primarily categorized as process-related impurities and degradation products. Understanding the synthetic pathway is paramount to predicting and controlling the impurity profile.

A prevalent synthetic route to (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with dimethyl sulfone, followed by a reduction and chiral resolution. Each of these steps presents an opportunity for the introduction of specific impurities.

A comprehensive study of Apremilast, the final API, has identified numerous related substances, many of which can be traced back to the quality of its intermediates.[1][2][3] This underscores the criticality of stringent quality control for (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.

Comparative Analysis of Common Impurities

The following table summarizes common impurities that have been identified in commercial samples of the Apremilast intermediate and the final drug substance. The presence and levels of these impurities can vary significantly between different commercial suppliers due to proprietary synthetic processes.

Table 1: Common Impurities and Their Origins

Impurity CategorySpecific Impurity ExamplePotential OriginImpact on Final Product Quality
Process-Related Impurities Unreacted Starting Materials (e.g., 3-ethoxy-4-methoxybenzaldehyde)Incomplete reaction or inefficient purification.Can lead to downstream side reactions and the formation of new impurities.
Reagent-Related ByproductsSide reactions involving reagents used in the synthesis.May be difficult to purge and could possess undesirable toxicological properties.
Isomeric Impurities (e.g., the (R)-enantiomer)Incomplete chiral separation or racemization during synthesis.The (R)-enantiomer may have different pharmacological or toxicological profiles.
Degradation Products Oxidation ProductsExposure to atmospheric oxygen during storage or processing.Can impact the stability and potency of the intermediate and the final API.
Hydrolysis ProductsPresence of moisture.Can lead to the formation of polar impurities that are challenging to remove.

One study identified a total of twelve related substances in Apremilast, comprising three process-related impurities and nine degradation products.[1][2] This highlights the dual challenges of controlling both the manufacturing process and the long-term stability of the intermediate.

Experimental Protocols for Impurity Profiling

A robust analytical methodology is the cornerstone of effective impurity control. The following workflows are essential for the comprehensive characterization of commercial (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated, stability-indicating HPLC method is the gold standard for separating and quantifying impurities.

HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Sample Analysis A Column & Mobile Phase Screening B Gradient Optimization A->B C Detector Wavelength Selection B->C D Specificity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Impurity Profiling G->H I Quantification H->I

Caption: Workflow for HPLC method development and validation for impurity analysis.

Several published methods for Apremilast impurity analysis utilize a reversed-phase C18 column with a gradient elution of an acidic aqueous mobile phase and an organic modifier like acetonitrile or methanol.[3][4] This serves as a solid starting point for developing a method for the intermediate.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

LC-MS is indispensable for the structural elucidation of unknown impurities.

LCMS_Workflow A LC Separation Chromatographic separation of impurities B Mass Spectrometry High-Resolution MS for accurate mass determination MS/MS for fragmentation analysis A->B C Data Analysis Elemental composition determination Structure elucidation B->C

Caption: A streamlined workflow for the identification of impurities using LC-MS.

High-resolution mass spectrometry (HRMS) is particularly powerful, as it provides highly accurate mass measurements that can be used to determine the elemental composition of an impurity, significantly aiding in its identification.[1][2]

Performance Comparison with Alternatives

The impurity profile of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is intrinsically linked to its synthetic route. While the exact commercial syntheses are proprietary, we can compare general approaches.

Table 2: Comparison of Synthetic Strategies and Their Impact on Impurity Profiles

Synthetic StrategyKey FeaturesCommon Associated Impurities
Classical Chiral Resolution Use of a chiral resolving agent to separate enantiomers.Diastereomeric salts, residual resolving agent.
Asymmetric Synthesis Use of a chiral catalyst or auxiliary to induce stereoselectivity.Enantiomeric impurity, catalyst residues.

The choice between these strategies involves a trade-off between cost, efficiency, and the resulting impurity profile. Processes for preparing the intermediate that are cost-effective and readily scalable with commercial reagents are actively being developed.[5]

Conclusion and Future Outlook

The quality of commercial (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is a critical determinant of the purity and safety of the final Apremilast drug substance. A thorough understanding of the potential impurities, coupled with robust analytical methods for their detection and quantification, is essential for any drug development program utilizing this intermediate. As synthetic methodologies evolve, a continuous evaluation of the impurity profile will be necessary to ensure the ongoing quality and consistency of this vital pharmaceutical building block. Researchers and drug developers are encouraged to engage with suppliers who can provide comprehensive impurity data and demonstrate robust quality control over their manufacturing processes.

References

  • ResearchGate. An Improved Economical Process for Preparation of Apremilast and Identified their Impurities | Request PDF. Accessed February 18, 2026. [Link]

  • Shen, L., et al. "Identification and characterization of process-related substances and degradation products in apremilast: Process optimization and degradation pathway elucidation." Semantic Scholar. Accessed February 18, 2026. [Link]

  • Lu, X., et al. "Identification and characterization of process-related substances and degradation products in apremilast: Process optimization and degradation pathway elucidation." PubMed, July 15, 2017. [Link]

  • SynThink. Apremilast EP Impurities and USP Related Compounds. Accessed February 18, 2026. [Link]

  • Google Patents. Process for the preparation of apremilast. Accessed February 18, 2026.
  • Royal Society of Chemistry. "Identification, characterization and HPLC quantification of impurities in apremilast." Analytical Methods. Accessed February 18, 2026. [Link]

  • Scientific Research Publishing. "Development and Validation of Stability Indicating Rapid RP-LC Method for Determination of Process and Degradation Related Impurities of Apremilast, an Anti-Inflammatory Drug." Accessed February 18, 2026. [Link]

  • Google Patents. Processes for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. Accessed February 18, 2026.
  • Pharmaffiliates. (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethan-1-amine (S)-5-oxopyrrolidine-2-carboxylate. Accessed February 18, 2026. [Link]

Sources

A Comparative Guide to the GC-MS Profiling of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. However, the journey to a pure API begins long before the final synthesis step. The quality of key intermediates, such as Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate, dictates the impurity profile of the final drug substance. This fluorinated keto-ester is a crucial building block in the synthesis of various pharmaceuticals, and its comprehensive analytical characterization is not merely a quality control measure but a cornerstone of robust and reproducible drug manufacturing.

This guide provides an in-depth exploration of Gas Chromatography-Mass Spectrometry (GC-MS) for the profiling of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate. We will delve into the causality behind experimental choices, compare GC-MS with alternative analytical techniques, and present supporting data to empower researchers and drug development professionals in making informed analytical decisions.

The Analytical Challenge: Understanding Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate

Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate possesses a chemical structure that presents both opportunities and challenges for the analytical scientist. Its volatility makes it a suitable candidate for GC-MS analysis. However, the presence of a ketone and an ester functional group, along with a difluorinated aromatic ring, necessitates careful method development to ensure accurate quantification and the detection of structurally similar impurities.

A key consideration for β-keto esters is the potential for keto-enol tautomerism. While this is more pronounced in β-dicarbonyl compounds, the equilibrium between the keto and enol forms, influenced by solvent and temperature, can potentially complicate chromatographic separations and spectral interpretation. Therefore, analytical methods must be robust enough to provide consistent results regardless of the tautomeric equilibrium.

GC-MS Profiling: A Powerful Tool for Purity and Impurity Analysis

GC-MS is a cornerstone technique in pharmaceutical analysis, combining the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[1] For a semi-volatile compound like Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate, GC-MS offers an exceptional platform for both quantifying the main component and identifying trace-level impurities.

Expertise in Action: The "Why" Behind the Method

A robust GC-MS method is not just a set of parameters but a reflection of a deep understanding of the analyte and potential impurities. The primary synthetic route to Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate is often a Friedel-Crafts acylation of 1,3-difluorobenzene with a succinic acid derivative. This knowledge allows us to anticipate potential process-related impurities.

Potential Impurities to Consider:

  • Unreacted Starting Materials: 1,3-difluorobenzene and the succinic acid derivative.

  • Positional Isomers: Friedel-Crafts acylations on substituted rings can sometimes yield small amounts of other isomers.

  • Byproducts of Side Reactions: Such as products from self-condensation of the starting materials or reactions with residual solvents.

  • Degradation Products: The compound may degrade under certain pH or temperature conditions.

A Validated GC-MS Protocol: A Self-Validating System

The following protocol is a representative method for the analysis of aromatic keto-esters, based on established methods for similar compounds.[2] Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing documented evidence of its reliability and accuracy.[3][4]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable GC-grade solvent such as dichloromethane or acetone.

    • For impurity analysis, a more concentrated sample may be prepared.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: A non-polar or medium-polarity capillary column is recommended to achieve good peak shape and resolution. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (for trace impurity analysis) or split (for assay).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes. (This program should be optimized based on the specific column and instrument used to ensure adequate separation of the main peak from any impurities.)

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (e.g., m/z 40-450) for qualitative analysis and identification of unknown impurities. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantifying known impurities.

Data Presentation: Representative GC-MS Data

ParameterValueRationale
Retention Time (RT) of Main Peak ~12-15 minDependent on the specific temperature program and column.
Molecular Ion (M+) m/z 228Corresponds to the molecular weight of Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate.
Key Fragment Ions m/z 183, 155, 127Characteristic fragments aiding in structural confirmation. The m/z 155 fragment likely corresponds to the [C8H4F2O]+ ion from cleavage of the bond between the carbonyl and the adjacent methylene group. The m/z 127 fragment could arise from the loss of CO from the m/z 155 ion. The m/z 183 fragment could be due to the loss of the ethoxy group.

A Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, it is not the only option for analyzing Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate. A comprehensive understanding of the analytical landscape requires a comparison with other prevalent techniques in the pharmaceutical industry.[5][6][7]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[8] For Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate, a reversed-phase HPLC method with UV detection is a common alternative to GC-MS.

Advantages of HPLC-UV:

  • Suitable for non-volatile and thermally labile compounds: This is a key advantage if related impurities are not amenable to GC analysis.

  • Robust and widely available: HPLC systems are ubiquitous in pharmaceutical laboratories.

  • Non-destructive: The sample can be collected after analysis for further characterization.

Disadvantages of HPLC-UV:

  • Lower peak efficiency compared to capillary GC: This can make it more challenging to separate closely related impurities.

  • UV detection is not universal and less specific than MS: Co-eluting impurities without a chromophore will not be detected, and UV spectra are generally not sufficient for definitive identification.

  • Solvent consumption: HPLC can use significant amounts of organic solvents.

A technical support guide for the closely related 4-(2,4-Difluorophenyl)-4-oxobutanoic acid highlights potential HPLC challenges such as peak tailing due to interactions with the stationary phase, which can be mitigated by adjusting the mobile phase pH.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry.[10][11] This technique is particularly useful for analyzing compounds that are not suitable for GC-MS.

Advantages of LC-MS:

  • Broad applicability: Can analyze a wide range of compounds, including non-volatile and thermally unstable ones.

  • High sensitivity and selectivity: Offers the definitive identification capabilities of MS.

  • Provides molecular weight information: Crucial for identifying unknown impurities.

Disadvantages of LC-MS:

  • Matrix effects: The ionization process can be suppressed or enhanced by components in the sample matrix, affecting quantification.

  • Complexity and cost: LC-MS systems are generally more complex and expensive to operate and maintain than GC-MS or HPLC-UV systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation.[12] For a fluorinated compound like Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate, both ¹H and ¹⁹F NMR are incredibly informative.

Advantages of NMR:

  • Definitive structure confirmation: Provides detailed information about the molecular structure, including the connectivity of atoms.

  • Quantitative analysis (qNMR): Can be used for accurate quantification without the need for a reference standard of the same compound.

  • ¹⁹F NMR is highly sensitive and specific for fluorinated compounds: The large chemical shift range of ¹⁹F provides excellent signal dispersion, making it easier to identify and quantify different fluorinated species.

Disadvantages of NMR:

  • Lower sensitivity compared to MS-based methods: Not ideal for trace-level impurity analysis unless specialized techniques or high-field instruments are used.

  • Complex spectra: The spectra of mixtures can be difficult to interpret without advanced 2D NMR techniques.

  • High instrument cost: NMR spectrometers are a significant capital investment.

Visualizing the Workflow and Decision-Making Process

To provide a clearer understanding of the analytical workflow and the decision-making process for selecting the appropriate technique, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Dilution Dilute to Concentration Dissolution->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram MassSpectrum Obtain Mass Spectra Detection->MassSpectrum Identification Identify Peaks Chromatogram->Identification MassSpectrum->Identification Quantification Quantify Components Identification->Quantification Analytical_Decision_Tree Analyte_Properties Analyte Properties? Volatile Volatile & Thermally Stable? Analyte_Properties->Volatile Yes NonVolatile Non-Volatile or Thermally Labile? Analyte_Properties->NonVolatile No GCMS GC-MS Volatile->GCMS LC_Based LC-Based Methods NonVolatile->LC_Based HPLC_UV HPLC-UV LC_Based->HPLC_UV Need for simple quantification? LCMS LC-MS LC_Based->LCMS Need for high sensitivity & ID? NMR NMR LC_Based->NMR Need for definitive structural elucidation?

Sources

Quality Control Parameters for Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the quality control parameters for Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate , a critical intermediate in the synthesis of triazole antifungal agents (e.g., Posaconazole).

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary & Application Context

Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate (CAS: 898753-06-5) serves as a pivotal electrophilic building block in the synthesis of advanced pharmaceutical APIs, most notably second-generation azole antifungals.[1] Its structural integrity—defined by the labile ethyl ester and the electron-deficient difluorophenyl ring—dictates its reactivity and stability profile.[1]

This guide compares the Ethyl Ester variant against its primary functional alternative, the Free Acid (4-(2,4-difluorophenyl)-4-oxobutanoic acid) , and establishes a rigorous quality control (QC) framework to ensure downstream yield maximization.[1]

Core Identity
  • IUPAC Name: Ethyl 4-(2,4-difluorophenyl)-4-oxobutanoate[1][][3]

  • Molecular Formula: C₁₂H₁₂F₂O₃[1]

  • Molecular Weight: 242.22 g/mol [1]

  • Key Function: Precursor for hydrazine condensation in the formation of triazolone rings.[1]

Comparative Analysis: Ethyl Ester vs. Alternatives

In process chemistry, the choice between the Ethyl Ester and the Free Acid determines the purification strategy and storage stability.[1]

FeatureEthyl 4-(2,4-difluorophenyl)-4-oxobutyrate (Target)4-(2,4-difluorophenyl)-4-oxobutanoic Acid (Alternative)Methyl Ester Analog
Physical State Viscous Oil / Low-Melting SolidCrystalline SolidSolid
Stability Moderate: Prone to hydrolysis if moisture >0.5%.[1]High: Stable solid, non-hygroscopic.[1]Moderate: Higher hydrolysis rate than Ethyl.[1]
Purification Distillation (High Vacuum) or Column Chromatography.[1]Recrystallization (Solvent: Toluene/Hexane).[1]Recrystallization.[1]
Process Utility Preferred for Liquid Handling: Easier to dose in flow reactors; protects the carboxyl group during early-stage Friedel-Crafts workups.[1]Preferred for Storage: Used when immediate coupling isn't required; avoids ester hydrolysis impurities.[1]Used for atom economy, but generates methanol (genotoxic risk control required).[1]
Impurity Risk Hydrolysis leads to acid formation; Transesterification in alcoholic solvents.[1]Decarboxylation at high temps (>150°C).[1]Hydrolysis; Methanol residual.[1]

Verdict: The Ethyl Ester is the superior choice for in-situ processing and flow chemistry applications due to its solubility profile, provided that moisture content is strictly controlled.[1]

Synthesis & Impurity Logic (Visualized)

Understanding the origin of impurities is essential for designing the QC method.[1] The primary synthesis route involves the Friedel-Crafts acylation of 1,3-difluorobenzene.[1]

SynthesisPathways SM1 1,3-Difluorobenzene Intermediate Friedel-Crafts Complex SM1->Intermediate Acylation Impurity3 Impurity C: 1,3-Difluorobenzene (Residual SM) SM1->Impurity3 Incomplete Rxn SM2 Ethyl Succinyl Chloride SM2->Intermediate Acylation Catalyst AlCl3 (Catalyst) Catalyst->Intermediate Acylation Product Ethyl 4-(2,4-difluorophenyl) -4-oxobutyrate (Target) Intermediate->Product Quench/Workup Impurity2 Impurity B: Regioisomer (2,6-difluoro analog) Intermediate->Impurity2 Steric Leakage Impurity1 Impurity A: 4-(2,4-difluorophenyl) -4-oxobutanoic acid (Hydrolysis) Product->Impurity1 Moisture/H+

Figure 1: Synthetic pathway and impurity genesis.[1][4] Impurity A (Hydrolysis) is the critical stability indicator.[1]

Critical Quality Control Parameters

The following specifications are recommended for "Pharma-Intermediate Grade" material intended for GMP synthesis.

Specification Table
ParameterAcceptance CriteriaMethodCriticality
Appearance Colorless to pale yellow viscous liquid or low-melting solid.[1]VisualLow
Identification IR matches standard; Retention time matches standard.HPLC / IRHigh
Assay (Purity) ≥ 97.0% (Area %)HPLC (Reverse Phase)Critical
Impurity A (Acid) ≤ 1.0%HPLCCritical
Impurity B (Isomer) ≤ 0.5%HPLCHigh
Residual Solvent Ethanol ≤ 5000 ppm; DCM ≤ 600 ppm.[1]GC-HeadspaceMedium
Water Content ≤ 0.20% w/w Karl Fischer (Coulometric)Critical
Residue on Ignition ≤ 0.1%GravimetricLow

Experimental Protocols

HPLC Method for Assay & Related Substances

This method separates the target ester from the free acid impurity and the regioisomers.[1]

  • Principle: Reverse Phase Chromatography (RP-HPLC) with gradient elution.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses acid ionization, sharpening the peak).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][5]

  • Gradient Program:

    • 0-2 min: 20% B (Isocratic)[1]

    • 2-15 min: 20% → 80% B (Linear Gradient)[1]

    • 15-20 min: 80% B (Wash)[1]

    • 20-25 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][5]

  • Detection: UV @ 254 nm (Aromatic ring absorption).[1]

  • Column Temp: 30°C.

  • Sample Diluent: 50:50 Water:Acetonitrile.[1]

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between Impurity A (Acid, elutes early) and Target Ester.

  • Tailing Factor: < 1.5 for the main peak.

  • RSD (n=5): < 2.0% for peak area.[1]

Impurity Identification Workflow

If an unknown peak exceeds 0.10%, follow this identification logic:

  • Relative Retention Time (RRT) Check:

    • Acid Impurity RRT ≈ 0.4 - 0.6 (More polar).[1]

    • Regioisomer RRT ≈ 1.05 - 1.10 (Similar hydrophobicity).[1]

    • Dimer/Oligomer RRT > 1.5 (Late eluting).

  • Spiking Study: Spike the sample with authentic "4-(2,4-difluorophenyl)-4-oxobutanoic acid" reference standard. If the unknown peak grows, identity is confirmed.[1]

QC Decision Tree (Visualized)

This workflow ensures that only material meeting strict "Self-Validating" criteria moves to production.[1]

QCWorkflow Sample Batch Sample Received KF Test 1: Water Content (Karl Fischer) Sample->KF CheckKF Is Water < 0.2%? KF->CheckKF HPLC Test 2: HPLC Purity CheckKF->HPLC Yes Dry Action: Vacuum Dry CheckKF->Dry No CheckHPLC Assay > 97% AND Acid < 1.0%? HPLC->CheckHPLC GC Test 3: Residual Solvents CheckHPLC->GC Yes Recryst Action: Recrystallize CheckHPLC->Recryst No Pass RELEASE BATCH GC->Pass Passes Limits Fail REJECT / REWORK GC->Fail Fails Limits Dry->KF Retest Recryst->HPLC Retest

Figure 2: Logical decision tree for batch release. Water content is the "Gatekeeper" test because moisture invalidates the assay by causing hydrolysis during storage.

Troubleshooting & Storage

  • Issue: Drifting Assay / Increasing Acid Impurity.

    • Cause: Moisture ingress.[1] The ester bond is susceptible to hydrolysis, especially if residual acid catalyst remains.[1]

    • Solution: Store under Nitrogen atmosphere at 2-8°C. Ensure container seals are PTFE-lined.

  • Issue: Split Peaks in HPLC.

    • Cause: Sample solvent mismatch.[1] Dissolving the hydrophobic ester in 100% ACN and injecting into a high-water mobile phase can cause precipitation/splitting.[1]

    • Solution: Match the sample diluent to the starting gradient conditions (e.g., 50:50 ACN:Water).[1]

References

  • Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation (Analogous Friedel-Crafts Chemistry). Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to the Characterization of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bedrock of Analytical Accuracy

In pharmaceutical development and quality control, the reference standard is the cornerstone upon which the validity of all analytical data rests. It is a highly purified and well-characterized compound that serves as a benchmark for confirming the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs), intermediates, and finished products.[1][2] An improperly characterized reference standard can lead to significant errors in analysis, potentially delaying drug development, leading to regulatory rejection, or compromising patient safety.[3][4]

This guide provides an in-depth technical overview of the characterization of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate, a key intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory agents like Flobufen.[5] We will explore the necessary analytical techniques, provide comparative insights, and detail the experimental protocols required to establish this molecule as a robust and reliable reference standard, in line with international regulatory expectations such as those from the International Council for Harmonisation (ICH).[4]

Synthesis and Purification: The Foundation of Quality

The journey to a reference standard begins with its synthesis. Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate is typically synthesized via a Friedel-Crafts acylation reaction. This involves reacting 1,3-difluorobenzene with ethyl succinyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

However, the synthesized crude product is never pure enough for use as a reference standard. It will contain residual starting materials, by-products, and solvents.[3] Therefore, rigorous purification is a critical subsequent step. A combination of column chromatography followed by recrystallization is often employed to achieve the high level of purity (typically >99.5%) demanded for a reference standard. The success of these purification steps is monitored using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Comprehensive Characterization: A Multi-Pronged Approach

A single analytical technique is insufficient to fully characterize a reference standard. A comprehensive suite of orthogonal (different and complementary) methods must be employed to build a complete profile of the material, confirming its structure, quantifying its purity, and identifying any impurities.[6]

Part 1: Structural Elucidation and Identification

The first objective is to unequivocally confirm the chemical structure of the synthesized molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Considered the gold standard for structural elucidation, NMR provides detailed information about the molecular structure.[7] For Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate, a full suite of experiments is necessary:

    • ¹H NMR : Confirms the presence and connectivity of all hydrogen atoms. The spectrum should show characteristic signals for the ethyl group, the two methylene groups of the butyrate chain, and the aromatic protons, with splitting patterns consistent with the 2,4-difluoro substitution.

    • ¹³C NMR : Identifies all unique carbon atoms in the molecule, including the carbonyls of the ketone and ester, the aromatic carbons, and the aliphatic carbons.

    • ¹⁹F NMR : This is crucial for fluorine-containing compounds. It will confirm the presence and chemical environment of the two fluorine atoms attached to the phenyl ring.

  • Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound.[7][8] High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering further confidence in the identity. The fragmentation pattern observed can also support the proposed structure.

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the key functional groups present in the molecule. The spectrum for this compound will show characteristic absorption bands for the ester C=O stretch, the ketone C=O stretch, aromatic C=C bonds, and the C-F bonds.

Part 2: Purity and Impurity Profiling

Once the structure is confirmed, the next critical phase is to determine the purity and identify any potential impurities, which can be organic, inorganic, or residual solvents.[3]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the primary technique for assessing the purity of a reference standard and separating it from any organic impurities.[3][7][8] A validated, stability-indicating HPLC method is developed to separate the main compound from any process-related impurities or degradation products. The area percentage of the main peak is used to calculate chromatographic purity.

  • Gas Chromatography (GC) : GC with a Flame Ionization Detector (FID) is the standard method for quantifying residual solvents that may be present from the synthesis and purification steps.[6][8]

  • Thermogravimetric Analysis (TGA) / Karl Fischer Titration : These methods are used to determine the water content in the reference standard. TGA measures weight loss upon heating, while Karl Fischer titration is a specific chemical method for water determination.

  • Residue on Ignition / Sulfated Ash : This test quantifies the total amount of inorganic impurities in the material.[6] The sample is burned, and the weight of the remaining ash is determined.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) : If specific metallic impurities are a concern (e.g., residual catalysts from synthesis), ICP-MS provides highly sensitive detection and quantification of trace metals.[6]

Workflow for Reference Standard Characterization

The logical flow of experiments is crucial for an efficient and thorough characterization process.

Caption: Logical workflow for reference standard characterization.

Comparison of Key Purity Assessment Techniques

While HPLC is the most common method for purity assessment, other techniques offer orthogonal data, strengthening the overall characterization.

TechniquePrinciplePrimary Use CaseStrengthsLimitations
HPLC-UV Chromatographic separation based on polarity, followed by UV detection.Quantifying organic impurities and determining chromatographic purity.[3][7]High precision and resolving power; can be stability-indicating.Requires a chromophore; relative response factors may be needed for accurate impurity quantification.
Quantitative NMR (qNMR) Compares the integral of a signal from the analyte to that of a certified internal standard.Assigning an absolute purity value without needing a pre-existing standard of the same material.[7]Highly accurate and precise; a primary ("absolute") method.Requires a high-purity internal standard; lower sensitivity than HPLC for trace impurities.
Differential Scanning Calorimetry (DSC) Measures the heat flow into a sample as it is heated, detecting melting point depression caused by impurities.Determining purity based on the van't Hoff equation of melting point depression.[9]Fast analysis; requires no solvents.Only applicable to crystalline solids; not suitable for amorphous materials or thermally unstable compounds.

Detailed Experimental Protocols

The trustworthiness of a reference standard relies on validated and meticulously executed protocols.

Protocol 1: Purity Determination by Reverse-Phase HPLC
  • Instrumentation : HPLC system with a UV detector.

  • Column : C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detector Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of Acetonitrile.

  • Procedure :

    • Equilibrate the system until a stable baseline is achieved.

    • Inject a blank (Acetonitrile) to ensure no system peaks are present.

    • Inject the sample solution in triplicate.

    • Integrate all peaks and calculate the area percent of the main peak. Impurities are reported as area %.

Protocol 2: Residual Solvent Analysis by GC-FID
  • Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID) and headspace autosampler.

  • Column : DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent).

  • Carrier Gas : Helium, constant flow at 1.5 mL/min.

  • Oven Program : 40 °C for 5 minutes, ramp to 220 °C at 10 °C/min, hold for 5 minutes.

  • Injector Temperature : 200 °C.

  • Detector Temperature : 250 °C.

  • Headspace Parameters :

    • Oven Temperature: 80 °C.

    • Incubation Time: 15 minutes.

  • Sample Preparation : Accurately weigh ~100 mg of the reference standard into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

  • Procedure :

    • Analyze a blank and a standard solution containing known amounts of expected solvents to determine retention times and response factors.

    • Analyze the sample vial.

    • Quantify any detected solvents against the calibration standards.

Purity Assignment: The Mass Balance Approach

The final purity value is not determined by a single method but is calculated by accounting for all potential impurities. This is known as the mass balance approach.

Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Water by KF) - (% Residual Solvents by GC) - (% Inorganic Impurities by ROI)

This approach provides a comprehensive and conservative purity value that is scientifically and regulatorily defensible.

Caption: Mass balance approach for purity assignment.

Comparison with Alternative Structures

The characterization approach detailed here can be applied to other structurally similar compounds that may serve as alternative reagents, intermediates, or potential impurities in related syntheses. Examples include:

  • Ethyl 4-(4-fluorophenyl)-4-oxobutanoate : A regioisomer. The characterization would be very similar, but NMR (both ¹H and ¹⁹F) would be critical to distinguish it from the 2,4-difluoro analogue.

  • Ethyl 4-(phenyl)-4-oxobutanoate : The non-fluorinated parent compound. Its characterization is more straightforward due to the absence of fluorine, but the core principles of chromatography and spectroscopy remain the same.

  • Other Ethyl 4-aryl-4-oxobutanoate derivatives : Compounds with different aryl substituents (e.g., chloro, iodo, trifluoromethyl) would require slight modifications in analytical methods, such as adjusting the HPLC mobile phase or UV detection wavelength to suit their specific chemical properties.[10][11]

The performance of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate as a reference standard is defined by its high purity, thorough characterization, and stability. When compared to alternatives, its specific utility is tied to the synthesis of 2,4-difluorophenyl-containing target molecules. The analytical challenge it presents, particularly the need for ¹⁹F NMR, makes its comprehensive characterization a robust example of modern reference standard qualification.

Conclusion

Establishing Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate as a reference standard is a rigorous, multi-step process that demands a deep understanding of analytical chemistry and regulatory requirements. It is not merely about achieving high purity; it is about proving that purity and confirming the material's identity through a battery of orthogonal analytical tests. By following the comprehensive approach outlined in this guide—from synthesis and purification to detailed characterization and final purity assignment via mass balance—researchers and drug development professionals can ensure the integrity of their analytical results and the quality of the medicines they develop.

References

  • Analytical Techniques for Reference Standard Characterization - ResolveMass Laboratories Inc. (2025).
  • USP Reference Standards in Pharmaceutical Analysis - SynThink.
  • Reference-Standard Material Qualification | Pharmaceutical Technology (2009).
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci (2024).
  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing (2020).
  • Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices - BioProcess International (2014).
  • ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria.
  • Reference Standards for Potency Assays - BEBPA.
  • Ethyl 4,4-difluoro-3-oxobutanoate synthesis - ChemicalBook.
  • Reference Standard Preparation & Characterization - Creative Biolabs.
  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors (2015).
  • Technical Support Center: Synthesis of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate - Benchchem.
  • Ethyl 4-(4-acetamidophenyl)-4-oxobutanoate | Sigma-Aldrich.
  • Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate - PubChem.
  • Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities | Request PDF - ResearchGate (2025).
  • Ethyl 4-[4-(trifluoromethyl)phenyl]-2,4-dioxobutanoate 97% | Sigma-Aldrich.
  • Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives - ResearchGate (2025).
  • ETHYL 4-(2-IODOPHENYL)-4-OXOBUTYRATE Safety Data Sheets - Echemi.

Sources

A Comparative Guide to Validating Assay Purity for Batches of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Intermediate Purity in Drug Synthesis

In the intricate pathway of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is not a matter of chance; it is a direct consequence of the quality of its preceding intermediates. Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate is a key intermediate in the synthesis of various pharmaceuticals. Its structural integrity and purity are paramount, as any impurities introduced at this stage can be carried through to the final drug substance, potentially impacting its safety, efficacy, and stability.[1]

Regulatory bodies, through guidelines like ICH Q11, emphasize a deep understanding of the manufacturing process and impurity formation pathways from the earliest stages.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust, multi-faceted analytical strategy for validating the assay purity of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate batches. We will move beyond simply listing protocols to explain the scientific rationale behind selecting and combining orthogonal analytical techniques, ensuring a self-validating and trustworthy quality control system.

The Analytical Challenge: Potential Impurities in Synthesis

The common synthesis route for aryl ketoesters like Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate is the Friedel-Crafts acylation.[2] This reaction, while effective, can introduce a spectrum of impurities that must be diligently monitored. Understanding these potential impurities is the first step in designing a specific and effective analytical control strategy.

Common Impurity Classes:

  • Organic Impurities: These include starting materials, by-products from side reactions (e.g., regioisomers from acylation at different positions on the aromatic ring), and degradation products.[3]

  • Inorganic Impurities: Arising from the manufacturing process, these can include reagents, catalysts (like AlCl₃ in Friedel-Crafts), and inorganic salts.[3]

  • Residual Solvents: Volatile organic compounds used during synthesis and purification that remain in the final intermediate.[3]

A robust analytical approach must not only quantify the main compound (the assay value) but also detect and quantify these diverse impurities.[4]

A Multi-Pronged Approach: Comparing Orthogonal Analytical Methodologies

No single analytical technique can provide a complete purity profile. A scientifically sound approach relies on using multiple, orthogonal (based on different principles) methods to build a comprehensive and reliable picture of the intermediate's quality. We will compare the three pillars of purity analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Assay and Organic Impurities

HPLC, particularly in its reverse-phase mode, is the gold standard for purity and assay determination in the pharmaceutical industry due to its precision and versatility.[5]

  • The "Why": The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.[6] For a moderately polar molecule like Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate, this technique offers excellent resolution from closely related organic impurities, which are often the primary concern.

  • Strengths: High precision and accuracy for quantification, making it ideal for determining the assay value. It is highly sensitive to UV-active impurities.

  • Limitations: Its primary limitation is the need for a chromophore (which our analyte has). Impurities without a UV chromophore will be invisible to a standard UV detector. Furthermore, it is a relative quantification technique that relies on a well-characterized reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatiles

GC-MS is an indispensable tool for identifying and quantifying volatile and semi-volatile compounds.[7]

  • The "Why": This technique separates compounds based on their volatility and interaction with a stationary phase in a heated column. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" for definitive identification. Its primary role in this context is the detection of residual solvents, which are tightly regulated by ICH Q3C guidelines.

  • Strengths: Unmatched sensitivity and specificity for volatile organic compounds. The mass spectral library matching provides a high degree of confidence in impurity identification.[8]

  • Limitations: The analyte must be thermally stable and sufficiently volatile to be analyzed. Non-volatile impurities, such as salts or high molecular weight by-products, will not be detected.

Quantitative NMR (qNMR): The Absolute Standard for Purity

qNMR has emerged as a powerful primary method for purity determination because it allows for direct quantification without needing a reference standard of the analyte itself.[9][10]

  • The "Why": The fundamental principle of qNMR is that the area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9] By adding a known amount of a certified internal standard to a precisely weighed sample, the absolute purity of the analyte can be calculated directly.

  • Strengths: As a primary ratio method, its accuracy is traceable to the SI units via the purity of the internal standard. It is "blind" to the structure of impurities, quantifying any proton-containing species in the sample. This makes it an excellent orthogonal technique to chromatography.[11] It also provides structural confirmation of the analyte simultaneously.

  • Limitations: Lower sensitivity compared to chromatographic techniques. It may not detect impurities present at very low levels (<0.1%). The presence of overlapping signals can complicate quantification, although this can often be mitigated using high-field NMR instruments.

At-a-Glance Comparison

The following table summarizes the key performance attributes of each technique for the analysis of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate.

FeatureHPLC-UVGC-MS1H qNMR
Primary Application Assay, organic impurity profilingResidual solvents, volatile impuritiesAbsolute purity determination, reference standard characterization
Principle Differential partitioningVolatility & mass-to-charge ratioNuclear spin resonance
Quantification Relative (requires analyte standard)Relative (requires impurity standards)Absolute (requires internal standard)
Selectivity High for structurally similar compoundsHigh for volatile compoundsHigh, based on unique proton signals
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg range)
Throughput HighMediumMedium
Key Advantage Robustness and precision for routine QCDefinitive identification of volatilesPrimary method, no analyte standard needed
Key Limitation Blind to non-UV active impuritiesAnalyte must be volatile/thermally stableLower sensitivity, potential peak overlap

Integrated Workflow for Batch Validation

A self-validating system for purity assessment relies on a logical workflow that integrates these orthogonal techniques. Each method confirms the results of the others, providing a high degree of confidence in the final batch release decision.

Purity Validation Workflow cluster_0 Phase 1: Initial Screening & Assay cluster_1 Phase 2: Orthogonal Confirmation & Impurity Identification cluster_2 Phase 3: Data Reconciliation & Release Batch Batch of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate HPLC HPLC-UV Analysis (Assay vs. Reference Standard) Batch->HPLC qNMR qNMR Analysis (Absolute Purity vs. Internal Standard) Batch->qNMR GCMS GC-MS Analysis (Residual Solvents) Batch->GCMS Review Data Review & Comparison - Assay (HPLC) vs. Purity (qNMR) - Impurities within spec HPLC->Review qNMR->Review GCMS->Review Release Batch Release Review->Release Pass Reject OOS Investigation Review->Reject Fail

Caption: Integrated workflow for comprehensive purity validation.

This workflow ensures that the reported purity is not an artifact of a single technique. For example, a high assay value from HPLC is corroborated by a high absolute purity value from qNMR. Any significant discrepancy would trigger an investigation, making the system inherently trustworthy.

Detailed Experimental Protocols

The following protocols are robust starting points and should be fully validated according to ICH Q2(R1) guidelines before implementation for routine QC.[12]

Protocol 1: Purity Assay by Reverse-Phase HPLC
  • Rationale: This method is designed to provide high resolution between the main analyte and potential process-related impurities. The use of a buffered mobile phase ensures consistent peak shapes and retention times. System suitability tests are included to comply with USP <621> standards and ensure the system is performing correctly before any samples are analyzed.[13]

  • Methodology:

    • Chromatographic System:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% Phosphoric Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start at 40% B, ramp to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection: UV at 254 nm.

      • Injection Volume: 10 µL.

    • Standard Preparation:

      • Accurately weigh approximately 10 mg of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate reference standard into a 100 mL volumetric flask.

      • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (final concentration ~0.1 mg/mL).

    • Sample Preparation:

      • Prepare the sample in the same manner as the standard.

    • System Suitability Test (SST):

      • Make five replicate injections of the standard solution.

      • The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.

      • The tailing factor for the analyte peak should be ≤ 2.0.

    • Procedure & Calculation:

      • Inject the standard and sample solutions.

      • Calculate the assay percentage using the peak areas and the known purity of the reference standard.

Protocol 2: Residual Solvent Analysis by Headspace GC-MS
  • Rationale: Static headspace sampling is used to introduce only the volatile components into the GC system, protecting the instrument from non-volatile matrix components. A polar GC column is chosen to effectively separate common polar and non-polar solvents used in organic synthesis.

  • Methodology:

    • Chromatographic System:

      • GC Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: 40°C for 5 minutes, ramp at 10°C/min to 240°C, hold for 5 minutes.

      • Injector: Split mode (20:1), 250°C.

      • MS Transfer Line: 250°C.

      • MS Ion Source: 230°C.

      • MS Scan Range: 35-350 amu.

    • Headspace Sampler Conditions:

      • Oven Temperature: 80°C.

      • Loop Temperature: 90°C.

      • Transfer Line Temperature: 100°C.

      • Equilibration Time: 15 minutes.

    • Standard Preparation:

      • Prepare a stock solution of relevant solvents (e.g., Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate) in a suitable solvent like Dimethyl sulfoxide (DMSO).

    • Sample Preparation:

      • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

      • Add 1 mL of DMSO and seal immediately.

    • Procedure:

      • Analyze the blank (DMSO), standard, and sample vials.

      • Identify and quantify any detected solvents by comparing retention times and mass spectra to the standard.

Protocol 3: Absolute Purity by ¹H qNMR
  • Rationale: This protocol uses a high-purity, certified internal standard with sharp, well-resolved peaks in a region of the spectrum that does not overlap with the analyte. Maleic acid is a common choice. Meticulous sample preparation and parameter selection are crucial for accuracy.[14]

  • Methodology:

    • Instrumentation & Software:

      • NMR Spectrometer, 400 MHz or higher.

      • Software capable of accurate signal integration.

    • Materials:

      • Internal Standard (IS): Certified Maleic Acid (or other suitable standard).

      • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Sample Preparation:

      • Using an analytical balance, accurately weigh ~15 mg of the Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate sample into a clean vial. Record the weight (m_analyte).

      • Accurately weigh ~5 mg of the certified Maleic Acid internal standard into the same vial. Record the weight (m_IS).

      • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

      • Transfer the solution to a clean NMR tube.

    • NMR Data Acquisition:

      • Acquire a quantitative ¹H NMR spectrum with the following considerations:

        • Pulse Angle: 30° to ensure full relaxation.

        • Relaxation Delay (d1): At least 5 times the longest T₁ of any peak of interest (typically > 30 seconds).

        • Number of Scans: Sufficient to achieve a signal-to-noise ratio > 150:1 for the peaks being integrated.

    • Data Processing & Calculation:

      • Apply Fourier transform, phase correction, and baseline correction.

      • Carefully integrate a well-resolved, unique signal for the analyte (e.g., the ethyl ester CH₂) and the signal for the internal standard (the two vinyl protons of maleic acid).

      • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:

        • I = Integral area

        • N = Number of protons for the integrated signal

        • MW = Molecular Weight

        • m = mass

        • Purity_IS = Purity of the internal standard

Conclusion: A Triad of Trust for Quality Assurance

Validating the assay purity of a critical pharmaceutical intermediate like Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate demands more than a single analytical measurement. It requires a strategic, evidence-based approach that builds confidence through orthogonal verification.

By integrating the strengths of HPLC for routine assay and impurity profiling, GC-MS for ensuring freedom from volatile contaminants, and qNMR for providing an absolute and unbiased purity value, a truly robust and self-validating quality control system can be established. This triad of techniques ensures that each batch of intermediate not only meets its specifications but also upholds the highest standards of quality and safety required for the development of new medicines.

References

  • ICH. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • USP. (2023). USP-NF 〈621〉 Chromatography. United States Pharmacopeial Convention. [Link]

  • Agilent. Revisions per USP 621. Agilent Technologies. [Link]

  • Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. [Link]

  • USPBPEP. General Chapters: <621> CHROMATOGRAPHY. USP-BPEP. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Reading Scientific Services Ltd. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. National Library of Indonesia. [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Waters Corporation. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • NETZSCH. (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH-Gerätebau GmbH. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Medikamenter QS. (2025). Understanding Assay, Purity, and Potency in Analytical Chemistry. [Link]

  • Agilent. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent Technologies. [Link]

  • Micro Solv Technology Corporation. (2025). Difference between assay and purity regarding pharmaceutical analysis. [Link]

Sources

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Spectroscopic Analysis of Difluorophenyl Ketone Derivatives

In the landscape of modern drug discovery and development, fluorinated organic molecules have carved out a significant niche. Their unique physicochemical properties—enhanced metabolic stability, increased binding affinity, and improved membrane permeability—are highly sought after. Among these, difluorophenyl ketone derivatives serve as crucial building blocks and pharmacophores in a variety of therapeutic agents. The precise placement of fluorine atoms on the phenyl rings can dramatically alter the electronic and steric properties of the molecule, making unambiguous structural characterization an absolute necessity.

This guide provides a comprehensive comparison of the primary spectroscopic techniques used for the analysis of difluorophenyl ketone derivatives. We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our narrative is grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS), demonstrating how these techniques provide complementary data for a holistic and validated structural elucidation.

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules. For difluorophenyl ketone derivatives, the presence of ¹H, ¹³C, and the 100% naturally abundant ¹⁹F spin-½ nuclei provides a multi-dimensional view of the molecular architecture.

Expertise & Experience: Why NMR is Paramount

The power of NMR lies in its ability to map out the carbon-hydrogen framework and directly observe the electronic environment of the fluorine atoms. The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment, while spin-spin coupling (J) provides through-bond connectivity information. In difluorophenyl ketones, the strong electronegativity of fluorine induces significant changes in the chemical shifts of nearby protons and carbons. Furthermore, the coupling between ¹H and ¹⁹F (²JHF, ³JHF, etc.) and between ¹³C and ¹⁹F (¹JCF, ²JCF, etc.) provides definitive evidence for the relative positions of the fluorine atoms and other substituents.[1][2]

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating NMR protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve 5-10 mg of the difluorophenyl ketone derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as solvent-solute interactions can influence chemical shifts.[3][4] For instance, aromatic solvents like benzene can induce noticeable upfield shifts.[3]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher) to ensure adequate signal dispersion, especially for resolving complex coupling patterns in the aromatic region.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. Key parameters include a 30-45 degree pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) > 100:1 for the smallest signal of interest.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum. The wide chemical shift range of ¹⁹F (~500 ppm) minimizes signal overlap.[2][5]

    • This experiment confirms the number of distinct fluorine environments in the molecule.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and potential C-F coupling, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

    • For fluorinated compounds, ¹³C signals are split by fluorine atoms (¹JCF ≈ 250 Hz, ²JCF ≈ 20-50 Hz).[2][6] To simplify the spectrum and improve S/N, a ¹³C experiment with simultaneous ¹H and ¹⁹F decoupling can be performed if the instrumentation is available.[2][6]

  • 2D NMR (Optional but Recommended): For complex structures or to confirm assignments, acquire 2D spectra such as ¹H-¹H COSY (to identify proton-proton couplings), ¹H-¹³C HSQC (to correlate protons to their directly attached carbons), and ¹H-¹³C HMBC (to identify long-range proton-carbon correlations).

Data Presentation: A Comparative Case Study

Let's consider two isomers: (2,4-difluorophenyl)(phenyl)methanone and (2,5-difluorophenyl)(phenyl)methanone) . The expected NMR data provides a clear means of differentiation.

Spectroscopic Data (2,4-difluorophenyl)(phenyl)methanone (2,5-difluorophenyl)(phenyl)methanone) Causality & Rationale
¹H NMR (δ, ppm) Aromatic protons show complex multiplets due to H-H and H-F coupling. The proton ortho to the carbonyl and between the two fluorines will be significantly deshielded and show complex splitting.[7]Aromatic protons also show complex multiplets. The pattern will differ significantly from the 2,4-isomer due to the different H-F coupling relationships.The position and magnitude of H-F coupling constants are distance and geometry-dependent, creating a unique "fingerprint" for each isomer.
¹³C NMR (δ, ppm) Carbonyl carbon (~194-196 ppm). Carbons directly bonded to fluorine will appear as large doublets (¹JCF ~250 Hz). Other aromatic carbons will show smaller C-F couplings.[6][7]Carbonyl carbon in a similar range. The splitting patterns and chemical shifts of the fluorinated ring carbons will be distinct from the 2,4-isomer.The magnitude of the ¹JCF coupling constant is a hallmark of a direct C-F bond. The pattern of smaller long-range couplings confirms the substitution pattern.
¹⁹F NMR (δ, ppm) Two distinct signals are expected for the two non-equivalent fluorine atoms, likely in the range of -100 to -120 ppm.Two distinct signals for the non-equivalent fluorine atoms, with chemical shifts differing from the 2,4-isomer.The chemical shift of ¹⁹F is highly sensitive to the electronic environment, making it an excellent probe for distinguishing positional isomers.[8]
Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis Prep Weigh 5-10 mg of sample Solvent Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl3) Prep->Solvent Tube Transfer to NMR tube Solvent->Tube Acq_1H 1. Acquire ¹H Spectrum Tube->Acq_1H Acq_19F 2. Acquire ¹⁹F{¹H} Spectrum Acq_1H->Acq_19F Acq_13C 3. Acquire ¹³C{¹H} Spectrum Acq_19F->Acq_13C Acq_2D 4. (Optional) Acquire 2D Spectra (COSY, HSQC, HMBC) Acq_13C->Acq_2D Process Process Spectra (FT, Phasing, Baseline Correction) Acq_2D->Process Assign Assign Signals (Chemical Shifts, Coupling Constants) Process->Assign Structure Elucidate & Confirm Structure Assign->Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

While NMR provides the skeletal map, Infrared (IR) spectroscopy offers a quick and non-destructive method to confirm the presence of key functional groups, which is essential for reaction monitoring and quality control.

Expertise & Experience: The Vibrational Signature

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. The C=O (carbonyl) stretch is one of the most intense and characteristic absorption bands in an IR spectrum.[9][10] Its position is sensitive to the electronic environment. Electron-withdrawing groups, like fluorine, attached to the phenyl ring can cause a slight shift to a higher wavenumber (frequency) compared to unsubstituted benzophenone due to the inductive effect. The C-F stretching vibrations also give rise to strong absorptions, typically in the 1300-1000 cm⁻¹ region.[11]

Experimental Protocol: A Straightforward Approach
  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal. This is the most common and convenient method.

    • Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the region of interest and use an appropriate liquid cell.

  • Data Acquisition:

    • Record a background spectrum of the empty instrument (or KBr pellet/solvent).

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

    • Typically, 16-32 scans are co-added to improve the S/N ratio.

Data Presentation: Key Vibrational Bands

For a typical difluorophenyl ketone, the following absorptions are expected.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale for Identification
C-H Stretch (Aromatic)3100 - 3000MediumCharacteristic of C-H bonds on a phenyl ring.
C=O Stretch (Ketone)1665 - 1700Strong, SharpThe strong dipole of the carbonyl bond leads to a very intense absorption.[11][12] Conjugation with the aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
C=C Stretch (Aromatic)1600 - 1450Medium-WeakMultiple bands are often observed, characteristic of the aromatic rings.
C-F Stretch1300 - 1100StrongThe high polarity of the C-F bond results in a strong absorption in the fingerprint region.

Comparison Note: For 2,4'-Difluorobenzophenone, a strong C=O absorption is reported around 1668 cm⁻¹.[13][14] This can be compared to benzophenone itself, which typically shows a C=O stretch around 1660-1665 cm⁻¹. The slight increase in frequency is consistent with the electron-withdrawing nature of the fluorine substituents.

Visualization: FT-IR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis ATR Place solid on ATR crystal BG 1. Collect Background Spectrum ATR->BG Sample 2. Collect Sample Spectrum BG->Sample Process Ratio Sample/BG Sample->Process Identify Identify Characteristic Absorption Bands (C=O, C-F) Process->Identify Confirm Confirm Functional Groups Identify->Confirm

Caption: Workflow for FT-IR based functional group analysis.

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule by measuring electronic transitions.

Expertise & Experience: Electronic Transitions

Aromatic ketones like difluorophenyl ketone derivatives exhibit two characteristic absorption bands in the UV-Vis spectrum.[15][16]

  • π → π* Transition: An intense absorption band (large molar absorptivity, ε) typically below 280 nm. This corresponds to the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated aromatic system.

  • n → π* Transition: A much weaker absorption band (low ε) at a longer wavelength, typically above 300 nm. This corresponds to the "forbidden" transition of a non-bonding electron from the carbonyl oxygen to a π* anti-bonding orbital.

The position (λmax) and intensity of these bands are affected by substituents and the solvent.[17]

Experimental Protocol: Standardized Measurement
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to serve as the reference (blank).

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the desired wavelength range (e.g., 200-400 nm). The instrument records the absorbance (A) versus wavelength (λ).

Data Presentation: Absorption Maxima
Electronic Transition Approx. λmax (nm) Molar Absorptivity (ε) Rationale
π → π240 - 260High (> 10,000)Allowed transition involving the entire conjugated system.[15]
n → π320 - 350Low (< 200)Symmetry-forbidden transition localized on the carbonyl group.[15]

Comparison Note: The UV spectrum for 2,4'-Difluorobenzophenone shows a strong absorption maximum around 250 nm.[13] This is consistent with the π → π* transition of the benzophenone chromophore. The exact λmax can be subtly influenced by the position of the fluorine atoms, but it is generally less diagnostic for distinguishing isomers compared to NMR.

Visualization: UV-Vis Analysis Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sol Prepare dilute solution (10⁻⁴ - 10⁻⁵ M) in a UV-transparent solvent Blank 1. Run Solvent Blank Sol->Blank Sample 2. Run Sample Solution Blank->Sample Spectrum Plot Absorbance vs. Wavelength Sample->Spectrum Identify Identify λmax for π→π* and n→π* transitions Spectrum->Identify Confirm Confirm Conjugated System Identify->Confirm

Caption: Workflow for UV-Vis spectroscopic analysis.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive technique that provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural clues.

Expertise & Experience: Ionization and Fragmentation

In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight. The molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. For aromatic ketones, common fragmentation pathways include:

  • α-cleavage: Cleavage of the bond between the carbonyl carbon and one of the aromatic rings, leading to the formation of an acylium ion (e.g., C₆H₅CO⁺ or FC₆H₄CO⁺).

  • Loss of CO: Subsequent loss of a neutral carbon monoxide molecule from the acylium ion.

The presence of fluorine atoms serves as a useful label, as the mass of any fluorine-containing fragment will reflect their presence.[18][19]

Experimental Protocol: A Standard GC-MS Approach
  • Sample Introduction: A dilute solution of the sample is injected into a Gas Chromatograph (GC), which separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: The separated analyte is ionized in the source, typically using electron ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Data Presentation: Key Ions for 2,4'-Difluorobenzophenone (C₁₃H₈F₂O)
Ion (m/z) Proposed Structure Fragmentation Pathway Rationale
218[C₁₃H₈F₂O]⁺•Molecular Ion (M⁺•)Confirms the molecular weight of the compound.[13]
123[FC₆H₄CO]⁺α-cleavage (loss of C₆H₄F•)Formation of the 4-fluorobenzoyl cation, a very stable acylium ion.
113[FC₆H₄]⁺Loss of CO from m/z 141Loss of neutral CO from the 2-fluorobenzoyl cation.
95[C₆H₄F]⁺Loss of CO from m/z 123Loss of neutral CO from the 4-fluorobenzoyl cation.
Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Introduction (GC-MS) cluster_acq Mass Analysis cluster_analysis Data Analysis Inject Inject dilute solution into GC Separate Separate analyte from impurities Inject->Separate Ionize 1. Ionize (EI, 70 eV) Separate->Ionize Analyze 2. Separate ions by m/z Ionize->Analyze Detect 3. Detect ions Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Identify Identify Molecular Ion (M⁺•) and key fragment ions Spectrum->Identify Confirm Confirm MW & structural motifs Identify->Confirm

Caption: Workflow for GC-MS based molecular weight and fragmentation analysis.

Conclusion: An Integrated and Self-Validating Approach

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of complementary data. For difluorophenyl ketone derivatives, the analytical workflow should be seen as a self-validating system:

  • MS confirms the elemental formula and molecular weight.

  • IR confirms the presence of the essential ketone and C-F functional groups.

  • UV-Vis confirms the conjugated aromatic system.

  • NMR provides the definitive and unambiguous 3D structural map, confirming the precise connectivity and isomeric form.

By employing this multi-technique approach, researchers can characterize their difluorophenyl ketone derivatives with the highest degree of confidence, ensuring the integrity and quality of these vital compounds in the drug development pipeline.

References

  • Oxford Academic. (2006, March 27). Studies of the Solvent Effects on the Chemical Shifts in NMR Spectroscopy. III. The Benzene Solutions of Cyclic Ketones and Lactones.
  • University of Calgary. IR Spectroscopy Tutorial: Carbonyl Compounds.
  • ACS Publications. (2025, August 11). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry.
  • PubChem. 2,4'-Difluorobenzophenone.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Spectroscopy Online. (2025, May 5). The Big Review VI: Carbonyl Compounds.
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • ResearchGate. (2025, August 6).
  • Fluorine notes. (2020, February 14). ALGORITHMS FOR FRAGMENTATION OF n-ALKANES AND n-PERFLUOROALKANES.
  • SciSpace. (1963). Solvent effects in N.M.R. spectroscopy. I.
  • PMC. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • ChemicalBook. 2,4'-Difluorobenzophenone(342-25-6)IR1.
  • MSU chemistry. UV-Visible Spectroscopy.
  • Modgraph. 1H Chemical Shifts in NMR. Part 191.
  • Monarch: Qucosa. Functional Aromatic Amino Ketones as UV/Vis probes for various liquid and solid environments.
  • SlidePlayer. UV-Vis Spectroscopy.
  • NIST. Mass spectra of fluorocarbons.
  • ResearchGate. (2025, October 29).
  • ChemicalBook. Benzophenone(119-61-9) 13C NMR spectrum.
  • Royal Society of Chemistry. (1965). N.m.r. solvent shifts and the conformations of αβ-unsaturated ketones.
  • ResearchGate. (2025, August 10). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group.
  • University of Toronto Scarborough. Interpreting UV-Vis Spectra.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Santa Cruz Biotechnology. 2,4-Difluorobenzophenone (CAS 85068-35-5).
  • Journal of the Chemical Society D.
  • Universitas Airlangga. (2024, January 30). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT.
  • EPFL. 13C NMR with 1H and 19F double decoupling.
  • Pendidikan Kimia.
  • JEOL USA Inc.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts.
  • University of Potsdam. 19Fluorine NMR.
  • CUNY. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • SIELC Technologies. (2018, May 16). 2,5-Difluorobenzophenone.
  • BenchChem.
  • ResearchGate.
  • Scribd. Spectroscopy Ir Nmr and Uv.
  • MDPI. (2010, April 29). Application of Spectroscopic Methods for Structural Analysis of Chitin and Chitosan.
  • Chemsrc. (2025, September 25). (2,5-Difluorophenyl)(3-nitrophenyl)methanone.
  • TIJER.org.
  • ResearchGate. (2025, August 6). Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H)

Sources

Comparison of Ethyl vs Methyl 4-(2,4-difluorophenyl)-4-oxobutyrate reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate and its Methyl analog. It is designed for medicinal chemists and process engineers selecting the optimal intermediate for antifungal (e.g., Voriconazole analogs) or anti-inflammatory drug synthesis.

Executive Summary

Verdict: The Methyl ester is generally preferred for large-scale industrial synthesis due to higher atom economy and faster hydrolysis rates in saponification steps. However, the Ethyl ester is the superior choice for research-scale optimization and reactions requiring higher lipophilicity or solubility in non-polar solvents (e.g., toluene, DCM).

  • Choose Methyl if: Your next step is hydrolysis to the acid or if you are optimizing for cost/mass efficiency.

  • Choose Ethyl if: You are performing anhydrous organometallic additions (e.g., Grignard) where slightly higher steric bulk protects the ester, or if you require an oil/low-melting solid for easier liquid handling.

Chemical Identity & Physical Properties[1][2][3][4]

Both compounds are


-keto esters derived from the Friedel-Crafts acylation of 1,3-difluorobenzene.
FeatureMethyl 4-(2,4-difluorophenyl)-4-oxobutyrate Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate
Formula


MW 228.21 g/mol 242.24 g/mol
Physical State Typically Crystalline Solid (MP: ~50-60°C)*Viscous Oil or Low-Melting Solid
Lipophilicity (cLogP) ~2.1~2.5 (More Lipophilic)
Hydrolysis Rate Fast (

)
Moderate (

)
Solvent Risk Transesterification in EthanolTransesterification in Methanol

*Note: Melting points depend on purity; methyl esters generally crystallize more readily than ethyl analogs.

Synthesis Pathways (Friedel-Crafts Acylation)

The dominant synthesis route for both esters is the Friedel-Crafts Acylation of 1,3-difluorobenzene using succinyl chloride mono-esters.

Mechanism & Regioselectivity

The 2,4-difluoro substitution pattern directs the incoming electrophile to the 4-position (para to F-1, ortho to F-3). This position is electronically activated relative to the meta-position.

Reagents:

  • Substrate: 1,3-Difluorobenzene

  • Acylating Agent: Methyl succinyl chloride (for Methyl ester) or Ethyl succinyl chloride (for Ethyl ester).

  • Catalyst: Aluminum Chloride (

    
    ), typically 2.0 - 2.5 equivalents.
    
Visualization: Synthesis Workflow

Synthesis Start 1,3-Difluorobenzene Intermediate Acylium Ion Complex Start->Intermediate + Reagent Reagent Mono-Alkyl Succinyl Chloride (Methyl or Ethyl) Reagent->Intermediate Catalyst AlCl3 (Lewis Acid) Catalyst->Intermediate Activation Quench Ice/HCl Quench Intermediate->Quench Electrophilic Subst. Product 4-(2,4-difluorophenyl)-4-oxobutyrate Quench->Product Hydrolysis of Al-Complex

Caption: Friedel-Crafts acylation pathway. The choice of succinyl chloride ester determines the final product.

Reactivity Profile Comparison

A. Hydrolysis (Saponification)

If the target is the free acid (e.g., for Flobufen analogs), the Methyl ester is superior.

  • Methyl: Hydrolyzes rapidly under mild basic conditions (LiOH/THF/Water).

  • Ethyl: Requires slightly harsher conditions (NaOH/EtOH/Heat) or longer reaction times due to the steric hindrance of the ethyl group.

B. Cyclization (Heterocycle Formation)

Both esters react with hydrazines to form pyridazinones or pyrazoles.

  • Reaction:

    
    -keto ester + Hydrazine 
    
    
    
    4,5-dihydropyridazin-3(2H)-one.
  • Comparison: The Methyl ester cyclizes faster due to the higher electrophilicity of the ester carbonyl. However, if the reaction is run in refluxing ethanol, the Ethyl ester is preferred to avoid mixed ester byproducts via transesterification before cyclization.

C. Transesterification Risks

This is the most critical process parameter.

  • Rule: Always match the alcohol solvent to the ester group.

    • Use Methanol for Methyl Ester.

    • Use Ethanol for Ethyl Ester.

  • Failure Mode: Refluxing the Methyl ester in Ethanol with a Lewis or Brønsted acid catalyst will result in a mixture of Methyl/Ethyl esters (up to 15-20% conversion), complicating purification.

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate

Scale: 50 mmol Safety:


 is water-reactive. Perform in a fume hood.
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Charging: Add

    
      (14.0 g, 105 mmol) and Dichloromethane (DCM)  (50 mL). Cool to 0°C.[1]
    
  • Acylation: Add Ethyl succinyl chloride (8.5 g, 52 mmol) dropwise. Stir for 15 min to form the acylium complex.

  • Addition: Add 1,3-Difluorobenzene (5.7 g, 50 mmol) dropwise over 30 mins, maintaining temp < 5°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl (conc. 10 mL).

  • Workup: Separate the organic layer.[1] Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with Brine and

    
    .[1]
    
  • Purification: Dry over

    
    , concentrate in vacuo. Purify via silica gel chromatography (0-20% EtOAc in Hexanes).
    
    • Expected Yield: 75-85%

    • Appearance: Pale yellow oil.[2]

Protocol B: Cyclization to Pyridazinone Derivative

Substrate: Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate.

  • Dissolve the ester (10 mmol) in Ethanol (20 mL).

  • Add Hydrazine Hydrate (12 mmol, 80% solution).

  • Reflux for 3 hours.

  • Cool to RT. The product (6-(2,4-difluorophenyl)-4,5-dihydropyridazin-3(2H)-one) often precipitates.

  • Filter and wash with cold ethanol.

Decision Matrix: Which Ester to Use?

ScenarioRecommended EsterReason
Pilot Scale (kg) Methyl Lower cost, lower molecular weight (mass efficiency).
MedChem Discovery Ethyl Better solubility in screening solvents; easier handling (liquid).
Step: Grignard Addition Ethyl Ethyl group provides marginal steric protection against double addition.
Step: Acid Hydrolysis Methyl Faster reaction; cleaner conversion at lower temperatures.
Solvent: Methanol Methyl Avoids transesterification.
Visualization: Downstream Pathways

Reactivity cluster_0 Hydrolysis cluster_1 Cyclization (Hydrazine) cluster_2 Reduction Ester 4-(2,4-difluorophenyl)-4-oxobutyrate (Methyl or Ethyl) Acid 4-(2,4-difluorophenyl)- 4-oxobutanoic acid Ester->Acid LiOH/H2O (Methyl > Ethyl rate) Pyridazinone Pyridazinone Derivative (Scaffold for Antifungals) Ester->Pyridazinone N2H4, Reflux (Match Solvent!) Diol 1,4-Diol Derivative Ester->Diol LiAlH4

Caption: Key downstream transformations. Methyl esters are preferred for the Hydrolysis path; Ethyl esters require solvent matching in Cyclization.

References

  • PubChem. Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate Compound Summary. (Physical property data for fluorinated keto-esters). Available at: [Link]

  • Google Patents.Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid. (Hydrolysis conditions and industrial relevance).

Sources

Safety Operating Guide

Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate proper disposal procedures

[1][2][3]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, spilled solids, or reaction precipitates.[1][2][3][4]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a screw-top glass jar.[1][2][3] Avoid metal containers if the substance is potentially wet or acidic, as fluorides can corrode metal over time.[1][4]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid, Toxic" [1][2][3][4]

    • Constituents: "Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate (100%)"[1][2][3][4]

    • Hazard Checkbox: [x] Toxic [x] Irritant[2][3]

  • Segregation: Place the sealed jar into a secondary containment bin designated for "Solid Halogenated Organics."

  • Disposal Path: This must be sent for Incineration at a permitted facility.[1][2]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction filtrates, or cleaning rinsates.[1][2][3][4]

  • Compatibility Check: Ensure the liquid waste container does not contain strong oxidizers (e.g., Nitric Acid) or strong bases (e.g., Sodium Hydroxide).[1][2][3]

    • Why? The ester group can hydrolyze, releasing heat and ethanol.[1][4] In a closed drum, this pressurization is a rupture hazard.[1][4]

  • Stream Selection: Pour into the Halogenated Solvent carboy (Red Can/Safety Can).

    • Crucial Note: Even if you dissolved the compound in Methanol (non-halogenated), the presence of the fluorine atoms in the solute classifies the entire mixture as Halogenated Waste for cost and safety reasons.[1]

  • Record Keeping: Log the approximate volume and concentration on the waste tag. Example: "Methanol (95%), Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate (5%)".

Protocol C: Empty Container Management

Applicable for: Original vendor bottles.

  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Acetone or Ethanol).[1][2]

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste stream (Protocol B).[1][2][3]

  • Defacing: Cross out the original label. Mark as "Empty."

  • Final Step: Discard the bottle in standard glass trash (if glass) or recycling (if plastic), strictly following your facility's "RCRA Empty" guidelines.

Spill Management & Emergency Response

In the event of a spill, immediate containment is required to prevent environmental release.[4][5][6][7]

Required PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[1][2][4] Use a half-mask respirator with organic vapor cartridges if ventilation is poor.[1][3]

Spill Workflow:

  • Isolate: Evacuate the immediate area. Mark the zone.

  • Contain:

    • If Solid: Cover with a dust suppressant or gently sweep to avoid aerosolization.[1]

    • If Liquid: Dike the spill with spill pillows or inert absorbent (Vermiculite/Sand).[2] Do not use sawdust (combustible).[1][2][3]

  • Clean: Scoop absorbed material into a disposal bag or pail.[2]

  • Decontaminate: Wipe the surface with soap and water.[1][2] Collect the wipes and soapy water as Halogenated Waste .[1][2]

Regulatory Context (RCRA & EPA)

While this specific chemical does not have a unique "U-List" or "P-List" code under the US EPA Resource Conservation and Recovery Act (RCRA), it is regulated by characteristic and composition.[1][3][4]

  • Waste Code Assignment:

    • If mixed with spent halogenated solvents (DCM, etc.): F002 .[1][2]

    • If pure/unused and discarded: It typically falls under D001 (Ignitable) if the flash point is <60°C (unlikely but possible in solution) or simply regulated as a Non-RCRA Regulated Hazardous Waste that must be incinerated due to halogen content.[1][2][3]

  • Halogenated Organic Compounds (HOCs): Land disposal of HOCs is strictly restricted (Land Disposal Restrictions - LDR).[1][2][3] Incineration is the only compliant destruction method [1].

References

  • U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions for Halogenated Organic Compounds (HOCs).[1][2][3] 40 CFR Part 268.[1] Available at: [Link][2][3]

  • PubChem. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (Analogous Safety Data). National Library of Medicine.[1] Available at: [Link][2][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] 29 CFR 1910.1200.[1][8] Available at: [Link][2][3]

Personal protective equipment for handling Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate is a specialized fluorinated intermediate often utilized in the synthesis of azole antifungals and other bioactive scaffolds.[1] While standard Safety Data Sheets (SDS) classify similar keto-esters as Irritants (H315, H319, H335), the presence of the 2,4-difluorophenyl moiety significantly alters the risk profile compared to non-fluorinated analogs.[1]

The "Fluorine Effect" on Safety: Fluorination increases lipophilicity (LogP), enhancing the molecule's ability to penetrate the stratum corneum (outer skin layer).[1] Consequently, what appears to be a simple irritant can become a systemic hazard via dermal absorption. This protocol treats the substance not just as a surface irritant, but as a potential transdermal toxicant.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >100 mg.

PPE CategoryStandard RequirementTechnical Justification (The "Why")
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or NeopreneFluorinated aromatics can permeate standard latex rapidly.[1] Double gloving creates a sacrificial outer layer and a visual breach indicator.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. As a fine powder/low-melting solid, airborne dust can bypass side-shields and react with ocular moisture to form acidic byproducts.[1]
Respiratory Fume Hood (Primary)N95/P100 (Secondary/Emergency)Inhalation of dust causes immediate respiratory tract irritation (H335). Engineering controls (hood) are superior to wearable respirators for routine work.
Body Defense Tyvek® Lab Coat (Closed front)Cotton coats absorb liquids and hold them against the skin. Tyvek provides a non-woven barrier against both dust and incidental splashes.

Engineering Controls & Containment Logic

The "Static-Dust" Hazard

As a solid intermediate, Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate is prone to static charge buildup during weighing.[1] This causes "particle fly-out," contaminating the balance and the user.[1]

Required Setup:

  • Ionizing Bar: Use an anti-static gun or bar inside the balance enclosure.

  • Draft Shield: Essential to prevent air currents from spreading the powder.

  • Velocity: Fume hood face velocity must be maintained between 80–100 fpm (0.4–0.5 m/s) .

Operational Workflow: Step-by-Step

This workflow is designed to isolate the user from the chemical entirely.

Phase 1: Preparation
  • Glove Check: Inspect nitrile gloves for pinholes (inflate with air). Don inner pair (blue) and outer pair (purple/black) to visualize tears.

  • Solvent Prep: Pre-measure solvents (e.g., Ethanol, DCM) before opening the chemical container to minimize open-time.[1]

Phase 2: Transfer & Weighing[1]
  • Anti-Static Measure: Pass the anti-static gun over the spatula and weigh boat.

  • Transfer: Use a smart-spatula (hollow core) or disposable polypropylene scoop. Avoid metal spatulas if the powder is clumpy, as "flicking" can aerosolize particles.

  • Dissolution: If possible, dissolve the solid directly in the transport vial. Handling a solution is safer than handling a light, static-prone powder.[1]

Phase 3: Decontamination[1]
  • Immediate Wipe-Down: Wipe the balance area with a paper towel soaked in acetone or ethanol.

  • Waste Segregation: Place the wipe directly into the Solid Hazardous Waste bin. Do not throw it in the trash.

Emergency Response & Disposal

Spill Management (Powder)

Do not use a brush and dustpan (creates aerosols).[1]

  • Isolate: Evacuate the immediate 3-meter radius.

  • Dampen: Cover the spill with a paper towel dampened with mineral oil or a high-boiling solvent (to suppress dust).

  • Scoop: Push the damp mass into a waste container using a plastic scraper.

  • Wash: Clean surface with soap and water (alkaline soap helps neutralize potential acidic hydrolysis products).

Disposal Streams
  • Solid Waste: Label as "Solid Organic Waste (Halogenated)."

  • Liquid Waste: Must go into Halogenated Organic Solvents carboy.

    • Critical: Do not mix with strong oxidizers (e.g., Nitric acid waste) as fluorinated aromatics can react unpredictably under oxidative stress.

Visualizations

Diagram 1: PPE & Handling Decision Logic

This decision tree guides the researcher through the safety hierarchy based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate StateCheck Is the compound Solid or in Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution DustRisk Risk: Inhalation & Static Fly-out Solid->DustRisk SplashRisk Risk: Dermal Absorption (Enhanced by Fluorine) Solution->SplashRisk SolidControls REQ: Fume Hood + Anti-Static Gun Double Nitrile Gloves DustRisk->SolidControls Disposal Disposal: Halogenated Waste Stream SolidControls->Disposal SolControls REQ: Fume Hood + Splash Goggles Change Outer Glove on Splash SplashRisk->SolControls SolControls->Disposal

Caption: Decision logic for PPE selection based on physical state, emphasizing the specific risks of dust inhalation versus dermal absorption in solution.

Diagram 2: Spill Response Workflow

A specific protocol for cleaning up fluorinated solid intermediates.

Spill_Response Alert 1. Alert Lab Personnel PPE 2. Don PPE (Goggles, N95, Double Gloves) Alert->PPE Cover 3. Cover with Oil-Dampened Towel (Suppress Dust) PPE->Cover Collect 4. Scoop into Halogenated Waste Cover->Collect Clean 5. Wash Surface (Soap/Water) Collect->Clean

Caption: Five-step emergency response for solid spills, prioritizing dust suppression over immediate removal.[1]

References

  • Merck Millipore. (2021).[2] Safety Data Sheet: Ethyl 4-bromobutyrate (Analogous Hazard Data). Retrieved from [1]

  • PubChem. (2025).[3][4] Compound Summary: Ethyl 4-(2,4-difluorophenyl)-4-oxobutyrate.[1] National Library of Medicine. Retrieved from

  • BenchChem. (2025). Safety and Handling of Modern Fluorinating Reagents.[5] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Halogenated Organic Compounds. Retrieved from [1]

  • Thermo Fisher Scientific. (2026).[6] GHS Classification for Fluorinated Phenyl Esters. Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.